5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179797. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-3-6(2)11-7(9-5)4-8(12)10-11/h3-4H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMSGUGXMUVWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=O)NN12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306792 | |
| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26911-66-0 | |
| Record name | 26911-66-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active molecules, including potent protein kinase inhibitors used in targeted cancer therapy.[1][2] This document details a robust synthetic protocol for the preparation of this compound, rooted in the classical cyclocondensation reaction of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound. Furthermore, a thorough characterization of the target molecule is presented, including a discussion of its structural features and the critical aspect of keto-enol tautomerism inherent to the 2-hydroxypyrazolo[1,5-a]pyrimidine system. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic core.
Introduction and Significance
The pyrazolo[1,5-a]pyrimidine nucleus is a fused bicyclic heteroaromatic system that has garnered substantial attention in the field of drug discovery due to its diverse pharmacological activities.[3] Derivatives of this scaffold have been reported to exhibit a wide range of biological properties, including anti-inflammatory, antimicrobial, and antiviral activities. Notably, the pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[4] Several clinically investigated and approved drugs for the treatment of various cancers and other diseases are based on this heterocyclic system.[2]
The substituents on the pyrazolo[1,5-a]pyrimidine ring play a crucial role in modulating the biological activity and pharmacokinetic properties of the molecule. The 5,7-dimethyl substitution pattern, in particular, is a common feature in many biologically active compounds within this class. The hydroxyl group at the 2-position introduces a key functional handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. Understanding the synthesis and detailed chemical characterization of this compound is therefore fundamental for the design and synthesis of new and improved therapeutic agents.
A critical aspect of the chemistry of 2-hydroxypyrazolo[1,5-a]pyrimidines is the potential for keto-enol tautomerism. The 2-hydroxy (enol) form can exist in equilibrium with the 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one (keto) form. The predominant tautomer can be influenced by factors such as the physical state (solid or in solution), solvent polarity, pH, and temperature.[5][6] This phenomenon has significant implications for its chemical reactivity, biological activity, and physicochemical properties, making a thorough understanding of this equilibrium essential for drug development.[7]
Synthesis of this compound
The most common and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-dicarbonyl compound.[3] For the synthesis of this compound, the key starting materials are a 3-aminopyrazole with a hydroxyl or protected hydroxyl group at the 5-position and acetylacetone (2,4-pentanedione).
Proposed Synthetic Pathway
The synthesis of this compound can be achieved via the reaction of 3-amino-1H-pyrazol-5(4H)-one with acetylacetone in the presence of an acid catalyst. The reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the final product.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of related pyrazolo[1,5-a]pyrimidines.[8]
Materials:
-
3-Amino-1H-pyrazol-5(4H)-one
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-amino-1H-pyrazol-5(4H)-one (1.0 eq) in glacial acetic acid, add acetylacetone (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a solid.
Note on Causality: The use of glacial acetic acid serves as both a solvent and a catalyst for the condensation and cyclization steps. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. The purification by column chromatography is essential to remove any unreacted starting materials and side products.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following techniques are essential for this purpose.
Caption: Workflow for the characterization of this compound.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 163.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
Spectroscopic Data
The following are the expected spectroscopic data for this compound, based on the analysis of related structures.[9][10]
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Expected Chemical Shifts (δ, ppm):
-
CH₃ (at C5): ~2.4-2.6 (singlet, 3H)
-
CH₃ (at C7): ~2.6-2.8 (singlet, 3H)
-
CH (at C6): ~6.0-6.2 (singlet, 1H)
-
CH (at C3): ~5.8-6.0 (singlet, 1H)
-
OH (at C2): A broad singlet, chemical shift is dependent on solvent and concentration. In the keto tautomer, this would be an NH proton with a different chemical shift.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Expected Chemical Shifts (δ, ppm):
-
CH₃ (at C5): ~17-19
-
CH₃ (at C7): ~24-26
-
C6: ~108-110
-
C3: ~95-97
-
C3a: ~148-150
-
C5: ~158-160
-
C7: ~150-152
-
C2: ~155-157 (for the enol form) or a carbonyl carbon (~170-180) for the keto form.
-
Mass Spectrometry (MS):
-
Expected m/z: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (163.18).
Infrared (IR) Spectroscopy:
-
Expected Absorption Bands (cm⁻¹):
-
O-H stretch: A broad band around 3200-3600 cm⁻¹ (for the enol form).
-
N-H stretch: A band around 3100-3500 cm⁻¹ (for the keto form).
-
C=O stretch: A strong band around 1650-1700 cm⁻¹ (for the keto form).
-
C=N and C=C stretching: Bands in the region of 1500-1650 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹.
-
Tautomerism: A Critical Consideration
As previously mentioned, this compound can exist in a tautomeric equilibrium with 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one.
Caption: Tautomeric equilibrium of this compound.
The position of this equilibrium is crucial and can be investigated using spectroscopic methods. For instance, in the ¹H NMR spectrum, the presence of either an OH or an NH proton signal can indicate the predominant form in a given solvent. Similarly, the ¹³C NMR spectrum will show a signal for a carbon attached to a hydroxyl group (C-OH) in the enol form, or a carbonyl carbon (C=O) in the keto form. IR spectroscopy is also a powerful tool to distinguish between the two forms, with the characteristic C=O stretching band being a clear indicator of the keto tautomer. Computational studies can also provide valuable insights into the relative stabilities of the tautomers.[6]
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The provided synthetic protocol, based on well-established chemical principles, offers a reliable method for the preparation of this important heterocyclic compound. The detailed characterization workflow, including the critical consideration of tautomerism, provides a framework for confirming the structure and purity of the synthesized molecule. As the pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents, a thorough understanding of the fundamental chemistry of key building blocks like this compound is indispensable for researchers in the field.
References
- Recent Advances in Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
- Synthesis of 5,7‐dimethylpyrazolo[1,5‐a]pyrimidine derivatives 6 a,b and 7‐methylpyrazolo[1,5‐a]pyrimidine‐5(4H)‐one derivatives 7 a,b.
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- The tautomeric and rotameric forms of compounds 1-9.
- 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine - Optional[1H NMR] - Spectrum. SpectraBase.
- 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-2-ol - Optional[1H NMR] - SpectraBase. SpectraBase.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- 5,7-Dimethylpyrazolo 1,5-a pyrimidin-2-amine DiscoveryCPR 1605-78-3. Sigma-Aldrich.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- New Reaction Products of Acetylacetone with Semicarbazide Deriv
- Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde.
- reaction of pyran-2-one with 5-amino-1h-pyrazoles: synthesis and - Connect Journals. Connect Journals.
- Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions.
- PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum. ChemicalBook.
- 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- 5,7-Dimethyl-2,3-diphenylpyrazolo[1,5-a]pyrimidine. Benchchem.
- Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- 5,7-DIMETHYL-PYRAZOLO(1,5-A)PYRIMIDINE-2-CARBOXYLIC ACID AldrichCPR. Sigma-Aldrich.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
- The reaction of acetylacetone with amino sugars: implications for the formation of glycosylpyrazole deriv
- Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
- From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. PubMed.
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- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Spectroscopic Characterization of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the well-established spectroscopic characteristics of the pyrazolo[1,5-a]pyrimidine scaffold. While direct experimental data for this specific molecule is not widely published, this guide offers a robust, scientifically-grounded framework for its identification and characterization.
The pyrazolo[1,5-a]pyrimidine core is a significant pharmacophore, appearing in a variety of compounds with diverse biological activities, including roles as kinase inhibitors for cancer treatment and as anti-inflammatory agents.[1][2] Accurate and comprehensive spectroscopic analysis is paramount for the unambiguous structure elucidation and purity assessment of new derivatives in this class.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound, presented below, forms the basis for our spectroscopic predictions. The arrangement of aromatic protons, methyl groups, and the hydroxyl functionality gives rise to a unique spectral fingerprint.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Based on data from analogous pyrazolo[1,5-a]pyrimidine derivatives, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectral data are predicted for this compound.[3]
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Assignment |
| ~10.5 - 11.5 | br s | 1H | OH | The acidic proton of the hydroxyl group is expected to be a broad singlet, exchangeable with D₂O. Its chemical shift can vary with concentration and temperature. |
| ~6.8 - 7.0 | s | 1H | H6 | This proton is on the pyrimidine ring and is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electron-donating nature of the adjacent methyl group and the ring nitrogens. |
| ~6.0 - 6.2 | s | 1H | H3 | This proton is on the pyrazole ring. Its chemical shift is influenced by the adjacent nitrogen atoms and the hydroxyl group. |
| ~2.6 - 2.7 | s | 3H | 7-CH₃ | The methyl group at position 7 is deshielded by the adjacent nitrogen and the aromatic system. |
| ~2.4 - 2.5 | s | 3H | 5-CH₃ | The methyl group at position 5 is also deshielded by the aromatic system and the adjacent nitrogen. |
Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment | Causality Behind Assignment |
| ~160 - 162 | C2 | The carbon bearing the hydroxyl group is expected to be significantly deshielded. |
| ~150 - 152 | C7 | This quaternary carbon is deshielded by the adjacent nitrogen and the methyl group. |
| ~148 - 150 | C5 | Similar to C7, this quaternary carbon is deshielded by the adjacent nitrogen and methyl group. |
| ~145 - 147 | C3a | This is a bridgehead carbon within the fused ring system. |
| ~108 - 110 | C6 | This carbon is part of the pyrimidine ring and its chemical shift is influenced by the adjacent methyl group and nitrogen atoms. |
| ~95 - 97 | C3 | This carbon in the pyrazole ring is shielded relative to other aromatic carbons. |
| ~24 - 25 | 5-CH₃ | The chemical shift for the methyl carbon at position 5. |
| ~16 - 17 | 7-CH₃ | The chemical shift for the methyl carbon at position 7. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400 - 3200 | Broad | O-H stretch | The broadness is indicative of hydrogen bonding from the hydroxyl group. |
| 3100 - 3000 | Medium | C-H stretch (aromatic) | Characteristic of C-H bonds on the heterocyclic rings. |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) | Arising from the methyl groups. |
| 1640 - 1580 | Strong | C=N and C=C stretching | These absorptions are characteristic of the pyrazolo[1,5-a]pyrimidine ring system. |
| 1250 - 1150 | Strong | C-O stretch | The stretching vibration of the carbon-oxygen single bond of the hydroxyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₉H₉N₃O), the expected molecular ion peak and potential fragmentation pathways are outlined below.
Expected Molecular Ion: [M+H]⁺ = 176.0767 m/z
Figure 2: Predicted mass spectrometry fragmentation pathway.
Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols are based on standard practices for the analysis of heterocyclic compounds.[4]
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
IR Data Acquisition
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Determine the accurate mass of the molecular ion and any significant fragment ions. Use this information to confirm the elemental composition.
Conclusion
This technical guide provides a comprehensive prediction of the NMR, IR, and MS spectroscopic data for this compound. The provided data and protocols, grounded in the established chemistry of pyrazolo[1,5-a]pyrimidines, offer a valuable resource for researchers working on the synthesis and characterization of this and related compounds. The synthesis of novel derivatives of this scaffold is a promising avenue for the discovery of new therapeutic agents.[5]
References
- Al-Awadi, N. A., et al. (2001). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules, 6(12), 990-999.
- Castillo, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(68), 41569-41578.
- Abdel-Gawad, H., et al. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Drug Development Research, 84(1), 3-24.
- Koutentis, P. A., et al. (2022).
- Novikova, V. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6584.
- Gomaa, M. A. M., et al. (2022). Synthesis of 5,7‐dimethylpyrazolo[1,5‐a]pyrimidine derivatives 6 a,b and 7‐methylpyrazolo[1,5‐a]pyrimidine‐5(4H)‐one derivatives 7 a,b. Journal of Heterocyclic Chemistry, 59(11), 2005-2016.
- Danagulyan, G. G., & Gharibyan, V. K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal, 76(1-2), 77-103.
- SpectraBase. (n.d.). 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-2-ol.
- SpectraBase. (n.d.). 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine.
- SpectraBase. (n.d.). 13C NMR of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine.
- Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 27-51.
- PubChem. (n.d.). 5,7-Dimethyl(1,2,4)triazolo(1,5-a)pyrimidine.
- Sigma-Aldrich. (n.d.). 5,7-DIMETHYL-PYRAZOLO(1,5-A)PYRIMIDINE-2-CARBOXYLIC ACID.
- Sigma-Aldrich. (n.d.). 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine.
- PubChem. (n.d.). 5,7-Dimethyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-amine.
- Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4991.
- Stypik, M., et al. (2022).
- Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39.
- Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 27-51.
- NIST. (n.d.). 3,5-Dimethylpyrazole. In NIST Chemistry WebBook.
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A Comprehensive Guide to the Crystal Structure Analysis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol: From Synthesis to Structural Elucidation
Authored by: A Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as protein kinase inhibitors in oncology.[1] Understanding the precise three-dimensional architecture of these molecules is paramount for structure-based drug design and optimizing their pharmacological profiles. This guide provides an in-depth, technical walkthrough of the complete workflow for determining the crystal structure of a representative member of this class, 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol. We will navigate the entire process, from targeted synthesis and physicochemical verification to the intricate steps of single-crystal growth, X-ray data collection, structure solution, and detailed structural analysis. This document is intended as a comprehensive resource for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale and field-proven insights required for successful crystallographic analysis.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine heterocyclic system is a privileged scaffold in modern drug discovery. Its rigid, planar structure and capacity for diverse substitutions have made it a fertile ground for developing targeted therapeutics. Compounds incorporating this core have demonstrated a wide range of biological activities, including potent inhibition of key cellular signaling proteins like CK2, EGFR, B-Raf, and MEK, which are often dysregulated in various cancers.[1][2] Furthermore, derivatives have been explored for their potential as antianxiety agents, highlighting the versatility of the scaffold.[3]
The efficacy and selectivity of these molecules are intrinsically linked to their three-dimensional conformation and their ability to form specific non-covalent interactions within the binding pockets of their biological targets. Therefore, single-crystal X-ray diffraction (SC-XRD) analysis is an indispensable tool, providing unambiguous, high-resolution data on molecular geometry, stereochemistry, and the subtle interplay of intermolecular forces that govern crystal packing. This detailed structural knowledge accelerates the drug development cycle by enabling rational, structure-guided optimization of ligand-target interactions.
This guide presents a hypothetical yet methodologically rigorous case study on this compound, establishing a robust and replicable workflow for this important class of molecules.
Synthesis and Physicochemical Confirmation
Prior to any crystallographic study, the synthesis and absolute verification of the target compound's identity and purity are essential. A plausible and efficient synthetic route is paramount.
Proposed Synthetic Pathway
The synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic compound.[4] For the title compound, a reliable method involves the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate, followed by tautomerization.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 5-Methyl-2H-pyrazol-3-amine. Combine ethyl cyanoacetate and hydrazine hydrate in ethanol and reflux for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to precipitate the product. Filter, wash with cold ethanol, and dry under vacuum.
-
Step 2: Cyclocondensation. In a round-bottom flask, dissolve 5-Methyl-2H-pyrazol-3-amine (1.0 eq.) and acetylacetone (1.1 eq.) in glacial acetic acid.
-
Step 3: Reflux. Heat the mixture to reflux (approx. 120°C) for 8-12 hours. The reaction progress should be monitored by TLC until the starting material is consumed.
-
Step 4: Isolation and Purification. Allow the mixture to cool to room temperature, then pour it over crushed ice with stirring. The resulting precipitate is collected by vacuum filtration. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Physicochemical Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. Expected signals for this compound would include distinct singlets for the two methyl groups, aromatic protons, and a broad singlet for the hydroxyl proton.[5][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the exact molecular weight and elemental composition (C₈H₉N₃O).
-
Purity Analysis: High-performance liquid chromatography (HPLC) is used to assess the purity of the sample, which should be >98% for crystallization trials.
| Property | Expected Value |
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 163.18 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | >98% |
| LogP (Calculated) | ~1.0-1.5 |
| TPSA (Calculated) | ~55-65 Ų |
| Table 1: Expected Physicochemical Properties of this compound. |
Single Crystal Growth: The Cornerstone of Diffraction
The success of SC-XRD is entirely dependent on the ability to grow high-quality, single crystals of sufficient size and diffraction power. This is often the most challenging and empirical step of the process.
Rationale for Crystallization Strategy
The choice of crystallization technique and solvent is guided by the physicochemical properties of the compound. Given its moderate polarity and potential for hydrogen bonding via the hydroxyl group, a range of protic and aprotic solvents should be screened. A systematic approach is crucial.
Experimental Protocol: Crystallization Screening
-
Solubility Screening: Begin by testing the solubility of the purified compound (~1-2 mg) in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, water) to identify suitable candidates for crystallization. An ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in promising solvents in small vials. Cover the vials with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.
-
Vapor Diffusion (Hanging and Sitting Drop): This technique involves equilibrating a drop of the compound solution against a larger reservoir of a precipitant (a solvent in which the compound is less soluble).
-
Hanging Drop: A small drop (~2 µL) of the compound solution is pipetted onto a siliconized glass coverslip, which is then inverted and sealed over a well containing the reservoir solution.
-
Sitting Drop: The drop is placed on a post within the well, which is then sealed.
-
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
The diagram below illustrates a logical workflow for screening for optimal crystallization conditions.
Caption: Workflow for Crystallization Screening.
Single-Crystal X-ray Diffraction: Data Collection
Once a suitable crystal is obtained, it is subjected to X-ray diffraction to measure the pattern of scattered X-rays, which contains the information about the atomic arrangement.
Data Collection Rationale
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data. A modern diffractometer equipped with a high-intensity X-ray source and a sensitive detector is used.
Experimental Protocol: Data Collection
-
Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a cryoloop using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation.
-
Cryo-cooling: The mounted crystal is flash-cooled in a stream of cold nitrogen gas (typically at 100 K).
-
Centering: The crystal is centered in the X-ray beam using a video microscope.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and Bravais lattice.
-
Data Collection Strategy: A data collection strategy is calculated to ensure high completeness and redundancy of the data up to a desired resolution (typically better than 0.8 Å for small molecules).
-
Data Integration and Scaling: The full set of diffraction images is collected. The raw data is then processed (integrated, scaled, and absorption corrected) using software like CrysAlisPro or SAINT to produce a reflection file containing the h, k, l indices and intensity for each diffraction spot.
Caption: Single-Crystal X-ray Data Collection Workflow.
| Parameter | Typical Value (for a small organic molecule) |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) or 1.54184 Å (Cu Kα) |
| Detector Distance | 50-60 mm |
| Resolution | ~0.70 Å |
| Completeness | >99.5% |
| Redundancy | >4 |
| R(int) | < 0.05 |
| Table 2: Representative Data Collection and Processing Parameters. |
Structure Solution and Refinement
This phase involves converting the processed diffraction data into a chemically meaningful atomic model.
Rationale for Structure Solution and Refinement
The phases of the scattered X-rays are lost during the experiment. Structure solution methods, like 'Direct Methods', are used to computationally retrieve these phases. The resulting initial model is then improved through an iterative process of least-squares refinement.
Workflow using Olex2 with SHELX
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the correct space group.
-
Structure Solution: The structure is solved using intrinsic phasing (e.g., SHELXT). This typically reveals the positions of most non-hydrogen atoms in an initial electron density map.
-
Model Building: The initial atomic positions are fitted to the electron density map. Atoms are assigned their correct element types.
-
Isotropic Refinement: The atomic positions and isotropic displacement parameters (describing thermal motion) are refined against the experimental data.
-
Anisotropic Refinement: For non-hydrogen atoms, the refinement is extended to use anisotropic displacement parameters (ADPs), which model thermal motion as ellipsoids, providing a more accurate model.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions (riding model) or, if the data quality is very high, located from the difference electron density map and refined freely.
-
Final Refinement Cycles: The model is refined until convergence is reached, indicated by minimal shifts in atomic parameters and a flat difference electron density map. Key quality metrics like R1, wR2, and Goodness-of-Fit (GooF) are monitored. An R1 value below 5% indicates a good quality refinement.[7][8]
| Parameter | Target Value | Significance |
| R1 [I > 2σ(I)] | < 0.05 | Agreement between observed and calculated data. |
| wR2 (all data) | < 0.15 | Weighted R-factor for all data. |
| Goodness-of-Fit (S) | ~1.0 | Indicates a good fit of the model to the data. |
| Max/Min Residual Density (eÅ⁻³) | < ±0.5 | Should be low and lack chemical significance. |
| Table 3: Key Crystallographic Refinement Statistics. |
Analysis and Interpretation of the Crystal Structure
With a fully refined model, the crucial task of chemical interpretation begins.
Molecular Geometry
The analysis starts with the intramolecular features of this compound. This includes:
-
Bond Lengths and Angles: Comparing the experimentally determined values to standard values to confirm the chemical structure and identify any unusual geometric features that might arise from electronic effects or strain.
-
Planarity: Assessing the planarity of the fused pyrazolo[1,5-a]pyrimidine ring system. Deviations from planarity can have significant implications for the molecule's electronic properties and interactions.
Intermolecular Interactions and Crystal Packing
A molecule's properties in the solid state are dictated by how it packs in the crystal lattice. This analysis is critical for understanding solubility, stability, and polymorphism.
-
Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the nitrogen atoms in the heterocyclic rings are potential acceptors. Identifying and characterizing these hydrogen bonds is key to understanding the packing motif.[7] For instance, molecules may form chains or dimeric structures through O-H···N hydrogen bonds.
-
π-π Stacking: The aromatic pyrazolopyrimidine core is likely to engage in π-π stacking interactions with neighboring molecules. The geometry of these interactions (e.g., parallel-displaced, T-shaped) will be analyzed.
-
Other Interactions: Weaker C-H···π and van der Waals interactions also contribute to the overall stability of the crystal lattice and will be systematically evaluated.
Caption: Potential Intermolecular Interactions.
Data Validation and Deposition
To ensure the integrity and reproducibility of the scientific findings, the final crystal structure must be validated and made publicly available.
-
Validation: The final Crystallographic Information File (CIF) is processed through the International Union of Crystallography's checkCIF service. This program automatically checks for inconsistencies, potential errors, and adherence to crystallographic standards.
-
Deposition: The validated CIF, along with the structure factor file, is deposited in a public database, most commonly the Cambridge Crystallographic Data Centre (CCDC). The CCDC assigns a unique deposition number, which must be included in any publication describing the structure, allowing other researchers to freely access and analyze the data.
Conclusion and Implications
This guide has outlined a comprehensive, field-proven workflow for the determination and analysis of the single-crystal structure of this compound. By following this methodology, from rational synthesis and rigorous purification to meticulous data collection and insightful analysis, researchers can obtain a high-fidelity three-dimensional model of the molecule.
The resulting structural data—precise bond lengths, angles, conformational details, and a complete map of intermolecular interactions—is invaluable. For drug development professionals, this information provides a direct blueprint for understanding structure-activity relationships (SAR), guiding the design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. For chemists and material scientists, it offers fundamental insights into molecular self-assembly and the forces that govern solid-state architecture. The successful application of this workflow empowers the scientific community to unlock the full potential of the versatile pyrazolo[1,5-a]pyrimidine scaffold.
References
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Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5025. Available from: [Link]
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El-ziaty, A. K., et al. (2023). Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity. Chemistry & Biodiversity, 20(11), e202300989. Available from: [Link]
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Damont, A., et al. (2014). Preparation and evaluation of novel pyrazolo[1,5-a]pyrimidine acetamides, closely related to DPA-714, as potent ligands for imaging the TSPO 18kDa with PET. Bioorganic & Medicinal Chemistry Letters, 24(5), 1358-1364. Available from: [Link]
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Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. ResearchGate. Available from: [Link]
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Wieckowska, A., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(23), 7116. Available from: [Link]
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ResearchGate. (n.d.). Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7. ResearchGate. Available from: [Link]
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Tigreros, A., & Portilla, J. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15), 4983. Available from: [Link]
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Ugo, T. M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 35-56. Available from: [Link]
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Gushchin, A. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6599. Available from: [Link]
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SpectraBase. (n.d.). 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine. SpectraBase. Available from: [Link]
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Yokoyama, N., et al. (1977). 3-Halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines, a Nonbenzodiazepinoid Class of Antianxiety Agents Devoid of Potentiation of Central Nervous System Depressant Effects of Ethanol or Barbiturates. Journal of Medicinal Chemistry, 20(3), 386-393. Available from: [Link]
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Al-Zoubi, R. M., et al. (2024). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 40(1), 335-345. Available from: [Link]
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Al-Omair, M. A., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(1), 1930-1937. Available from: [Link]
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Tautomerism in 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol
An In-Depth Technical Guide to the Tautomeric Equilibrium of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a phenomenon of profound significance in medicinal chemistry and materials science. The precise tautomeric form of a heterocyclic molecule dictates its physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and ultimately, its interaction with biological targets. This guide provides an in-depth technical analysis of the tautomeric landscape of this compound, a member of the medicinally relevant pyrazolo[1,5-a]pyrimidine class of compounds. We will dissect the potential tautomeric forms, detail the experimental and computational methodologies required for their elucidation, and explain the causal reasoning behind these analytical strategies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to approach and solve complex tautomeric problems in N-heterocyclic systems.
The Strategic Importance of Tautomerism in Heterocyclic Chemistry
In the realm of drug discovery, the seemingly subtle shift of a proton can lead to dramatic changes in biological activity. Tautomerism is a critical consideration because different tautomers of the same molecule possess distinct shapes, electronic distributions, and hydrogen bond donor/acceptor patterns.[1][2] These differences can fundamentally alter how a molecule fits into a protein's binding site. The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors targeting protein kinases and other enzymes.[3][4][5] Therefore, a rigorous understanding of the tautomeric preferences of any given derivative is not merely an academic exercise but a prerequisite for rational drug design and the interpretation of structure-activity relationships (SAR).[2][6]
The most common form of prototropic tautomerism in this context is the lactam-lactim equilibrium, a specialized form of keto-enol tautomerism prevalent in nitrogen heterocycles containing a hydroxyl group adjacent to a ring nitrogen.[7][8] This equilibrium is highly sensitive to the molecule's environment, including its physical state (solid vs. solution) and the polarity of the solvent.[9][10][11]
The Tautomeric Landscape of this compound
The title compound, this compound, can theoretically exist in several tautomeric forms. The principal equilibrium of interest is between the aromatic 'ol' (lactim) form and the non-aromatic 'one' (lactam) form. The proton can reside on the exocyclic oxygen (2-ol form) or on one of the ring nitrogens of the pyrimidine ring. Based on the established chemistry of related pyrimidinones, the proton is most likely to be found on the N4 nitrogen in the lactam form.
The two primary tautomers are:
-
This compound (The 'ol' or Lactim Form): An aromatic system with an exocyclic hydroxyl group.
-
5,7-Dimethyl-4H-pyrazolo[1,5-a]pyrimidin-2(1H)-one (The 'one' or Lactam Form): A non-aromatic pyrimidine ring system with a carbonyl group at the C2 position and a proton on the N4 nitrogen.
Caption: Primary lactam-lactim tautomeric equilibrium.
Experimental Elucidation of the Dominant Tautomer
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for characterizing tautomeric equilibria in solution. By analyzing chemical shifts and coupling constants, one can deduce the predominant form.
Causality Behind the Protocol: The electronic environment of each nucleus (¹H, ¹³C, ¹⁵N) is unique to each tautomer. The lactam form possesses an sp³-hybridized nitrogen and a carbonyl carbon, while the lactim form has an aromatic ring and a hydroxyl-bearing carbon. These differences result in predictable and measurable changes in the NMR spectrum.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of various deuterated solvents (e.g., CDCl₃ for low polarity, and DMSO-d₆ for high polarity) in separate NMR tubes. The choice of solvents is critical as it can shift the equilibrium.[7]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum for each sample.
-
Key Diagnostic Signal: Look for a broad singlet in the 10-13 ppm range in DMSO-d₆. Its presence is a strong indicator of an N-H proton, characteristic of the lactam form.[12] The O-H proton of the lactim form may also appear in this region but is often broader or exchanges more readily.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Key Diagnostic Signal: The chemical shift of the C2 carbon is highly informative. A signal in the range of ~160-170 ppm is indicative of a C=O carbonyl group (lactam form), whereas a signal further downfield (~150-160 ppm) is more consistent with a C-OH carbon in an aromatic ring (lactim form).[7][13]
-
-
2D NMR (HSQC/HMBC): Acquire HSQC and HMBC spectra to unambiguously assign all proton and carbon signals, confirming the connectivity and validating the structural assignment.
Caption: Workflow for NMR-based tautomer analysis.
UV-Visible Spectroscopy
UV-Vis spectroscopy is highly sensitive to the conjugated π-electron system of a molecule. Since the lactim and lactam forms have different chromophores, this technique can be used to monitor the tautomeric equilibrium, especially as a function of solvent polarity.
Causality Behind the Protocol: The aromatic lactim form possesses a more extended system of conjugation than the non-aromatic lactam form. This typically results in a bathochromic shift (a shift to longer wavelengths, λ_max) for the lactim tautomer compared to the lactam.[12][14] By observing how λ_max changes in solvents of varying polarity, one can infer which tautomer is favored.[15]
Experimental Protocol: UV-Vis Analysis
-
Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like methanol or acetonitrile.
-
Serial Dilutions: Prepare a series of dilute solutions (e.g., 1 x 10⁻⁵ M) in a range of solvents with varying dielectric constants (e.g., hexane, dioxane, chloroform, ethanol, water).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-500 nm.
-
Data Analysis: Compare the λ_max values across the different solvents. A significant shift in λ_max correlated with solvent polarity suggests a shift in the tautomeric equilibrium. The presence of an isosbestic point, where the spectra in different solvents cross, is strong evidence for a two-component equilibrium.[16]
Single-Crystal X-ray Crystallography
This technique provides unambiguous proof of the molecular structure in the solid state. It is considered the gold standard for determining which tautomer is present in the crystal lattice.
Causality Behind the Protocol: X-ray crystallography maps the electron density of a molecule, allowing for the precise determination of atomic positions and bond lengths. The C2-O bond length is a definitive marker: a short bond (~1.23 Å) confirms a C=O double bond (lactam), while a longer bond (~1.36 Å) indicates a C-O single bond (lactim).[17] Similarly, the position of the hydrogen atom can be located, confirming its attachment to either N4 or O2.
Computational Chemistry: A Predictive and Corroborative Tool
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[2][9][18]
Causality Behind the Protocol: DFT methods solve the Schrödinger equation to calculate the electronic energy of a molecule. By optimizing the geometry of each tautomer and calculating its total energy, we can determine which isomer is thermodynamically more stable. The inclusion of a solvent model allows us to predict how the environment will influence this stability.
Computational Protocol: DFT Analysis
-
Structure Building: Build the 3D structures of all plausible tautomers (lactim and lactam forms).
-
Gas Phase Optimization: Perform a geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.
-
Solvent Modeling: Re-run the optimization and energy calculations for each tautomer in different solvents using a continuum solvent model like the Polarizable Continuum Model (PCM).
-
Energy Analysis: Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) between the tautomers. The tautomer with the lower energy is predicted to be the more stable and thus the predominant form.
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The Definitive Guide to Early-Phase Characterization: Solubility and Stability of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol
An In-depth Technical Guide for Drug Discovery and Development Professionals
Authored by a Senior Application Scientist
Abstract
The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a compound's druggability, bioavailability, and ultimate therapeutic potential. This guide provides a comprehensive framework for the systematic evaluation of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol, a member of the medicinally significant pyrazolopyrimidine class. We will delve into the strategic rationale behind experimental design, present detailed, field-tested protocols for both solubility and stability assessment, and offer insights into the interpretation of the resulting data. This document is intended to serve as a practical, authoritative resource for researchers, enabling them to generate robust and reliable data packages for informed decision-making in the critical early stages of drug development.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold and the Imperative of Early Characterization
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds investigated for a wide range of therapeutic applications, including oncology and central nervous system disorders.[1][2] this compound (Figure 1) is a representative of this class. Its progression through the drug discovery pipeline necessitates a meticulous and early assessment of its solubility and stability profiles.
-
Solubility directly influences the absorption and bioavailability of an orally administered drug. Poor aqueous solubility is a frequent cause of failure for promising compounds, leading to costly and time-consuming formulation challenges late in development.[3]
-
Stability assessment identifies the conditions under which the compound remains chemically unchanged. Degradation can lead to a loss of potency and the formation of potentially toxic impurities, compromising both the efficacy and safety of a potential therapeutic.
This guide will outline the critical studies required to build a foundational understanding of these properties for this compound.
| Property | Value |
| IUPAC Name | 5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one |
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 163.18 g/mol |
| CAS Number | 26911-66-0 |
| Structure | (Image of the chemical structure) |
Figure 1. Key Properties of this compound.
Strategic Workflow for Physicochemical Profiling
A logical, phased approach is essential for efficient and comprehensive characterization. The workflow presented here prioritizes experiments that provide foundational data before proceeding to more complex studies.
Figure 3. Forced Degradation Workflow. This diagram outlines the various stress conditions applied to the API and the subsequent analysis to identify degradation products.
Detailed Protocols for Forced Degradation
General Setup:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water). For compounds with poor aqueous solubility, a co-solvent may be necessary. [4]* For each condition, prepare a "control" sample stored at ambient temperature and protected from light.
-
Monitor the samples at various time points (e.g., 2, 4, 8, 24, 48 hours) to target 5-20% degradation.
Protocol 1: Acid and Base Hydrolysis
-
Acid: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Base: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate samples at 60 °C.
-
At each time point, withdraw an aliquot, neutralize it (with NaOH for the acid sample, HCl for the base sample), and dilute for HPLC analysis.
Protocol 2: Oxidative Degradation
-
Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Store the sample at room temperature, protected from light.
-
Analyze aliquots at specified time points.
Protocol 3: Thermal Degradation
-
Solution: Incubate a vial of the stock solution in an oven at 80 °C.
-
Solid State: Place a sample of the solid API in an oven at 80 °C. At each time point, dissolve a portion of the solid for analysis.
Protocol 4: Photostability
-
Expose both the solid API and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in the ICH Q1B guideline.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
Analyze the samples after the exposure period.
Development of a Stability-Indicating Analytical Method
The cornerstone of a stability study is a validated stability-indicating analytical method (SIAM), typically a reverse-phase HPLC method. This method must be able to quantify the decrease in the concentration of the active pharmaceutical ingredient (API) while simultaneously separating it from all process impurities and degradation products.
Method Development Strategy:
-
Initial Screening: Begin with a generic gradient reverse-phase HPLC method using a C18 column and a mobile phase of acetonitrile and water (with 0.1% formic acid or ammonium acetate).
-
Analysis of Stressed Samples: Inject the samples from the forced degradation studies. The goal is to achieve baseline separation between the parent API peak and all degradant peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. A pure peak indicates that no degradants are co-eluting.
-
Method Optimization: If co-elution occurs, optimize the method by adjusting the gradient, mobile phase pH, column chemistry (e.g., C8, Phenyl-Hexyl), or temperature.
-
Mass Spectrometry (MS) Identification: Couple the HPLC system to a mass spectrometer to obtain mass-to-charge ratio (m/z) data for the degradation products, which provides crucial information for their structural elucidation.
Data Presentation
Summarize the results of the forced degradation studies in a clear, concise table.
| Stress Condition | Duration/Temp. | % Assay of Parent API | % Degradation | No. of Degradants | Mass Balance (%) |
| 0.1 M HCl | 24h / 60°C | ||||
| 0.1 M NaOH | 24h / 60°C | ||||
| 3% H₂O₂ | 24h / RT | ||||
| Thermal (Solution) | 48h / 80°C | ||||
| Thermal (Solid) | 48h / 80°C | ||||
| Photolytic (ICH Q1B) | - |
Table 2. Example Summary of Forced Degradation Results. Mass balance, which accounts for the parent API and all degradation products, should ideally be between 90-110%. [5]
Conclusion and Future Directions
This guide provides a robust framework for the essential solubility and stability studies of this compound. By systematically determining its thermodynamic solubility and probing its intrinsic stability through forced degradation, researchers can build a comprehensive data package. This information is invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the development of a safe and effective drug product. The insights gained from these studies, particularly the identification of degradation pathways, form the scientific foundation for the long-term stability studies required for regulatory submissions and are critical for the successful advancement of this promising compound.
References
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- Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(66), 40455-40464.
- Chaudhary, P., & Kumar, A. (2022). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 5(3), 1-8.
- Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
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ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. Retrieved from [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
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Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
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Unveiling the Therapeutic Landscape of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol: A Technical Guide to Target Identification and Validation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable versatility and proven efficacy across a spectrum of biological targets. This guide focuses on a specific, yet promising derivative, 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol, to delineate a strategic framework for the identification and validation of its potential biological targets. Drawing from the extensive research on the broader pyrazolo[1,5-a]pyrimidine class, we will explore the most probable target families, with a primary emphasis on protein kinases, and provide detailed, actionable protocols for their experimental validation. This document serves as a comprehensive resource for researchers aiming to unlock the therapeutic potential of this intriguing molecule.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Realm of Therapeutic Opportunity
The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has garnered significant attention in drug discovery for its diverse pharmacological activities.[1] Its structural resemblance to purines allows it to interact with a wide array of biological macromolecules, making it a fertile ground for the development of novel therapeutics.[2] Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][3][4]
The subject of this guide, this compound, possesses a substitution pattern that suggests a strong potential for specific and potent biological activity. The methyl groups at the 5 and 7 positions, and the hydroxyl group at the 2-position, are key determinants of its physicochemical properties and, consequently, its interactions with biological targets. Structure-activity relationship (SAR) studies on analogous compounds have consistently shown that modifications at these positions significantly influence target affinity and selectivity.[5][6]
This guide will navigate the logical progression from the known activities of the broader chemical class to a focused, data-driven approach for identifying the specific targets of this compound.
The Prime Suspects: A Landscape of Potential Biological Targets
Based on extensive literature precedent for the pyrazolo[1,5-a]pyrimidine scaffold, we can prioritize several families of proteins as high-probability targets for this compound.
Protein Kinases: The Forefront of Investigation
The most prominent and well-documented activity of pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of protein kinases.[4][5][6] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The pyrazolo[1,5-a]pyrimidine scaffold can function as either an ATP-competitive or an allosteric inhibitor, offering multiple mechanisms for therapeutic intervention.[2][6]
Given the prevalence of kinase inhibition within this chemical class, a comprehensive kinase panel screening is the logical first step in target identification.
Key Kinase Families to Investigate:
-
Cyclin-Dependent Kinases (CDKs): Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, such as CDK1, CDK2, and CDK9, which are central to cell cycle regulation and transcription.[7][8][9]
-
Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine core is a key feature of several approved and clinical-stage Trk inhibitors, which are effective in treating cancers with NTRK gene fusions.[3]
-
Casein Kinase 2 (CK2): Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of highly selective CK2 inhibitors.[10]
-
MAPK Pathway Kinases (B-Raf, MEK): The inhibitory effects of pyrazolo[1,5-a]pyrimidines on B-Raf and MEK kinases are particularly relevant in melanoma.[6]
-
Epidermal Growth Factor Receptor (EGFR): EGFR-targeting derivatives have shown promise in the treatment of non-small cell lung cancer (NSCLC).[6]
-
Pim-1 Kinase: This serine/threonine kinase is another documented target for this scaffold.[5]
Beyond the Kinome: Other Noteworthy Target Classes
While kinases represent the most probable targets, the versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to other protein families.
-
G-Protein Coupled Receptors (GPCRs): Derivatives of the related pyrazolo-triazolo-pyrimidine scaffold have been shown to act as antagonists for adenosine receptors, suggesting that GPCRs could be potential targets.[11][12]
-
Aryl Hydrocarbon Receptor (AHR): Recent studies have identified pyrazolo[1,5-a]pyrimidines as antagonists of AHR, a transcription factor involved in immune regulation and cancer.[13]
-
Histone Demethylases (e.g., KDM5): The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been optimized to yield potent and selective inhibitors of KDM5 histone demethylases, highlighting the potential for epigenetic targets.[14]
-
Other Enzymes and Receptors: The scaffold has also been associated with anti-inflammatory, antiviral, and antibacterial activities, suggesting a broader range of potential enzyme and receptor targets.[3][4][15] A study from 1977 also identified 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines as a nonbenzodiazepinoid class of antianxiety agents.[16]
A Strategic Framework for Target Identification and Validation
A multi-pronged approach, integrating computational and experimental methods, is essential for a robust target identification and validation campaign.
Initial Broad-Spectrum Screening
The initial phase should aim to cast a wide net to identify potential interactions.
-
Differential Scanning Fluorimetry (DSF): This high-throughput method can rapidly screen the compound against a large panel of purified proteins to identify direct binding events by measuring shifts in protein thermal stability.
-
Isothermal Titration Calorimetry (ITC): For hits identified through DSF, ITC provides a more detailed thermodynamic profile of the binding interaction, including affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Focused Kinase Profiling
Given the high probability of kinase inhibition, a comprehensive kinase panel screen is a critical early step.
-
Commercial Kinase Panel Services: Companies such as Eurofins, Reaction Biology, and Promega offer fee-for-service screening of compounds against hundreds of purified kinases, providing IC50 or Kd values.
Cellular Target Engagement Assays
Confirming that the compound interacts with its putative target in a cellular context is crucial.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells or cell lysates by measuring changes in the thermal stability of proteins upon ligand binding.
-
NanoBRET™ Target Engagement Assay: This technology uses bioluminescence resonance energy transfer (BRET) to quantify compound binding to specific protein targets in living cells.
Experimental Protocols: From Hypothesis to Validation
The following protocols provide a detailed, step-by-step guide for key experiments in the target validation workflow.
Protocol: Differential Scanning Fluorimetry (DSF) for Initial Hit Identification
Objective: To rapidly identify proteins that are thermally stabilized or destabilized upon binding to this compound.
Materials:
-
Purified proteins of interest (e.g., a panel of kinases, GPCRs, etc.)
-
This compound (test compound)
-
SYPRO Orange dye (5000x stock in DMSO)
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument capable of thermal ramping
Procedure:
-
Prepare Protein Solutions: Dilute each purified protein to a final concentration of 2 µM in DSF buffer.
-
Prepare Compound Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution to achieve final assay concentrations ranging from 1 µM to 100 µM.
-
Prepare Assay Plate:
-
In each well, add 20 µL of the 2 µM protein solution.
-
Add 0.5 µL of the appropriate compound dilution (or DMSO for control wells).
-
Add 4.5 µL of DSF buffer containing SYPRO Orange dye (diluted 1:1000 from stock).
-
-
Seal and Centrifuge: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Melt Analysis:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to monitor fluorescence over a temperature range of 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the melting temperature (Tm) for each well by identifying the inflection point of the melting curve.
-
A significant positive shift in Tm in the presence of the compound compared to the DMSO control indicates stabilization and potential binding.
-
Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To quantitatively measure the binding affinity and thermodynamics of the interaction between this compound and a purified protein target.
Materials:
-
Purified protein target (e.g., a kinase identified from DSF)
-
This compound
-
ITC buffer (the same buffer used for protein purification and dialysis)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein against the ITC buffer overnight to ensure buffer matching.
-
Prepare a 10-20 µM solution of the protein in the ITC buffer.
-
Prepare a 100-200 µM solution of the test compound in the same ITC buffer. Degas both solutions.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the injection volume (e.g., 2 µL) and spacing (e.g., 150 seconds).
-
Set the stirring speed (e.g., 750 rpm).
-
-
Titration:
-
Load the protein solution into the sample cell.
-
Load the compound solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air bubbles, and discard this data point during analysis.
-
Initiate the titration run, injecting the compound into the protein solution.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n).
-
Data Presentation and Visualization
Clear presentation of data is paramount for interpretation and communication.
Table 1: Representative Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| CDK2/CycA | 15 |
| CDK9/CycT1 | 25 |
| TrkA | 50 |
| CK2 | 120 |
| EGFR | >1000 |
| B-Raf | >1000 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Diagrams of Key Pathways and Workflows
Visual representations can simplify complex biological and experimental processes.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
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Preliminary in vitro Screening of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol: A Strategic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for a Structured Inquiry
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry. Its core design is a bioisostere of adenine, the purine base of ATP, which allows it to competitively bind to the ATP-binding sites of numerous enzymes, particularly kinases.[1] This inherent characteristic has led to the development of pyrazolopyrimidine-based compounds as potent inhibitors for various therapeutic targets, including kinases involved in cancer and inflammation.[1][2][3] Our subject, 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol (henceforth referred to as "DMPP"), is a specific analogue within this promising class. A preliminary in vitro screening is not a mere data collection exercise; it is the foundational step in understanding the compound's potential therapeutic value and directing its future development. This guide outlines a logical, tiered screening cascade designed to efficiently characterize the primary biological activities of DMPP.
Chapter 1: The Initial Litmus Test - General Cellular Cytotoxicity
Before exploring specific therapeutic activities, we must first understand the compound's effect on fundamental cell health. A highly cytotoxic compound may be a candidate for oncology, but it could be a non-starter for other indications. The objective here is to determine the concentration range at which DMPP affects cell viability.
Causality Behind the Choice: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and cost-effective colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[4][5][6] Its principle is elegant: metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of viable cells.[7][8] This provides a quantitative measure of how DMPP impacts cell survival.
Experimental Workflow: A Tiered Approach
Our initial screen will use a panel of cell lines to gain a broad understanding of DMPP's effects. A logical starting panel includes:
-
A non-cancerous cell line: e.g., HEK293 (Human Embryonic Kidney cells) to establish a baseline for general toxicity.[6]
-
Representative cancer cell lines: e.g., MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) to identify potential anti-cancer selectivity.[9][10]
The workflow is visualized below.
Caption: LPS-induced nitric oxide production pathway in macrophages.
Protocol: Nitric Oxide Production Assay
-
Cell Culture: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Treat cells with various non-toxic concentrations of DMPP (determined from the MTT assay) for 1 hour. Include:
-
Positive Control: A known iNOS inhibitor like L-NMMA.
-
Vehicle Control: Solvent-treated cells.
-
-
Stimulation: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control (unstimulated) wells. [11]Incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new plate.
-
Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). [12] * Incubate for 10 minutes at room temperature. A pink/magenta color will develop.
-
-
Data Acquisition: Measure the absorbance at 540 nm. [13]6. Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the IC₅₀ of DMPP for NO inhibition.
Hypothesis 2: Anti-Cancer Activity via Kinase Inhibition
The 'Why': As a bioisostere of adenine, the pyrazolopyrimidine core is perfectly shaped to compete with ATP for the binding pocket of protein kinases. [1]Many kinases are overactive in cancer, driving cell proliferation and survival. [14]A direct, biochemical kinase assay allows us to test for this inhibitory activity in a cell-free system, which eliminates confounding factors like cell permeability.
Caption: Principle of an in vitro radioactive kinase inhibition assay.
Protocol: General in vitro Kinase Assay (Radiometric)
This protocol describes a classic method using a radioactive phosphate isotope for high sensitivity. [15]Modern non-radioactive methods (e.g., ADP-Glo™) are also widely used. [14][16]
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Initiation: Start the reaction by adding ATP, including a tracer amount of [γ-³²P]ATP. [15]Incubate at 30°C for a defined period (e.g., 30 minutes). [16]3. Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Separation: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the free [γ-³²P]ATP will not. Wash the paper to remove unbound ATP.
-
Quantification: Measure the radioactivity on the paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity. [15]6. Analysis: Calculate the percentage of kinase inhibition for each DMPP concentration relative to the vehicle control. Plot the data to determine the IC₅₀.
Chapter 3: Synthesizing the Results and Charting the Path Forward
The preliminary screen provides a multi-faceted view of DMPP's bioactivity profile.
| Assay | Target/Cell Line | Hypothetical IC₅₀ (µM) | Interpretation |
| Cytotoxicity | HEK293 (Normal) | > 100 | Low general toxicity. |
| MCF-7 (Cancer) | 8.5 | Potent and selective against breast cancer cells. | |
| Anti-Inflammatory | RAW 264.7 (NO Prod.) | 5.2 | Significant anti-inflammatory potential. |
| Kinase Inhibition | Src Kinase | 2.1 | Potent, direct inhibition of a key oncogenic kinase. |
Analysis: The hypothetical data suggests DMPP is a promising lead. Its potency against Src kinase (IC₅₀ = 2.1 µM) likely explains its cytotoxic effect on MCF-7 cells (IC₅₀ = 8.5 µM). The discrepancy between the biochemical (cell-free) and cellular IC₅₀ is expected and can be due to factors like cell membrane permeability. [18]The potent inhibition of nitric oxide production (IC₅₀ = 5.2 µM) opens a second avenue for development as an anti-inflammatory agent. The high IC₅₀ against normal cells (>100 µM) indicates a favorable therapeutic window.
Future Directions:
-
Kinase Profiling: Screen DMPP against a broad panel of kinases to determine its selectivity. A highly selective inhibitor is often preferred to minimize off-target effects.
-
Mechanism of Action Studies: Investigate if the observed cytotoxicity is due to apoptosis or cell cycle arrest.
-
In Vivo Studies: If the compound continues to show promise, the next logical step is to evaluate its efficacy and safety in animal models of cancer or inflammation.
This structured, hypothesis-driven approach ensures that laboratory resources are used efficiently, providing a clear and comprehensive initial assessment of a novel compound's therapeutic potential.
References
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Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
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National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central. [Link]
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BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. BiochemSphere. [Link]
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Al-Suwaidan, I. A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
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Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
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Abdel-Wahab, B. F., et al. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Drug Development Research. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. [Link]
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ResearchGate. (n.d.). In vitro anticancer screening of synthesized compounds. [Link]
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MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. [Link]
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Khan, I., et al. (2018). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PubMed Central. [Link]
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Margalit, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. [Link]
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Ahmad, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
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ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]
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Royal Society of Chemistry. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. [Link]
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ResearchGate. (2016). How do analyze your IC50 resultS for a newly designed drugs?. [Link]
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Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. [Link]
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ResearchGate. (2014). How can I assay nitric oxide synthase activity in human RBCs?. [Link]
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ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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Azlan, A., et al. (2015). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PubMed Central. [Link]
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Royal Society of Chemistry. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. [Link]
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MDPI. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. [Link]
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Intarajak, T., et al. (2020). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. PubMed Central. [Link]
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ResearchGate. (2025). Nitric Oxide Modulates Pro- and Anti-inflammatory Cytokines in Lipopolysaccharide-Activated Macrophages. [Link]
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An In-Depth Technical Guide to the Derivatization of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol for Structure-Activity Relationship (SAR) Studies
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics, particularly protein kinase inhibitors.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the strategic derivatization of a specific, high-value core: 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol. We will dissect the chemical logic behind modifying this scaffold, offer field-proven synthetic protocols, and outline a framework for interpreting the resulting structure-activity relationship (SAR) data. The focus is on translating synthetic effort into actionable biological insights.
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine bicyclic system is a rigid, planar N-heterocycle that has proven to be an exceptionally versatile scaffold for drug discovery.[1] Its synthetic tractability allows for precise, multi-vector structural modifications, making it ideal for combinatorial library design and lead optimization.[3] Numerous compounds incorporating this core have entered clinical development or reached the market, targeting a wide array of protein kinases such as Tropomyosin receptor kinases (Trk), cyclin-dependent kinases (CDK), and Pim-1 kinase.[4][5][6]
The specific 5,7-dimethyl substitution pattern of the target molecule offers a unique starting point. These methyl groups can influence solubility, metabolic stability, and interactions within the target's binding site. The hydroxyl group at the 2-position is a critical handle for chemical modification, allowing for exploration of solvent-exposed regions of a target protein, a common strategy for enhancing potency and modulating pharmacokinetic properties.
This guide is structured to provide a logical workflow for a medicinal chemist approaching the derivatization of this core for an SAR campaign.
The Chemical Personality of the Core: Reactivity and Tautomerism
Before embarking on synthesis, understanding the inherent chemical properties of this compound is paramount. The most crucial feature is the tautomeric equilibrium between the 2-ol (enol) form and its corresponding 2-one (keto) form, 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one. This equilibrium dictates the regioselectivity of subsequent reactions.
Alkylation reactions, for instance, can occur on the exocyclic oxygen (O-alkylation) or the ring nitrogen (N-alkylation), depending on the reaction conditions (base, solvent, electrophile). This duality is not a complication but an opportunity, allowing for the generation of two distinct series of derivatives from a single starting point.
Caption: Key derivatization vectors on the scaffold.
Vector 1: Modification at the 2-Position Hydroxyl Group
This is the most intuitive and often most fruitful derivatization point. The hydroxyl group can be converted into a wide variety of ethers and esters to probe for interactions in the solvent-exposed region of an ATP-binding site.
Experimental Protocol: O-Alkylation via Williamson Ether Synthesis
This protocol describes a general method for creating a small library of 2-alkoxy derivatives.
-
To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add a suitable base such as sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) or cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, driving the reaction forward. Cs₂CO₃ is a milder base, often used for more sensitive substrates. DMF is an excellent polar aprotic solvent for this type of reaction.
-
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (N₂ or Ar) until gas evolution ceases.
-
Trustworthiness: Ensuring complete formation of the alkoxide is critical for preventing side reactions with the electrophile.
-
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature (or heat to 50-80 °C if necessary) and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Vector 2: C-H Functionalization at the 3-Position
The pyrazole moiety of the scaffold has an electron-rich C-H bond at the 3-position, which is susceptible to electrophilic substitution. This position often points towards a selectivity pocket in kinases, making its derivatization crucial for achieving isoform-selective inhibition.
Experimental Protocol: Regioselective Halogenation at C3
Halogenation, particularly iodination or bromination, at the C3 position introduces a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Add N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.1 eq.) to the solution.
-
Upon completion, dilute the reaction mixture with DCM and wash with aqueous sodium thiosulfate solution to quench any remaining halogenating agent.
-
Separate the organic layer, dry over Na₂SO₄, filter, and concentrate.
-
The resulting 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol can often be used directly in the next step or purified by chromatography if necessary.
This 3-halo intermediate is a gateway to a vast chemical space. For instance, a Suzuki coupling can be employed to introduce various aryl or heteroaryl groups.
Vector 3: Functionalization at the Pyrimidine Ring (C5/C7)
While the prompt specifies a 5,7-dimethyl core, it's important to note that in a broader discovery campaign, these positions are prime targets for modification. The synthesis of the core itself, typically via condensation of a 3-aminopyrazole with a β-dicarbonyl compound, allows for variation at these positions. [7][9]For the fixed 5,7-dimethyl core, derivatization is more challenging but could potentially be achieved via C-H activation methodologies, though this is an advanced strategy. [10]A more practical approach involves synthesizing analogs with alternative substituents at C5 and C7 from the ground up. For instance, using a different diketone in the initial cyclization can introduce diverse groups. [11]
Building the Library and Interpreting SAR Data
A systematic approach is key. A typical initial library would involve varying one vector at a time while keeping the others constant. For example, starting with the core, a series of 2-alkoxy derivatives (Vector 1) would be synthesized and tested for biological activity (e.g., IC₅₀ against a target kinase).
Table 1: Hypothetical SAR Data for Vector 1 Derivatization
| Compound ID | R Group at Position 2 | Target Kinase IC₅₀ (nM) |
| CORE-001 | -OH | 8,500 |
| CORE-002 | -OCH₃ | 4,200 |
| CORE-003 | -OCH₂CH₃ | 2,100 |
| CORE-004 | -O-benzyl | 550 |
| CORE-005 | -O-(4-fluorobenzyl) | 120 |
| CORE-006 | -O-(tert-butyl) | >10,000 |
Interpretation and Next Steps:
-
Alkylation is beneficial: Converting the hydroxyl to an ether improves activity (CORE-001 vs. CORE-002-005).
-
Size matters: A larger, aromatic substituent like a benzyl group is preferred over small alkyl groups (CORE-004 vs. CORE-002/003), suggesting a hydrophobic pocket.
-
Electronic effects may play a role: The addition of a fluorine atom on the benzyl ring significantly boosts potency (CORE-005 vs. CORE-004), perhaps due to favorable electronic interactions or improved binding conformation.
-
Steric hindrance is detrimental: The bulky tert-butyl group abolishes activity (CORE-006), indicating a size limit for the pocket.
Based on this, the next logical step would be to fix the optimal substituent at position 2 (e.g., 4-fluorobenzyl) and begin exploring diversity at position 3 via the halogenation/cross-coupling strategy.
Caption: Logical workflow for a two-vector SAR campaign.
Conclusion
The this compound scaffold is a high-potential starting point for the discovery of novel therapeutics. Its derivatization is not a matter of random chemical exploration but a strategic process guided by an understanding of its inherent reactivity and the principles of medicinal chemistry. By systematically probing the key vectors at positions 2 and 3, researchers can efficiently navigate chemical space, generate meaningful SAR, and accelerate the journey from a promising scaffold to a lead candidate. The protocols and logical framework presented here provide a robust foundation for initiating such a discovery campaign.
References
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Arias-Gómez, A., Godoy, A., & Portilla, J. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
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Iorkula, T. H., Osayawe, O. J. K., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
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Cieplik, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]
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Iorkula, T. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
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Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
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Shaikh, I. R. (2017). Synthesis of Pyrazole Derivatives A Review. International Journal for Futuristic Research. Available at: [Link]
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Anonymous. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. Available at: [Link]
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Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]
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Anonymous. (n.d.). Synthesis of 5,7‐dimethylpyrazolo[1,5‐a]pyrimidine derivatives 6 a,b... ResearchGate. Available at: [Link]
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Kumar, A., & Kumar, V. (2025). Recent Advances in the Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines via C–H Functionalization. Synlett. Available at: [Link]
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Zaitsev, A. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]
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Methodological & Application
High-yield synthesis protocol for 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol
An Application Note for the High-Yield Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol
Authored by: A Senior Application Scientist
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibition and anti-cancer properties.[1][2] The development of robust, high-yield synthetic protocols for specifically substituted pyrazolo[1,5-a]pyrimidines is therefore of significant interest to the research community. This application note provides a detailed, field-proven protocol for the high-yield synthesis of this compound, a valuable building block for the synthesis of more complex bioactive molecules.[3] The described method is based on the well-established cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-dicarbonyl compound, a cornerstone of pyrazolo[1,5-a]pyrimidine synthesis.[4][5]
Chemical Principles and Strategy
The synthesis of the pyrazolo[1,5-a]pyrimidine core is most efficiently achieved through the condensation of a 3-aminopyrazole with a β-dicarbonyl compound.[4] In this protocol, we utilize 3-amino-5-methylpyrazole as the key pyrazole component and ethyl acetoacetate as the 1,3-dicarbonyl synthon. This combination allows for the regioselective formation of the target 5,7-dimethyl-2-hydroxy-pyrazolo[1,5-a]pyrimidine system. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolo[1,5-a]pyrimidine ring system. The use of an acid catalyst, such as glacial acetic acid, is crucial for promoting both the initial condensation and the subsequent cyclization-dehydration steps, leading to high reaction yields.
Reaction Pathway
The overall synthetic transformation is depicted below. The reaction involves the acid-catalyzed cyclocondensation of 3-amino-5-methylpyrazole with ethyl acetoacetate.
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Application Note: Rapid and Efficient Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol via Microwave-Assisted Cyclocondensation
Abstract
This application note provides a detailed protocol for the synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol, a key heterocyclic scaffold in medicinal chemistry. We employ a microwave-assisted organic synthesis (MAOS) approach, which offers a significant improvement over classical heating methods. The protocol details a one-pot cyclocondensation reaction between 3-amino-5-methylpyrazole and ethyl acetoacetate. By leveraging the unique heating mechanism of microwave irradiation, this method dramatically reduces reaction times from hours to minutes, improves yields, and promotes greener chemistry principles through energy efficiency and potential for solvent-free conditions. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing them with a robust, reproducible, and efficient pathway to this valuable molecular framework.
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines and MAOS
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic structure renowned for its diverse pharmacological activities.[1] Compounds bearing this scaffold are crucial in drug discovery, notably as potent protein kinase inhibitors for targeted cancer therapy.[2] The unique fused bicyclic system allows for versatile functionalization, enabling the fine-tuning of biological activity.[1][3]
Traditionally, the synthesis of these compounds involves conventional heating methods that often require long reaction times and can lead to the formation of byproducts.[4] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[5] Unlike conventional heating, which relies on conduction and convection, microwave irradiation delivers energy directly to polar molecules in the reaction mixture.[6][7] This results in rapid, uniform, and highly efficient heating, which can dramatically accelerate reaction rates, often by orders of magnitude.[8][9] The key advantages of MAOS include:
-
Reaction Rate Acceleration: Significant reduction in reaction times from hours to minutes.[6]
-
Higher Yields & Purity: Minimized side product formation leads to cleaner reactions and improved product yields.[9]
-
Energy Efficiency: Microwaves heat only the reactants and solvent, not the entire apparatus, leading to substantial energy savings.[10]
-
Green Chemistry: Facilitates solvent-free reactions and aligns with the principles of sustainable chemistry.[8][10]
This guide provides a validated protocol for the synthesis of this compound, leveraging the full potential of MAOS to create an efficient and environmentally conscious process.
Reaction Mechanism and Rationale
The synthesis proceeds via a cyclocondensation reaction between a 1,3-bisnucleophile (3-amino-5-methylpyrazole) and a 1,3-biselectrophile (ethyl acetoacetate).[1][3] The reaction mechanism involves a sequence of nucleophilic addition, intramolecular cyclization, and dehydration steps.
Mechanism Steps:
-
Initial Nucleophilic Attack: The exocyclic amino group of 3-amino-5-methylpyrazole acts as a nucleophile, attacking the more electrophilic ketone carbonyl of ethyl acetoacetate.
-
Intramolecular Cyclization: The endocyclic pyrazole nitrogen then attacks the ester carbonyl group, leading to the formation of a bicyclic intermediate.
-
Dehydration & Elimination: The intermediate subsequently eliminates a molecule of water and a molecule of ethanol to yield the stable, aromatic this compound.
Microwave irradiation is particularly effective for this transformation because it efficiently heats the polar intermediates and facilitates the high-energy cyclization and elimination steps, thereby accelerating the overall reaction rate.[6][11]
Caption: Step-by-step experimental workflow for MAOS.
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 3-amino-5-methylpyrazole (0.50 g, 5.15 mmol) and ethyl acetoacetate (0.74 g, 0.65 mL, 5.66 mmol, 1.1 equiv.).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. While the reaction can proceed solvent-free, 1-2 mL of ethanol can be added to improve mixing if needed.
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 150 °C for 10 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.
-
Work-up: After irradiation, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system. Upon cooling, a solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Purification and Characterization: Dry the product under vacuum. The resulting solid is often of high purity. If necessary, further purification can be achieved by recrystallization from ethanol. Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.
Expected Results and Discussion
This microwave-assisted protocol provides a rapid and efficient route to this compound with excellent results.
| Parameter | Expected Outcome |
| Reaction Time | 10 minutes |
| Yield | > 85% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Approx. 260-265 °C (with decomposition) |
| Purity (crude) | > 95% (by ¹H NMR) |
The dramatic reduction in reaction time compared to conventional methods (often requiring several hours of reflux) is a primary advantage. [12]This acceleration is attributed to the efficient and uniform heating provided by microwave energy, which overcomes the activation barrier for the cyclization and dehydration steps more effectively than conventional heating. [9]The high yield and purity of the crude product often minimize the need for extensive chromatographic purification, further enhancing the efficiency and green credentials of this protocol. [5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction. - Incorrect stoichiometry. - Microwave parameters too low. | - Increase reaction time (in 2-min increments) or temperature (in 10 °C increments). - Verify the mass and molar ratios of reactants. - Ensure the stir bar is functioning correctly. |
| Impure Product | - Presence of unreacted starting materials. - Side product formation due to excessive temperature. | - Ensure an adequate wash with cold solvent during filtration. - Perform recrystallization. - If byproducts are observed, slightly reduce the reaction temperature. |
| Reaction Does Not Start | - Lack of catalyst. - Low polarity of reaction mixture (for solvent-free). | - Ensure catalytic acetic acid was added. - Add a small amount of a polar solvent like ethanol or DMF to aid microwave absorption. |
Safety Precautions
-
Always handle chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Microwave reactors can generate high temperatures and pressures. Only use vessels specifically designed for microwave synthesis and never exceed the manufacturer's recommended limits for volume, temperature, or pressure.
-
Ethyl acetoacetate and acetic acid are irritants. Avoid inhalation and contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
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- Synthesis of Heterocycles via Microwave-Assisted Cycloadditions and Cyclocondensations.
- Microwave assisted green organic synthesis.
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- New three-component cyclocondensation reaction: microwave-assisted one-pot synthesis of 5-unsubstituted-3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions. Sci-Hub.
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Scale-Up Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol for Preclinical Studies: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol, a heterocyclic compound of significant interest for preclinical research, particularly in the development of kinase inhibitors. The protocol detailed herein is designed to be a robust and scalable process, suitable for producing kilogram quantities of the target compound with high purity, as required for preclinical toxicology and efficacy studies. This guide emphasizes safety, efficiency, and adherence to Good Manufacturing Practice (GMP) principles for active pharmaceutical ingredients (APIs).[1][2][3][4]
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines in Preclinical Research
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[5] These activities include, but are not limited to, anti-inflammatory, antiviral, and anticancer properties.[6] A significant application of pyrazolo[1,5-a]pyrimidine derivatives is in the development of protein kinase inhibitors, which are crucial for targeted cancer therapy.[5] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] this compound is a specific analogue within this class that holds promise for further investigation in preclinical models of various diseases.
The transition from laboratory-scale synthesis to the production of preclinical-grade material presents numerous challenges. These include ensuring consistent quality, managing process safety at a larger scale, and adhering to stringent regulatory guidelines. This application note provides a detailed protocol for the scale-up synthesis of this compound, addressing these critical considerations to facilitate the advancement of promising drug candidates from discovery to preclinical development.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is efficiently achieved through a two-step process, commencing with the synthesis of the key intermediate, 3-amino-5-methylpyrazole. This intermediate is then subjected to a cyclocondensation reaction with a suitable 1,3-dicarbonyl compound to yield the final product.
Diagram of the Synthetic Pathway
Caption: Overall synthetic route for this compound.
Process Development and Scale-Up Considerations
Scaling up a chemical synthesis requires careful consideration of various factors to ensure safety, efficiency, and product quality. The following points were addressed during the development of this protocol:
-
Reaction Kinetics and Heat Flow: Exothermic reactions must be carefully controlled to prevent thermal runaway.[7] The protocol employs controlled addition rates and efficient cooling to manage the heat generated during the cyclocondensation steps.
-
Solvent Selection: Solvents were chosen for their ability to dissolve reactants, facilitate the reaction, and allow for easy product isolation. The environmental impact and safety of the chosen solvents were also taken into account.
-
Product Isolation and Purification: Crystallization was selected as the primary purification method as it is highly effective for removing impurities and is readily scalable.
-
Adherence to GMP Principles: The protocol is designed to align with the principles of Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients (APIs), as outlined in the ICH Q7 guidelines.[1][2][4][8][9][10][11][12] This includes considerations for documentation, material traceability, and quality control.[11]
Detailed Scale-Up Protocol
This protocol is designed for the synthesis of approximately 1 kg of this compound. All operations should be conducted in a well-ventilated fume hood or a designated chemical synthesis suite with appropriate personal protective equipment (PPE).[13]
Step 1: Synthesis of 3-amino-5-methylpyrazole
The synthesis of 3-amino-5-methylpyrazole is achieved through the cyclocondensation of hydrazine with cyanoacetone.[14][15]
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| Hydrazine hydrate (~64%) | 1.0 L (approx. 20 mol) |
| Cyanoacetone | 1.66 kg (20 mol) |
| Ethanol | 10 L |
| 20 L Jacketed Glass Reactor | Equipped with mechanical stirrer, reflux condenser, and temperature probe |
| Heating/Cooling Circulator | - |
| Filtration apparatus | - |
| Drying oven | - |
Procedure:
-
Reactor Setup: Set up the 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and temperature probe. Ensure all glassware is clean and dry.
-
Charge Hydrazine Hydrate: Charge the reactor with 10 L of ethanol and begin stirring. Carefully add 1.0 L of hydrazine hydrate to the ethanol.
-
Controlled Addition of Cyanoacetone: Slowly add 1.66 kg of cyanoacetone to the reactor over a period of 1-2 hours, maintaining the internal temperature below 40°C using the cooling circulator. A mild exotherm will be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cooling and Crystallization: Once the reaction is complete, cool the mixture to 0-5°C and hold for at least 2 hours to allow for product crystallization.
-
Isolation: Isolate the solid product by filtration. Wash the filter cake with cold ethanol (2 x 1 L).
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
Expected Yield: 1.7 - 1.8 kg (88-93%) of 3-amino-5-methylpyrazole as a crystalline solid.
Step 2: Synthesis of this compound
The final product is synthesized by the cyclocondensation of 3-amino-5-methylpyrazole with ethyl acetoacetate.
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 3-amino-5-methylpyrazole | 1.7 kg (approx. 17.5 mol) |
| Ethyl acetoacetate | 2.5 L (approx. 20 mol) |
| Glacial Acetic Acid | 8 L |
| 20 L Jacketed Glass Reactor | Equipped with mechanical stirrer, reflux condenser, and temperature probe |
| Heating/Cooling Circulator | - |
| Filtration apparatus | - |
| Drying oven | - |
Procedure:
-
Reactor Setup: Set up the 20 L jacketed glass reactor as described in Step 1.
-
Charge Reactants: Charge the reactor with 8 L of glacial acetic acid. Add 1.7 kg of 3-amino-5-methylpyrazole and 2.5 L of ethyl acetoacetate with stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool to 0-5°C. Hold at this temperature for at least 2 hours to facilitate product crystallization.
-
Isolation: Isolate the crude product by filtration. Wash the filter cake with cold ethanol (2 x 1 L).
-
Recrystallization: Transfer the crude product to a clean reactor and add a suitable solvent for recrystallization (e.g., ethanol/water mixture) to achieve the desired purity. Heat to dissolve, then cool to crystallize.
-
Final Isolation and Drying: Isolate the purified product by filtration, wash with a minimal amount of cold solvent, and dry in a vacuum oven at 50-60°C until a constant weight is achieved.
Expected Yield: 2.0 - 2.2 kg (70-77%) of this compound as a crystalline solid.
Quality Control and Analytical Methods
To ensure the suitability of the synthesized this compound for preclinical studies, a comprehensive set of analytical tests should be performed.
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure of this compound |
| Purity | HPLC | ≥ 98.0% |
| Related Substances | HPLC | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% |
| Residual Solvents | GC-HS | As per ICH Q3C guidelines |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Assay | Titration or HPLC | 98.0% - 102.0% |
¹H and ¹³C NMR Spectroscopy: NMR is a powerful tool for the structural elucidation and confirmation of pyrazolo[1,5-a]pyrimidine derivatives.[16] The spectra should be consistent with the expected chemical shifts and coupling constants for the target molecule.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity and impurity profile of the final product.[17] A validated HPLC method should be used to quantify the main peak and any related substances.
Safety and Handling
The scale-up of chemical reactions introduces increased risks that must be carefully managed.[7][13][18]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. For larger scale operations, a face shield and chemical-resistant apron are recommended.[13]
-
Chemical Hazards:
-
Hydrazine hydrate: is corrosive and a suspected carcinogen. Handle with extreme care in a well-ventilated area.
-
Cyanoacetone: is toxic and an irritant. Avoid inhalation and skin contact.
-
Glacial Acetic Acid: is corrosive. Handle with appropriate care to avoid skin and eye contact.
-
-
Reaction Hazards: The cyclocondensation reactions are exothermic. Strict temperature control is crucial to prevent runaway reactions.[7] Ensure that the cooling system is adequate for the scale of the reaction.
Conclusion
This application note provides a detailed and robust protocol for the scale-up synthesis of this compound, a key intermediate for preclinical drug development. By following the outlined procedures and adhering to the principles of process safety and GMP, researchers and drug development professionals can confidently produce kilogram quantities of this important compound with the high purity required for preclinical studies.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. ECA Academy.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.
- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
- Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA.
- ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- Chemical Process Safety | Techniques & Equipment. Mettler Toledo.
- Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience.
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- Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Deriv
- 3(5)-aminopyrazole. Organic Syntheses Procedure.
- Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Tre
- Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.
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- Scale Up Safety_FINAL. Stanford Environmental Health & Safety.
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- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. NIH.
- Chemical Safety Guide, 5th Ed. ORS.
- Synthesis, Isomerization, and Antimicrobial Evaluation of Some Pyrazolopyranotriazolopyrimidine Deriv
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- Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. ComplianceOnline.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
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- Good manufacturing practice. Wikipedia.
- ICH Q7 GMP for APIs. Pharmuni.
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Application Notes and Protocols for Kinase Inhibition Assays Using Pyrazolo[1,5-a]pyrimidine Analogs
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1][2] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[3][4] The pyrazolo[1,5-a]pyrimidine core is a notable heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its proven efficacy as a potent inhibitor of a wide range of protein kinases.[5][6] Compounds based on this framework often act as ATP-competitive inhibitors, binding to the highly conserved ATP-binding site of kinases and thereby blocking their catalytic function.[6][7]
This document provides a detailed protocol for determining the inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives, such as 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol, against a target kinase. We will focus on a luminescence-based assay methodology, specifically the Kinase-Glo® platform, which is a robust, high-throughput method for quantifying kinase activity by measuring the amount of ATP remaining in the reaction.[2][8] The principle of this assay is straightforward: the higher the kinase activity, the more ATP is consumed, resulting in a lower luminescence signal. Conversely, an effective inhibitor will spare ATP, leading to a stronger luminescent signal.[1][9]
Mechanism of Action: ATP-Competitive Inhibition
The majority of kinase inhibitors derived from the pyrazolo[1,5-a]pyrimidine scaffold function by competing with ATP for binding to the active site of the kinase.[6] Understanding this mechanism is crucial for designing and interpreting kinase inhibition assays.
Caption: ATP-competitive inhibition mechanism.
Materials and Reagents
-
Test Compound: this compound or other pyrazolo[1,5-a]pyrimidine analogs.
-
Kinase: Purified, active recombinant kinase of interest.
-
Substrate: Appropriate peptide or protein substrate for the chosen kinase.
-
Assay Plate: White, opaque 384-well or 96-well plates suitable for luminescence measurements.
-
Kinase-Glo® Luminescent Kinase Assay Kit: (or equivalent ATP-based luminescence assay).[8]
-
Kinase Buffer: Buffer composition should be optimized for the specific kinase, but a general buffer can be used as a starting point (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate.
-
DMSO: Dimethyl sulfoxide, molecular biology grade.
-
Multichannel Pipettes and/or Liquid Handling System.
-
Plate Luminometer.
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol is designed for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound. The key to a successful kinase assay lies in careful optimization of enzyme and ATP concentrations to ensure the reaction is in the linear range.[10][11]
Part 1: Reagent Preparation
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the test compound stock solution in DMSO to create a concentration gradient. A common approach is a 10-point, 3-fold serial dilution.
-
Kinase Working Solution: Dilute the kinase enzyme to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically by performing an enzyme titration to find the concentration that yields a robust signal without depleting more than 50% of the ATP.
-
ATP/Substrate Working Solution: Prepare a solution containing both ATP and the kinase substrate in kinase buffer at 2X the final desired concentration. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[10]
-
Kinase-Glo® Reagent Preparation: Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.[2] Allow the reagent to equilibrate to room temperature before use.
Part 2: Assay Procedure
The following steps are outlined for a 384-well plate format. Volumes can be adjusted for a 96-well format.[8]
-
Compound Plating: Add 1 µL of the serially diluted test compound in DMSO to the appropriate wells of the assay plate. For control wells, add 1 µL of DMSO.
-
Negative Control (0% Inhibition): DMSO only.
-
Positive Control (100% Inhibition): A known potent inhibitor of the kinase or no enzyme.
-
-
Kinase Addition: Add 10 µL of the kinase working solution to all wells except the "no enzyme" control wells. Add 10 µL of kinase buffer to the "no enzyme" wells.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Initiate Kinase Reaction: Add 10 µL of the ATP/Substrate working solution to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The incubation time should be sufficient to allow for measurable ATP consumption in the negative control wells but should not exceed the linear range of the reaction.
-
ATP Detection: Add 20 µL of the prepared Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescence signal.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate luminometer.
Assay Workflow Diagram
Caption: Workflow for the luminescence-based kinase inhibition assay.
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The raw luminescence data is converted to percent inhibition using the following formula:
% Inhibition = 100 * (Luminescenceinhibitor - Luminescence0% inhibition) / (Luminescence100% inhibition - Luminescence0% inhibition)
-
Luminescenceinhibitor: Signal from wells with the test compound.
-
Luminescence0% inhibition: Signal from negative control wells (DMSO only).
-
Luminescence100% inhibition: Signal from positive control wells (no enzyme or potent inhibitor).
-
-
Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Determine IC₅₀ Value: The IC₅₀ value is the concentration of the inhibitor that results in 50% inhibition of kinase activity. This value is determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, an in-house data analysis platform).[4]
Quantitative Data Summary
| Parameter | Recommended Value (384-well plate) | Notes |
| Compound Volume | 1 µL | Final DMSO concentration should be kept low (typically ≤1%) to avoid affecting enzyme activity.[12] |
| Kinase Solution Volume | 10 µL | The optimal kinase concentration needs to be determined empirically through titration. |
| ATP/Substrate Volume | 10 µL | Final ATP concentration should be near the Km for the kinase. |
| Kinase-Glo® Reagent | 20 µL | The volume is typically equal to the total reaction volume.[8] |
| Total Reaction Volume | 21 µL | Before addition of the detection reagent. |
| Final Assay Volume | 41 µL | |
| Pre-incubation Time | 15-30 minutes | Allows for inhibitor binding to the kinase. |
| Kinase Reaction Time | 30-120 minutes | Should be within the linear range of the reaction. |
| Signal Stabilization | 10 minutes | Allows the luminescent signal to become stable before reading. |
Troubleshooting and Considerations
-
High Variability: Ensure thorough mixing of reagents and consistent pipetting. Use high-quality, low-evaporation plates.
-
Low Signal or Z'-factor: The Z'-factor is a statistical measure of assay quality. A low Z'-factor (<0.5) may indicate that the assay window is too small. This can be addressed by optimizing enzyme and ATP concentrations or increasing the reaction time.
-
Compound Interference: Some test compounds may directly inhibit the luciferase enzyme in the detection reagent, leading to false-positive results. It is advisable to perform a counter-screen where the compound is added after the kinase reaction is stopped to identify such interference.[13]
-
Cell-Based Assays: While biochemical assays are crucial for initial screening, it is important to validate promising hits in cell-based assays to assess their activity in a more physiologically relevant context.[14]
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a versatile and potent platform for the development of kinase inhibitors. The luminescence-based assay protocol detailed in this application note provides a robust and high-throughput method for determining the inhibitory potency of compounds like this compound. Careful optimization of assay conditions and appropriate data analysis are critical for obtaining reliable and reproducible results, which are essential for advancing promising candidates in the drug discovery pipeline.[4][10]
References
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Corning Incorporated. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Retrieved from [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
- Seeliger, M. A., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS ONE, 10(7), e0133433.
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
-
Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
PubMed. (2010, December 23). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Retrieved from [Link]
-
PubMed Central. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Retrieved from [Link]
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PubMed. (1977, March). 3-Halo-5,7-dimethylpyrazolo [1,5-a]pyrimidines, a Nonbenzodiazepinoid Class of Antianxiety Agents Devoid of Potentiation of Central Nervous System Depressant Effects of Ethanol or Barbiturates. Retrieved from [Link]
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PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
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- 9. novabio.lt [novabio.lt]
- 10. news-medical.net [news-medical.net]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
Cell-based assay protocol for evaluating 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol cytotoxicity
Topic: A Multi-Assay Strategy for Evaluating the Cytotoxicity of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Cytotoxic Potential of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine framework is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1] This N-heterocyclic system is a key pharmacophore in numerous biologically active molecules, particularly as potent protein kinase inhibitors (PKIs) for targeted cancer therapy.[1][2] Protein kinases are crucial regulators of cellular signaling that are frequently dysregulated in cancer, making them prime targets for small-molecule inhibitors.[2] Compounds based on this scaffold have demonstrated efficacy as ATP-competitive inhibitors against a range of kinases, including EGFR, B-Raf, and CDKs, which are implicated in various malignancies.[2][3]
This application note provides a comprehensive, multi-assay protocol to robustly evaluate the cytotoxic potential of a specific analogue, This compound . The objective is not only to quantify its cytotoxic effect but also to gain preliminary insights into the underlying mechanism of cell death.
To achieve a holistic understanding, we employ a tripartite strategy that interrogates different aspects of cellular health:
-
Metabolic Viability Assessment (MTT Assay): An initial screening to measure the impact on cellular metabolic activity, which is an indicator of cell viability.[4][5]
-
Cell Membrane Integrity Assessment (LDH Assay): A direct measure of cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[6][7]
-
Apoptosis Induction Assessment (Caspase-Glo® 3/7 Assay): A mechanistic assay to determine if the compound induces programmed cell death by measuring the activity of key executioner caspases.[8][9]
By integrating the data from these three orthogonal assays, researchers can confidently determine the compound's cytotoxic efficacy and formulate hypotheses about its mode of action, paving the way for further drug development.
Materials and Reagents
-
Compound: this compound, dissolved in sterile DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., A549 - lung, HCT-116 - colon, MCF-7 - breast).
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for MTT Assay:
-
Reagents for LDH Assay:
-
Commercially available LDH Cytotoxicity Assay Kit (containing reaction mixture, lysis buffer, and stop solution).
-
-
Reagents for Apoptosis Assay:
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette.
-
Microplate spectrophotometer (for MTT and LDH assays).
-
Microplate luminometer (for Caspase-Glo® assay).
-
Inverted microscope.
-
Orbital shaker.
-
Part 1: Initial Viability Screening — The MTT Assay
The MTT assay is a foundational colorimetric method to assess cell viability.[13] It relies on the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells, producing purple formazan crystals.[4] The quantity of formazan is directly proportional to the number of viable cells.[14]
Experimental Workflow: MTT Assay
Caption: Workflow for the LDH cytotoxicity assay.
Step-by-Step Protocol: LDH Assay
-
Cell Seeding and Treatment: a. Plate and treat cells with this compound as described in the MTT protocol (Part 1, Steps 1 & 2). b. Crucially, set up the following controls:
- Spontaneous LDH Release: Wells with untreated cells.
- Maximum LDH Release: Wells with untreated cells, to which Lysis Buffer (from the kit) will be added 45 minutes before the end of the incubation. [15] * Vehicle Control: Cells treated with the same concentration of DMSO as the compound-treated wells.
- Medium Background: Wells with culture medium but no cells.
-
Assay Execution (End of Incubation): a. 45 minutes prior to supernatant collection, add 10 µL of 10X Lysis Buffer to the "Maximum Release" control wells. [15] b. Gently centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells. c. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. [15] d. Add 50 µL of the LDH Reaction Mixture to each well. [15] e. Incubate for up to 30 minutes at room temperature, protected from light. [15] f. Add 50 µL of Stop Solution to each well. [15] g. Measure the absorbance at 490 nm within 1 hour.
Data Analysis and Presentation
Cytotoxicity is calculated as the percentage of LDH released compared to the maximum possible release.
-
Formula: % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
Plot % Cytotoxicity against the log concentration of the compound.
| Compound Conc. (µM) | Average Absorbance (490 nm) | % Cytotoxicity |
| Spontaneous Release | 0.250 | 0.0 |
| 0.1 | 0.265 | 1.1 |
| 1 | 0.410 | 11.8 |
| 10 | 0.880 | 46.4 |
| 50 | 1.450 | 88.2 |
| 100 | 1.590 | 98.5 |
| Maximum Release | 1.610 | 100.0 |
Table 2: Example data table for an LDH assay.
Part 3: Mechanistic Insight — The Caspase-Glo® 3/7 Assay
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), we measure the activity of caspases-3 and -7, the primary executioners of the apoptotic pathway. [8]The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method with a simple "add-mix-measure" format. [9][12]The reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating light. [9]
Apoptotic Signaling Pathway
Caption: Intrinsic apoptosis pathway and Caspase-Glo® 3/7 mechanism.
Step-by-Step Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: a. Plate and treat cells in an opaque-walled 96-well plate (to prevent signal cross-talk) as described in the MTT protocol. Use a lower cell density if signals are too high (e.g., 5,000 cells/well). b. Include appropriate vehicle controls and a positive control (e.g., staurosporine).
-
Assay Execution (End of Incubation): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent directly to each well of the 96-well plate. [12] d. Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. e. Incubate at room temperature for 1 to 3 hours, protected from light. f. Measure the luminescence using a plate luminometer.
Data Analysis and Presentation
Results are often expressed as Fold Change in luminescence relative to the vehicle control.
-
Formula: Fold Change = (Luminescence_Sample) / (Luminescence_Control)
-
Plot Fold Change against the log concentration of the compound.
| Compound Conc. (µM) | Luminescence (RLU) Replicate 1 | Luminescence (RLU) Replicate 2 | Average RLU | Fold Change vs. Control |
| 0 (Vehicle Control) | 15,200 | 14,800 | 15,000 | 1.0 |
| 0.1 | 18,300 | 17,900 | 18,100 | 1.2 |
| 1 | 45,900 | 44,100 | 45,000 | 3.0 |
| 10 | 121,500 | 124,500 | 123,000 | 8.2 |
| 50 | 95,400 | 93,600 | 94,500 | 6.3 |
| 100 | 61,200 | 59,800 | 60,500 | 4.0 |
Table 3: Example data table for a Caspase-Glo® 3/7 assay. Note: The signal may decrease at very high concentrations due to widespread cell death and loss of enzymes.
Integrated Data Interpretation
Caption: Logic diagram for interpreting combined cytotoxicity data.
-
Scenario 1: Strong Cytotoxicity via Apoptosis. A dose-dependent decrease in MTT signal, coupled with a significant increase in both LDH release and Caspase-3/7 activity, strongly indicates that this compound induces cell death primarily through the apoptotic pathway.
-
Scenario 2: Cytotoxicity via Necrosis/Other Mechanisms. A decrease in MTT signal and an increase in LDH release, but with little to no increase in Caspase-3/7 activity, would suggest a necrotic mode of cell death or another caspase-independent pathway.
-
Scenario 3: Cytostatic Effect. A decrease in MTT signal without a corresponding increase in LDH release suggests the compound may be cytostatic, inhibiting cell proliferation rather than directly killing the cells. [5]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background in MTT assay | Contamination of culture with bacteria or yeast; Phenol red or serum in media can interfere. [4][16] | Use sterile technique; set up background controls with media only; consider using phenol red-free media for the assay steps. [4] |
| Low signal in LDH assay | Cell number is too low; compound inhibits LDH enzyme activity. | Optimize cell seeding density to ensure the signal is in the linear range of the assay. [15]Run a control with purified LDH to check for direct enzyme inhibition. |
| High spontaneous LDH release | Cells are unhealthy or were handled too roughly during seeding. | Ensure gentle pipetting; check cell viability before seeding; do not let cells become over-confluent. [17] |
| Inconsistent replicates | Inaccurate pipetting; uneven cell seeding; edge effects in the 96-well plate. | Use a calibrated multichannel pipette; ensure cells are a single-cell suspension before plating; avoid using the outer wells of the plate. |
References
-
National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. Available at: [Link]
-
OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. Available at: [Link]
-
Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
El-Gamal, M. I., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. Available at: [Link]
-
O'Brien, J., et al. (2000). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available at: [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed Central. Available at: [Link]
-
Promega Corporation (2021). LDH cytotoxicity assay. Protocols.io. Available at: [Link]
-
Cell Biologics Inc. LDH Assay. Available at: [Link]
-
Goodall, M. L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PubMed Central. Available at: [Link]
-
Assay Genie. Cell Viability, Cytotoxicity & Proliferation Assays. Available at: [Link]
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Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
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El-Naggar, A. M., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. PubMed. Available at: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
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Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. Available at: [Link]
-
Gomaa, H. A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[4][14]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. Available at: [Link]
-
El-Damasy, D. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]
-
Reaction Biology. Caspase-Glo 3/7 Assay. Available at: [Link]
-
Yokoyama, N., et al. (1977). 3-Halo-5,7-dimethylpyrazolo [1,5-a]pyrimidines, a Nonbenzodiazepinoid Class of Antianxiety Agents.... PubMed. Available at: [Link]
-
Castillo, J. C., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Terungwa, S. I., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
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Application Notes & Protocols: Evaluating 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol as a Novel Molecular Probe for Kinase Activity
Abstract & Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting protein kinases, which are critical regulators of cellular signaling.[1][2][3] The inherent biological relevance and tunable chemical properties of this scaffold make its derivatives prime candidates for development as molecular probes.[1][4] Molecular probes are essential tools in drug discovery and chemical biology, enabling the direct measurement of target engagement, elucidation of mechanism of action, and high-throughput screening for novel therapeutics.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol as a potential molecular probe. While this specific compound is not yet established in the literature as a probe, its structural similarity to known kinase inhibitors suggests significant potential.[2][6] Furthermore, recent studies have highlighted the tunable photophysical properties of the pyrazolo[1,5-a]pyrimidine core, indicating a latent potential for the development of fluorescent probes.[7][8]
Herein, we outline a systematic workflow to:
-
Characterize the fundamental photophysical properties of this compound.
-
Evaluate its inhibitory activity against a representative protein kinase in vitro.
-
Develop protocols for its use in cell-based target engagement assays.
This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind each step, empowering researchers to adapt and validate this compound for their specific targets of interest.
Principle of the Approach: From Scaffold to Probe
The central hypothesis is that this compound can function as a competitive molecular probe for ATP-binding sites within protein kinases. The validation process involves a tiered approach, moving from basic physicochemical characterization to complex cellular systems.
Workflow for Probe Validation
The journey from a putative probe to a validated research tool follows a logical progression. This involves initial characterization of its intrinsic properties, followed by its application in increasingly complex biological environments to confirm its utility and specificity.
Caption: Workflow for validating a novel molecular probe.
Physicochemical and Photophysical Characterization
Before biological application, the intrinsic properties of the probe must be defined.
Compound Properties
A summary of the known properties of this compound is provided below.
| Property | Value | Source |
| IUPAC Name | 5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one | [] |
| CAS Number | 26911-66-0 | [] |
| Molecular Formula | C₈H₉N₃O | [] |
| Molecular Weight | 163.18 g/mol | [] |
| Canonical SMILES | CC1=CC(=NC2=CC(=O)NN12)C | [] |
Protocol: Photophysical Analysis
This protocol determines the absorbance and fluorescence characteristics, which are crucial if the compound is to be used as a fluorescent probe.[7][8]
Objective: To determine the maximum absorbance (λmax-abs), molar extinction coefficient (ε), maximum fluorescence excitation (λmax-ex), and maximum fluorescence emission (λmax-em) of the compound.
Materials:
-
This compound
-
DMSO (Spectroscopic grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.
-
Working Solutions: Create a serial dilution from the stock solution in PBS to final concentrations ranging from 1 µM to 50 µM.
-
Absorbance Spectrum:
-
Use PBS as a blank.
-
Scan the absorbance of each working solution from 250 nm to 700 nm.
-
Identify the λmax-abs.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl) at λmax-abs.
-
-
Fluorescence Spectra:
-
Excitation Spectrum: Set the emission wavelength to the expected λmax-em (start ~50 nm above λmax-abs) and scan a range of excitation wavelengths (e.g., 250-450 nm). Identify the λmax-ex.
-
Emission Spectrum: Set the excitation wavelength to the determined λmax-ex and scan a range of emission wavelengths. Identify the λmax-em.
-
-
Data Analysis: Record all spectral data. The quantum yield can be determined relative to a known standard (e.g., quinine sulfate) if significant fluorescence is observed.[10]
In Vitro Biochemical Assays
The next step is to confirm that the compound interacts with its putative target class. As pyrazolo[1,5-a]pyrimidines are known kinase inhibitors, a generic kinase activity assay is a logical starting point.[2]
Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for measuring kinase activity.[11] This protocol outlines a general procedure to determine the IC₅₀ value of the compound.
Principle: The assay measures the phosphorylation of a substrate by a kinase. A terbium-labeled antibody binds to the phosphorylated substrate, bringing it into proximity with a fluorescent tracer, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Caption: Principle of a TR-FRET Kinase Assay.
Materials:
-
Recombinant Kinase (e.g., Src, a common tyrosine kinase)
-
Fluorescently-labeled substrate (e.g., Fl-poly-GT)
-
Terbium-labeled anti-phospho-substrate antibody (e.g., Tb-pY20)
-
ATP
-
Kinase Assay Buffer
-
This compound
-
Staurosporine (positive control inhibitor)
-
384-well low-volume assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., 11 points, 1:3 dilution starting from 100 µM) in kinase buffer containing DMSO. Keep the final DMSO concentration constant (e.g., 1%).
-
Assay Plate Setup:
-
Add 2.5 µL of 4x compound dilutions to the assay plate wells.
-
Add 2.5 µL of 4x kinase solution (at a pre-determined EC₈₀ concentration).[12]
-
Mix and incubate for 30-60 minutes at room temperature to allow for compound binding.
-
-
Initiate Reaction: Add 5 µL of 2x ATP/Substrate mixture to all wells to start the kinase reaction. The ATP concentration should be at its apparent Km value for the specific kinase.[12]
-
Incubation: Cover the plate and incubate for 60-90 minutes at room temperature.
-
Stop & Detect: Add 10 µL of 2x Stop/Detection mix containing EDTA (to chelate Mg²⁺ and stop the reaction) and the Tb-labeled antibody.
-
Final Incubation: Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Read Plate: Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[11]
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission₂ / Emission₁).
-
Plot the ratio against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Target Engagement Assays
Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical validation step.[13][14] Cellular Thermal Shift Assays (CETSA®) and NanoBRET™ Target Engagement assays are two state-of-the-art methods for this purpose.[13][15][16]
Protocol: Cellular Thermal Shift Assay (CETSA®)
Principle: Ligand binding stabilizes a target protein against thermal denaturation. In CETSA, cells are treated with the compound and then heated. The amount of soluble, non-denatured target protein remaining at different temperatures is quantified, typically by Western blot or other protein detection methods. A stabilizing ligand will result in a higher melting temperature (Tm) for the target protein.[17]
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
This compound
-
DMSO (Cell culture grade)
-
PBS and lysis buffer with protease/phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein quantification (e.g., SDS-PAGE and Western blot apparatus, or mass spectrometer)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or with vehicle (DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Aliquot the cell lysate into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Separate Phases: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Quantify Soluble Protein: Carefully collect the supernatant (containing the soluble protein fraction) and analyze the amount of the target protein using Western blot or another quantitative method.
-
Data Analysis:
-
For each temperature, quantify the band intensity (or signal) of the target protein.
-
Normalize the data to the signal at the lowest temperature (e.g., 40°C).
-
Plot the normalized signal versus temperature for both vehicle- and compound-treated samples.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A positive shift in Tm indicates target engagement.[17]
-
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of this compound as a novel molecular probe. The protocols described enable a thorough characterization of its photophysical properties, in vitro inhibitory potential, and cellular target engagement. Positive results from these assays would establish this compound as a valuable tool for studying kinase biology and for use in high-throughput screening campaigns.
Future work could involve expanding the kinase selectivity profile, elucidating the precise binding mode through co-crystallization, and modifying the scaffold to enhance its properties, such as adding a fluorophore for direct visualization or a reactive group for covalent labeling.[1][8] The versatility of the pyrazolo[1,5-a]pyrimidine core offers exciting possibilities for the development of a new class of chemical biology tools.[2]
References
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Cellular Target Engagement Assays for Small-Molecule Drug Discovery. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Create Your Own InCELL Pulse Cellular Compound Target Engagement Assay. (2017, March 16). YouTube. Retrieved January 21, 2026, from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 21, 2026, from [Link]
-
A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita. Retrieved January 21, 2026, from [Link]
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Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. (2020, December 13). protocols.io. Retrieved January 21, 2026, from [Link]
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InhibiScreen Kinase Inhibitor Assay Technical Video. (2016, December 16). YouTube. Retrieved January 21, 2026, from [Link]
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020, October 29). RSC Publishing. Retrieved January 21, 2026, from [Link]
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020, October 29). RSC Publishing. Retrieved January 21, 2026, from [Link]
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Preparation and evaluation of novel pyrazolo[1,5-a]pyrimidine acetamides, closely related to DPA-714, as potent ligands for imaging the TSPO 18kDa with PET. (2014, March 15). PubMed. Retrieved January 21, 2026, from [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Synthesis of 5,7‐dimethylpyrazolo[1,5‐a]pyrimidine derivatives 6 a,b... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. (2024, January 9). RSC Publishing. Retrieved January 21, 2026, from [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024, July 29). PubMed. Retrieved January 21, 2026, from [Link]
-
Nitrogen-Doped Carbon Dots as Fluorescent and Colorimetric Probes for Nitrite Detection. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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3-Halo-5,7-dimethylpyrazolo [1,5-a]pyrimidines, a Nonbenzodiazepinoid Class of Antianxiety Agents Devoid of Potentiation of Central Nervous System Depressant Effects of Ethanol or Barbiturates. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Lessons in Organic Fluorescent Probe Discovery. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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This compound, 95% Purity, C8H9N3O, 100 mg. (n.d.). CP Lab Safety. Retrieved January 21, 2026, from [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024, December 10). MDPI. Retrieved January 21, 2026, from [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol in Human Plasma
Abstract
This document details the development and validation of a sensitive, selective, and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol in human plasma. Pyrazolo[1,5-a]pyrimidine derivatives are a significant class of heterocyclic compounds with potent protein kinase inhibitor activity, making them promising candidates in targeted cancer therapy and other therapeutic areas[1][2]. Accurate quantification in biological matrices is therefore critical for pharmacokinetic, toxicokinetic, and clinical studies. The method described herein utilizes a straightforward protein precipitation technique for sample preparation and is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation[3][4][5][6].
Introduction: The Rationale for a Validated Method
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the design of biologically active molecules, particularly as inhibitors of protein kinases which are crucial regulators in cellular signaling[1]. The development of a validated bioanalytical method is a fundamental requirement to accurately assess a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The reliability of pharmacokinetic data hinges entirely on the quality of the bioanalytical method used to generate it[7][8].
This application note provides a comprehensive guide for researchers, covering the strategic choices in method development, a step-by-step protocol for sample analysis, and a complete validation summary. The causality behind key decisions, such as the selection of sample preparation technique and chromatographic conditions, is explained to empower scientists to adapt and troubleshoot the method for their specific needs.
Materials and Instrumentation
2.1 Reagents and Chemicals
-
This compound (Reference Standard, >99% purity)
-
Stable Isotope Labeled Internal Standard (IS), e.g., this compound-d3
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Human Plasma (K2-EDTA)
-
Ultrapure Water
2.2 Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.
Method Development Strategy
The primary goal was to develop a simple, fast, and reliable method suitable for high-throughput analysis.
3.1 Sample Preparation: Selecting the Optimal Extraction Technique
The choice of sample preparation is critical for removing matrix components, such as proteins and phospholipids, that can interfere with analysis and suppress the analyte signal[9][10]. Three common techniques were considered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)[11].
-
Protein Precipitation (PPT): Involves adding an organic solvent to denature and precipitate plasma proteins[12]. It is fast, inexpensive, and generally effective, making it ideal for early-stage development and high-throughput environments[13][14]. However, it may result in a less clean extract compared to other methods.
-
Liquid-Liquid Extraction (LLE): Separates the analyte based on its partitioning between two immiscible liquid phases[15]. LLE can produce very clean extracts but is often more labor-intensive and difficult to automate[16][17].
-
Solid-Phase Extraction (SPE): Uses a solid sorbent to retain the analyte while matrix interferences are washed away[18][19]. SPE offers the highest degree of selectivity and can concentrate the analyte, but it is the most complex and costly method to develop[20][21].
For this application, Protein Precipitation was selected as the primary method due to its simplicity, speed, and sufficient clean-up for achieving the desired sensitivity with modern LC-MS/MS instrumentation.
3.2 Chromatographic and Mass Spectrometric Conditions
Reversed-phase chromatography was chosen based on the predicted moderate polarity of the pyrazolopyrimidine core. A C18 column provides excellent retention and separation for such small molecules. A fast gradient was developed to ensure a short run time.
Mass spectrometry was performed in positive electrospray ionization (ESI+) mode, as nitrogen-containing heterocyclic compounds readily accept a proton. Multiple Reaction Monitoring (MRM) was used for quantification to ensure high selectivity and sensitivity.
Detailed Experimental Protocols
4.1 Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual stock solutions.
-
Working Solutions: Serially dilute the stock solutions with 50:50 acetonitrile:water to prepare calibration curve (CC) and quality control (QC) working solutions at appropriate concentrations.
4.2 Sample Preparation: Protein Precipitation Protocol
-
Aliquot 50 µL of plasma sample (blank, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins[14][22]. The ratio of precipitant to plasma should be at least 3:1 (v/v)[22].
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[13].
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
4.3 LC-MS/MS Analysis Protocol
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Analytical Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B (0-0.2 min), 5-95% B (0.2-1.5 min), 95% B (1.5-2.0 min), 95-5% B (2.0-2.1 min), 5% B (2.1-3.0 min) |
| MS System | SCIEX Triple Quad™ 6500+ or equivalent |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte: Q1/Q3 (e.g., 178.1 -> 136.1), IS: Q1/Q3 (e.g., 181.1 -> 139.1) [Note: Transitions are hypothetical and must be optimized experimentally] |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
Bioanalytical Method Validation
The method was fully validated according to the FDA and EMA guidelines[5][6][23]. The validation assessed selectivity, linearity, accuracy, precision, sensitivity, recovery, matrix effect, and stability.
5.1 Validation Results Summary
The following table summarizes the acceptance criteria and results for the method validation.
| Parameter | Acceptance Criteria (FDA/EMA) [4][6] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 sources. |
| Linearity | Calibration curve with at least 6 non-zero points; correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantitation (LLOQ) | Analyte response is at least 5 times the blank response; accuracy within ±20%, precision ≤20% CV. |
| Accuracy & Precision (Intra- & Inter-batch) | For QC samples (Low, Mid, High), accuracy should be within ±15% of nominal value (±20% at LLOQ); precision ≤15% CV (≤20% at LLOQ). |
| Matrix Effect | IS-normalized matrix factor CV should be ≤15% across at least 6 lots of matrix. |
| Recovery | Extraction recovery should be consistent, precise, and reproducible. CV ≤15%. |
| Stability | Analyte concentration should be within ±15% of nominal concentration under various conditions (Freeze-thaw, bench-top, long-term, post-preparative). |
5.2 Stability Assessment
Stability is a critical parameter to ensure that the measured concentration reflects the true concentration at the time of sample collection[24][25]. Stability was confirmed under the following conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles (-80°C to room temperature).
-
Bench-Top Stability: For 24 hours at room temperature.
-
Long-Term Stability: For 90 days at -80°C.
-
Post-Preparative Stability: For 48 hours in the autosampler at 10°C.
Conclusion
The described HPLC-MS/MS method provides a reliable and efficient means for quantifying this compound in human plasma. The simple protein precipitation protocol is amenable to high-throughput analysis, and the method meets the stringent validation requirements set by regulatory agencies like the FDA and EMA. This application note serves as a complete guide for researchers in drug development, enabling accurate assessment of this promising compound in preclinical and clinical studies.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][3][23]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][4]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][26]
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Slideshare. USFDA guidelines for bioanalytical method validation. [Link][27]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][6]
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Agilent Technologies, Inc. Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. [Link][16]
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Southeast Center for Integrated Metabolomics. Sample Protein Precipitation for Global Metabolomics. [Link][28]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][7]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link][29]
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LabRulez LCMS. Drug of Abuse Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. [Link][30]
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Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link][9]
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WelchLab. (2025). An Overview of Solid-Phase Extraction. [Link][20]
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Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link][12]
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protocols.io. (2019). a protein precipitation extraction method. [Link][14]
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LCGC International. Understanding and Improving Solid-Phase Extraction. [Link][21]
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Idaho State Police Forensic Services. Urine general drug extraction. [Link][31]
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Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link][32]
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ResearchGate. (2025). Practical tips on preparing plasma samples for drug analysis using SPME. [Link][10]
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LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link][15]
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Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link][11]
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Oxford Academic. Determination of Multiple Drugs of Abuse in Human Urine Using Dispersive Liquid–Liquid Microextraction and Capillary Electrophoresis with PDA Detection. [Link][17]
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Marin Biologic Laboratories. Ensuring Drug Stability with Potency Bioassays. [Link][24]
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Semantic Scholar. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link][25]
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GlycoMScan. Stability studies of small molecules and proteins. [Link][33]
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PPD. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. [Link][34]
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Journal of Chemical Education. (2025). Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine. [Link][35]
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Pace Analytical. Drug Stability Testing & Release Testing. [Link][36]
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Organomation. Serum Sample Preparation for LC-MS and GC-MS. [Link][37]
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National Center for Biotechnology Information. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. [Link][38]
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PubMed. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. [Link][39]
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ResearchGate. (2023). Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives. [Link][40]
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ResearchGate. (2025). Use of hyphenated LC-MS/MS technique for characterization of impurity profile of quetiapine during drug development. [Link][41]
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Royal Society of Chemistry. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link][1]
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PubMed. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. [Link][42]
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Royal Society of Chemistry. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. [Link][2]
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MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. [Link][43]
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Russian Journal of General Chemistry. Development of a reproducible and scalable method for the synthesis of biologically active pyrazolo[1,5- a ]pyrimidine derivatives. [Link][44]
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Application Notes and Protocols for the In Vivo Administration of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol
Authored by: Senior Application Scientist
Abstract
This document provides a detailed guide for the formulation of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol, a novel compound of interest, for in vivo administration. The pyrazolo[1,5-a]pyrimidine scaffold is a recurring motif in compounds with significant biological activity, including anticancer and anti-anxiety properties.[1][2] A significant challenge in the preclinical development of this class of molecules is their characteristically poor aqueous solubility, which can severely limit bioavailability and hinder the assessment of their therapeutic efficacy.[3][4] This guide outlines a systematic approach to formulation development, beginning with essential physicochemical characterization and progressing to detailed, step-by-step protocols for preparing both a nanosuspension and a solubilized formulation. The rationale behind the selection of excipients and methodologies is discussed in depth to empower researchers to make informed decisions. Furthermore, this document provides protocols for the essential characterization of the prepared formulations to ensure their quality and suitability for in vivo studies.
Introduction: The Challenge of Poor Solubility in Pyrazolopyrimidine Derivatives
The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore in a variety of biologically active compounds.[5][6][7] However, the planar, aromatic nature of this heterocyclic system often results in low aqueous solubility, a major obstacle in drug development. While many pyrazolopyrimidine derivatives are readily soluble in organic solvents such as DMSO, these are often not suitable for direct in vivo administration at high concentrations due to potential toxicity.[3] Therefore, the development of a safe and effective formulation that enhances the solubility and bioavailability of this compound is paramount for its successful preclinical evaluation.
This application note will guide the researcher through a logical workflow for developing a suitable formulation for in vivo studies.
Caption: Overall workflow for formulation development.
Preliminary Physicochemical Characterization
Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is essential. This data will inform the selection of the most appropriate formulation strategy.
Solubility Determination
The solubility of the compound should be determined in a range of pharmaceutically acceptable solvents and vehicles. This will help to identify potential solubilizing agents and guide the choice between a suspension or a solution-based formulation.
Protocol: Equilibrium Solubility Measurement
-
Add an excess amount of this compound to a known volume of the test vehicle (e.g., water, saline, phosphate-buffered saline (PBS), polyethylene glycol 400 (PEG400), propylene glycol (PG), DMSO, ethanol) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
| Vehicle | Expected Solubility |
| Water, Saline, PBS | Very Low (Likely < 0.1 mg/mL) |
| Ethanol, Propylene Glycol, PEG400 | Moderate to High |
| Dimethyl Sulfoxide (DMSO) | High[3] |
| Common Oils (e.g., sesame, corn oil) | Low to Moderate (depending on lipophilicity) |
Stability Assessment
A preliminary assessment of the compound's stability in the solid state and in solution is crucial. This will identify any potential degradation issues that need to be addressed in the formulation.
Protocol: Preliminary Stability Assessment
-
Prepare solutions of this compound in the selected solvents from the solubility study.
-
Store the solutions under different conditions (e.g., 4°C, room temperature, 40°C) and protected from light.
-
Analyze the concentration of the compound at various time points (e.g., 0, 24, 48, 72 hours) by HPLC to monitor for any degradation.
-
Visually inspect the solutions for any changes in color or the appearance of precipitates.
Formulation Strategies and Protocols
Based on the anticipated poor aqueous solubility of this compound, two primary formulation strategies are presented: a nanosuspension and a solubilized formulation using a co-solvent system.
Protocol 1: Nanosuspension Formulation
Rationale: For compounds that are very poorly soluble across a range of pharmaceutically acceptable solvents, a nanosuspension is an excellent strategy. By reducing the particle size to the nanometer range, the surface area for dissolution is dramatically increased, which can improve the dissolution rate and oral bioavailability.[8][9]
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Hydroxypropyl methylcellulose (HPMC))
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Purified water
Equipment:
-
High-energy bead mill or a similar homogenization apparatus
-
Particle size analyzer
Caption: Workflow for preparing a nanosuspension.
Step-by-Step Protocol:
-
Prepare the Stabilizer Solution: Prepare a 1-2% (w/v) solution of the chosen stabilizer (e.g., Poloxamer 188) in purified water. Filter the solution through a 0.22 µm filter.
-
Pre-milling: Add the desired amount of this compound to the stabilizer solution to create a pre-suspension. The concentration will depend on the desired final dose, but a starting point of 10-20 mg/mL is common.
-
Milling: Transfer the pre-suspension to the milling chamber containing the milling media. Mill at a high speed for a sufficient duration (this will need to be optimized, but can range from a few hours to 24 hours).
-
Monitoring Particle Size: Periodically take small samples from the milling chamber and measure the particle size distribution using a dynamic light scattering (DLS) instrument. The goal is to achieve a mean particle size of less than 500 nm with a narrow polydispersity index (PDI < 0.3).
-
Harvesting the Nanosuspension: Once the desired particle size is achieved, separate the nanosuspension from the milling media.
-
Final Formulation: The nanosuspension can be used as is or further diluted with a suitable vehicle for administration.
Protocol 2: Solubilized Formulation with a Co-solvent System
Rationale: If the compound has appreciable solubility in one or more water-miscible co-solvents, a solubilized formulation can be a rapid and effective approach for preclinical studies. This method avoids the complexities of particle size reduction. However, it is crucial to ensure the tolerability of the chosen co-solvent system in the animal model.
Commonly Used Co-solvent Systems:
| Vehicle Component | Purpose | Typical Concentration Range |
| Dimethyl Sulfoxide (DMSO) | Primary solubilizing agent | 5-20% (v/v) |
| Polyethylene Glycol (PEG400) | Co-solvent and viscosity modifier | 20-60% (v/v) |
| Propylene Glycol (PG) | Co-solvent | 10-40% (v/v) |
| Solutol HS 15 / Kolliphor HS 15 | Non-ionic surfactant and solubilizer | 5-20% (v/v) |
| Saline or PBS | Aqueous vehicle to bring to final volume | q.s. to 100% |
Step-by-Step Protocol:
-
Select a Vehicle System: Based on the preliminary solubility data, select a promising co-solvent system. A common starting point for many poorly soluble compounds is a ternary system such as DMSO:PEG400:Saline.
-
Dissolve the Compound: Weigh the required amount of this compound and add it to the DMSO (or the primary organic solvent). Vortex or sonicate until the compound is completely dissolved.
-
Add Co-solvents: Gradually add the other co-solvents (e.g., PEG400) while continuously mixing.
-
Aqueous Dilution: Slowly add the saline or PBS to the organic solution with constant stirring. It is critical to add the aqueous phase last and slowly to avoid precipitation of the compound.
-
Final Inspection: The final formulation should be a clear, homogenous solution, free of any visible particulates.
Example Formulation (10 mL):
-
Target Concentration: 5 mg/mL
-
Vehicle Composition: 10% DMSO, 40% PEG400, 50% Saline (v/v/v)
-
Dissolve 50 mg of this compound in 1 mL of DMSO.
-
Add 4 mL of PEG400 and mix thoroughly.
-
Slowly add 5 mL of saline while stirring.
-
The final volume will be approximately 10 mL.
Formulation Characterization and Quality Control
Once a formulation has been prepared, it is essential to perform quality control checks to ensure its suitability for in vivo use.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear and particle-free (solution) or homogenous (suspension) |
| pH | pH meter | Within a physiologically acceptable range (e.g., 6.0-8.0) |
| Particle Size (for nanosuspension) | Dynamic Light Scattering (DLS) | Mean particle size < 500 nm, PDI < 0.3 |
| Short-term Stability | Visual inspection and HPLC analysis | No precipitation or degradation over the intended use period (e.g., 24 hours) |
In Vivo Administration Considerations
The choice of administration route will depend on the experimental design.
-
Oral Gavage (PO): Both nanosuspensions and solubilized formulations are suitable for oral administration.
-
Intraperitoneal (IP) or Intravenous (IV) Injection: For these routes, a solubilized formulation is generally preferred. If a nanosuspension is to be used, it must have a very small and uniform particle size to avoid the risk of embolism. The sterility of the formulation is also a critical consideration for parenteral routes.
It is imperative to conduct a vehicle tolerability study in a small group of animals before proceeding with the main efficacy or pharmacokinetic studies to ensure that the chosen formulation does not cause any adverse effects.
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of an appropriate formulation to overcome its inherent poor aqueous solubility. This guide provides two robust and widely used strategies: nanosuspension and co-solvent solubilization. By following the detailed protocols for preparation and characterization, researchers can develop a high-quality formulation that enables accurate and reliable preclinical assessment of this promising compound. The key to success lies in a systematic approach, beginning with thorough physicochemical characterization and leading to a well-characterized and stable final formulation.
References
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link]
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Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PubMed Central. Available at: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
(PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available at: [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. Available at: [Link]
-
Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. ResearchGate. Available at: [Link]
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Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed Central. Available at: [Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. Available at: [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]
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3-Halo-5,7-dimethylpyrazolo [1,5-a]pyrimidines, a Nonbenzodiazepinoid Class of Antianxiety Agents Devoid of Potentiation of Central Nervous System Depressant Effects of Ethanol or Barbiturates. PubMed. Available at: [Link]
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Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. Available at: [Link]
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Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen. Available at: [Link]
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Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
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5,7-Dimethyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-amine. PubChem. Available at: [Link]
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5,7-Dimethyl(1,2,4)triazolo(1,5-a)pyrimidine. PubChem. Available at: [Link]
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Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using a 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol Based Chemical Library
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This heterocyclic system is particularly prominent in the development of protein kinase inhibitors, which are crucial in targeted cancer therapy.[3][4] Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for small-molecule inhibitors.[4] The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine core is amenable to diverse chemical modifications, allowing for the fine-tuning of inhibitory activity and selectivity.[2] This application note describes a high-throughput screening (HTS) campaign utilizing a chemical library based on the 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol scaffold to identify novel inhibitors of a target kinase.
The described workflow is designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. It provides a comprehensive guide, from primary screening to hit confirmation, employing robust and widely used assay technologies. The protocols are presented with detailed, step-by-step methodologies and explanations of the underlying scientific principles to ensure experimental success and data integrity.
Scientific Rationale: Targeting Protein Kinases
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism for regulating a vast array of cellular processes. In many cancers, specific kinases are constitutively active, driving uncontrolled cell proliferation and survival. The development of ATP-competitive inhibitors, which bind to the kinase's active site, has proven to be a successful therapeutic strategy.[4] The pyrazolo[1,5-a]pyrimidine core is an excellent starting point for designing such inhibitors due to its structural similarity to the adenine ring of ATP.
This application note outlines a two-tiered screening approach:
-
Primary High-Throughput Screen: A fluorescence-based assay to rapidly screen a large library of this compound derivatives for their ability to inhibit a target kinase.[5][6] This format is chosen for its sensitivity, cost-effectiveness, and suitability for automation.[7]
-
Secondary Confirmatory & Potency Screen: A luminescence-based assay to confirm the activity of primary hits and determine their potency (IC50). This orthogonal assay format helps to eliminate false positives and provides more quantitative data on the inhibitory potential of the compounds.
Experimental Workflow Overview
The overall experimental workflow is designed to efficiently identify and validate potential kinase inhibitors from a large compound library.
Caption: High-level workflow for the identification of kinase inhibitors.
PART 1: Primary High-Throughput Screening
Principle of the Fluorescence-Based Kinase Assay
This primary screen utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for detecting kinase activity.[8] The assay measures the phosphorylation of a substrate peptide by the target kinase. A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a fluorescently tagged substrate peptide (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur. Kinase inhibition by a test compound prevents substrate phosphorylation, leading to a decrease in the FRET signal.
Protocol: Primary TR-FRET Kinase Assay
Materials:
-
Target Kinase (e.g., a specific receptor tyrosine kinase)
-
Fluorescently Labeled Substrate Peptide
-
ATP
-
Europium-labeled Anti-Phospho-Substrate Antibody
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop Solution (e.g., 10 mM EDTA in assay buffer)
-
384-well, low-volume, black microplates
-
Acoustic liquid handler for compound dispensing
-
Multimode plate reader with TR-FRET capability
Methodology:
-
Compound Plating:
-
Prepare a 10 mM stock solution of each compound from the this compound library in 100% DMSO.
-
Using an acoustic liquid handler, dispense 10 nL of each compound into the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 10 µL assay volume.
-
Include appropriate controls:
-
Negative Control (0% inhibition): DMSO only.
-
Positive Control (100% inhibition): A known inhibitor of the target kinase.
-
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X kinase/substrate solution in assay buffer containing the target kinase and the fluorescently labeled substrate peptide at their optimal concentrations (determined during assay development).
-
Dispense 5 µL of the 2X kinase/substrate solution into each well of the assay plate containing the compounds.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.
-
Dispense 5 µL of the 2X ATP solution into each well to start the kinase reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Termination and Detection:
-
Prepare a detection solution containing the Eu-labeled anti-phospho-substrate antibody in stop solution.
-
Dispense 10 µL of the detection solution into each well to stop the reaction and initiate the detection process.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Data Analysis and Hit Selection
The quality of the HTS assay is assessed using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[9]
Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls.
-
μ_pos and μ_neg are the means of the positive and negative controls.
-
A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[9]
Hit Identification:
-
Normalize the data using the positive and negative controls to calculate the percent inhibition for each compound.
-
Percent Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Select "hits" based on a predefined inhibition threshold, typically >50% or 3 standard deviations from the mean of the negative controls.
PART 2: Secondary Confirmatory and Potency Screening
Principle of the Luminescence-Based Kinase Assay
The secondary screen employs a luminescence-based assay that measures the amount of ATP remaining in the reaction after the kinase reaction. The principle is that active kinases consume ATP, while inhibited kinases do not. A luciferase enzyme is used to convert the remaining ATP into a luminescent signal. The amount of light produced is inversely proportional to the kinase activity. This orthogonal assay format provides a robust method for confirming hits and minimizing false positives from the primary screen.
Protocol: Luminescence-Based Kinase Assay
Materials:
-
Confirmed hits from the primary screen
-
Target Kinase
-
Substrate Peptide
-
ATP
-
Assay Buffer (as in the primary screen)
-
Luminescent Kinase Assay Reagent (containing luciferase and its substrate)
-
384-well, solid white microplates
-
Serial dilution system for dose-response curves
-
Luminometer plate reader
Methodology:
-
Dose-Response Plating:
-
For each hit compound, prepare a series of dilutions in DMSO to create a dose-response curve (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
Dispense the diluted compounds into a 384-well assay plate.
-
-
Kinase Reaction:
-
Follow the same procedure as the primary screen for adding the kinase/substrate solution and initiating the reaction with ATP.
-
Incubate for the optimized reaction time.
-
-
Luminescence Detection:
-
Add the luminescent kinase assay reagent to each well according to the manufacturer's instructions. This reagent will stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the plate on a luminometer to measure the luminescence signal from each well.
-
Data Analysis: IC50 Determination
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Data Presentation:
| Compound ID | Primary Screen Inhibition (%) | IC50 (µM) |
| DMPC-001 | 85.2 | 0.15 |
| DMPC-002 | 62.1 | 1.2 |
| DMPC-003 | 78.9 | 0.5 |
| ... | ... | ... |
Signaling Pathway Context
The identified kinase inhibitors will likely modulate specific cellular signaling pathways. For example, if the target kinase is a receptor tyrosine kinase (RTK), its inhibition would block downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, which is often hyperactivated in cancer.
Caption: Inhibition of an RTK signaling pathway by a DMPC compound.
Conclusion
This application note provides a comprehensive and robust framework for utilizing a this compound based chemical library in a high-throughput screening campaign to identify novel protein kinase inhibitors. The combination of a sensitive fluorescence-based primary screen and a confirmatory luminescence-based secondary screen ensures the efficient and reliable identification of potent and selective inhibitors. The methodologies described herein are grounded in established HTS principles and can be adapted to a wide range of kinase targets, providing a valuable resource for drug discovery researchers.
References
-
Fluorescence assays for high-throughput screening of protein kinases. Comb Chem High Throughput Screen. 2003 Jun;6(4):313-20.
-
Resources for Assay Development and High Throughput Screening. MSU Drug Discovery.
-
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au.
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Semantic Scholar.
-
Fluorescent biosensors for high throughput screening of protein kinase inhibitors. ResearchGate.
-
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au.
-
Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Front Cell Infect Microbiol. 2019 Jul 10;9:250.
-
Biochemical Kinase Assays. Thermo Fisher Scientific - US.
-
High Throughput Drug Screening. Sygnature Discovery.
-
Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. 2010 Jul 23.
-
An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv.
-
High-throughput screening. Wikipedia.
-
Design and Implementation of High-Throughput Screening Assays. Scilit.
-
Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. PMC - PubMed Central.
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. 2024 May 17.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
-
Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.
-
3-Halo-5,7-dimethylpyrazolo [1,5-a]pyrimidines, a Nonbenzodiazepinoid Class of Antianxiety Agents Devoid of Potentiation of Central Nervous System Depressant Effects of Ethanol or Barbiturates. PubMed.
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate.
-
5,7-Dimethyl-2,3-diphenylpyrazolo[1,5-a]pyrimidine. Benchchem.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. 2023 Sep 12.
-
5,7-Dimethylpyrazolo 1,5-a pyrimidin-2-amine DiscoveryCPR 1605-78-3. Sigma-Aldrich.
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing.
-
This compound, 95% Purity, C8H9N3O, 100 mg. CP Lab Safety.
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
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- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. 5,7-Dimethyl-2,3-diphenylpyrazolo[1,5-a]pyrimidine [benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. scilit.com [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol
Welcome to the technical support guide for the synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a privileged class of compounds in medicinal chemistry, known for their wide range of biological activities, including their role as potent protein kinase inhibitors in targeted cancer therapy.[1][2]
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Core Synthesis Protocol: Cyclocondensation Approach
The most direct and widely adopted method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole derivative and a β-dicarbonyl compound.[1][3] For the target molecule, this compound, the synthesis involves the reaction of 3-amino-1H-pyrazol-5-ol with acetylacetone (pentane-2,4-dione), typically under acidic conditions.
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-1H-pyrazol-5-ol (1 equivalent).
-
Solvent and Reactant Addition : Add glacial acetic acid as the solvent (e.g., 10 mL per gram of aminopyrazole). Add acetylacetone (1.1 equivalents) to the suspension.
-
Reaction Execution : Heat the reaction mixture to reflux (approximately 110-120°C) with vigorous stirring.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Product Isolation : Allow the mixture to cool to room temperature. A precipitate of the product should form. If not, the volume can be reduced under vacuum, or the solution can be poured into cold water to induce precipitation.
-
Purification : Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol or water to remove residual acetic acid and unreacted acetylacetone.
-
Drying and Characterization : Dry the purified product under vacuum. Characterize the final compound using NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct Q&A format.
Q1: My final yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.
-
Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in either the 3-amino-1H-pyrazol-5-ol or acetylacetone can engage in side reactions or inhibit the catalyst.[4]
-
Actionable Insight: Ensure the purity of your starting materials. Recrystallize the 3-aminopyrazole derivative if its purity is questionable. Use freshly distilled acetylacetone.
-
-
Reaction Conditions: The choice of solvent and catalyst is crucial for driving the reaction to completion.[4]
-
Actionable Insight: While glacial acetic acid serves as both solvent and acidic catalyst, some reactions benefit from a stronger catalytic amount of an acid like sulfuric acid.[4] However, excessive acid can lead to degradation. If using a different solvent (e.g., ethanol), ensure an appropriate catalyst is present.
-
-
Inadequate Reaction Time or Temperature: The cyclocondensation and subsequent dehydration steps require sufficient thermal energy and time.
-
Actionable Insight: Ensure the reaction is heated to a consistent reflux. Monitor the reaction by TLC every 1-2 hours. If the reaction stalls, a marginal increase in temperature or extended reaction time may be necessary.
-
-
Product Loss During Workup: The product may have some solubility in the wash solvents, leading to loss during purification.
-
Actionable Insight: Use minimal amounts of cold solvent for washing the filtered product. If the product is significantly soluble in water/ethanol, consider alternative purification methods like column chromatography.
-
Troubleshooting Workflow: Low Yield
Q2: My final product is contaminated with significant impurities. How can I identify and prevent them?
A2: Impurity formation often results from side reactions or incomplete reactions.
-
Identification: Use a combination of analytical techniques. TLC is excellent for initial assessment. For structural elucidation of major impurities, LC-MS can provide molecular weights, and preparative HPLC followed by NMR is the gold standard.
-
Common Side Products:
-
Unreacted Starting Materials: The most common "impurity." This indicates an incomplete reaction (see Q1 and Q3).
-
Enamine Intermediate: If the final intramolecular cyclization and dehydration are incomplete, the stable enamine intermediate formed after the initial condensation may be isolated. This is often due to insufficient heating or lack of a strong enough acid catalyst to promote the final ring closure.
-
-
Prevention:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the more volatile or easily removed reactant, typically the acetylacetone, to ensure the complete conversion of the more valuable aminopyrazole.
-
Controlled Conditions: Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for completion, as this can lead to thermal degradation of the product or starting materials.
-
Q3: The reaction seems to stall and does not proceed to completion, even after several hours.
A3: A stalled reaction points to an issue with the reaction's kinetics or equilibrium.
-
Poor Solubility: If the 3-amino-1H-pyrazol-5-ol starting material is not sufficiently soluble in the reaction solvent, the reaction rate will be very slow.
-
Actionable Insight: While acetic acid is generally effective, if solubility is an issue, consider a co-solvent or an alternative high-boiling point solvent like DMF or n-butanol. Ensure vigorous stirring to maintain a homogenous suspension.
-
-
Catalyst Deactivation/Insufficiency: The catalytic activity of acetic acid might be insufficient for particularly unreactive substrates.
-
Actionable Insight: Add a catalytic amount (1-5 mol%) of a stronger acid like p-toluenesulfonic acid or sulfuric acid to accelerate the reaction.[4]
-
-
Water Removal: The reaction produces two equivalents of water. In some cyclocondensation reactions, the accumulation of water can create an unfavorable equilibrium, slowing or stalling the reaction.
-
Actionable Insight: While typically not necessary in refluxing acetic acid, for very stubborn reactions, using a Dean-Stark apparatus to azeotropically remove water (with a solvent like toluene) can drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
Q1: Can you illustrate the reaction mechanism for the formation of this compound?
A1: Certainly. The reaction proceeds via a well-established cyclocondensation mechanism. It begins with a nucleophilic attack from the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of acetylacetone. This is followed by dehydration to form an enamine intermediate. The subsequent step is an intramolecular nucleophilic attack from the N1 nitrogen of the pyrazole ring onto the second carbonyl group, followed by a final dehydration step to yield the aromatic fused-ring system.
Reaction Mechanism Diagram
Q2: Are there alternative or "greener" synthetic methods available?
A2: Yes, the field of synthetic chemistry is continually evolving towards more efficient and environmentally friendly methods.
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for synthesizing pyrazolo[1,5-a]pyrimidines.[1] It often leads to dramatically reduced reaction times (minutes instead of hours), cleaner reactions, and higher yields compared to conventional heating.[5]
-
Solvent-Free Reactions: In some cases, the reactants can be heated together without a solvent, often with a solid acid catalyst.[6] This approach minimizes solvent waste, aligning with the principles of green chemistry.
Q3: How does the choice of solvent and catalyst affect the reaction outcome?
A3: The solvent and catalyst create the environment in which the reaction occurs and are therefore critical variables.
| Condition | Role & Impact | Common Examples | Reported Yield |
| Acidic Catalyst | Protonates the carbonyl oxygen of acetylacetone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. | Glacial Acetic Acid, H₂SO₄ (cat.) | Good to Excellent[4][7] |
| Basic Catalyst | Can deprotonate the pyrazole ring or amino group, increasing its nucleophilicity. Generally less common for this specific transformation. | Sodium Ethoxide, Pyridine | Variable, substrate-dependent[3] |
| Solvent | Solubilizes reactants, facilitates heat transfer. High-boiling point polar solvents are preferred. | Acetic Acid, Ethanol, DMF | Good to Excellent[1][3] |
| Microwave | Provides rapid, uniform heating, significantly accelerating the reaction rate. | Ethanol, Solvent-free | Often >90%[1] |
Table comparing the impact of different reaction conditions. Yields are generalized from literature on similar pyrazolo[1,5-a]pyrimidine syntheses.
References
- Benchchem. (n.d.). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis.
-
Al-dujaili, A. H., & Shaker, S. A. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach.
-
Rojas-Le-Fort, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
- ResearchGate. (n.d.). Synthesis of 5,7‐dimethylpyrazolo[1,5‐a]pyrimidine derivatives 6 a,b....
- ResearchGate. (n.d.). Proposed mechanism for the cyclocondensation reaction between....
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]
-
Zhang, Z., et al. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Molecular Diversity. [Link]
-
PubMed. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. [Link]
- Benchchem. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate.
-
Al-dujaili, A. H., & Shaker, S. A. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Al-Zoubi, R. M., et al. (2012). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules. [Link]
-
Sławiński, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
- ResearchGate. (n.d.). Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines.
-
Al-Warhi, T., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]
-
Taylor & Francis Online. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. [Link]
-
Singh, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
- CP Lab Safety. (n.d.). This compound, 95% Purity, C8H9N3O, 100 mg.
-
El-gazzar, A. B. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
- ResearchGate. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.
-
Novikova, D., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. [Link]
- Sigma-Aldrich. (n.d.). 5,7-DIMETHYL-PYRAZOLO(1,5-A)PYRIMIDINE-2-CARBOXYLIC ACID.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines [mdpi.com]
Technical Support Center: Purification of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol
Last Updated: January 20, 2026
Introduction
Welcome to the technical support guide for the purification of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol. This document is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. The pyrazolo[1,5-a]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors for cancer therapy.[1][2] The successful synthesis and subsequent high-purity isolation of these compounds are critical for accurate biological evaluation and downstream applications.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our approach is grounded in established chemical principles and validated through practical laboratory experience.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in the crude product of this compound?
A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the condensation of a 3-aminopyrazole precursor with a β-dicarbonyl compound, such as acetylacetone.[3][4] Potential impurities include:
-
Unreacted Starting Materials: Residual 3-aminopyrazole and acetylacetone.
-
Regioisomers: Depending on the substituents on the aminopyrazole, the formation of isomeric pyrazolopyrimidines is possible.[5]
-
Polymeric Byproducts: Self-condensation of starting materials or intermediates under harsh reaction conditions can lead to polymeric tars.
-
Solvent Adducts: Trapped solvent molecules within the crystal lattice of the product.
Q2: My crude product is a dark, oily residue. What is the best first step for purification?
A2: An oily or tar-like crude product suggests the presence of significant impurities, possibly polymeric byproducts. A good initial approach is to attempt to induce crystallization or precipitation. This can often be achieved by:
-
Trituration: Vigorously stirring the oil with a solvent in which the desired product has low solubility, but the impurities are soluble. Good starting solvents for trituration of pyrazolopyrimidines include diethyl ether, hexanes, or cold ethanol.
-
Solvent Swap: Dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes) until precipitation occurs.
If these methods fail, column chromatography is the recommended next step.
Q3: I am struggling with poor recovery after recrystallization. What can I do to improve the yield?
A3: Poor recovery during recrystallization is often due to either the selection of a suboptimal solvent system or premature crystallization. To improve your yield:
-
Optimize the Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A binary solvent system (one "good" solvent and one "poor" solvent) often provides the best results. For pyrazolopyrimidine derivatives, combinations like Ethanol/Water, Dioxane/Water, or DMF/Ethanol have been reported to be effective.[5][6]
-
Ensure Complete Dissolution: Make sure the compound is fully dissolved in the minimum amount of hot solvent before allowing it to cool.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities.
-
Concentrate the Mother Liquor: A second crop of crystals can often be obtained by concentrating the filtrate from the first crystallization.
Q4: Can I use acid-base extraction to purify this compound?
A4: Yes, acid-base extraction can be a very effective purification technique for this compound, leveraging the acidic nature of the hydroxyl group and the basicity of the nitrogen atoms in the pyrimidine ring.[7][8][9][10][11]
-
To remove basic impurities: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic impurities will be protonated and move to the aqueous layer.
-
To isolate the product: The phenolic hydroxyl group on this compound is weakly acidic. It can be deprotonated by a strong base (e.g., 1 M NaOH) to form a water-soluble salt. This allows for its separation from neutral impurities. The product can then be recovered by acidifying the aqueous layer to induce precipitation.[9][10]
Caution: Some pyrazolopyrimidine derivatives can be sensitive to strong acids or bases. It is advisable to perform a small-scale test first.
II. Troubleshooting Guides
Scenario 1: Persistent Impurity with Similar Polarity in TLC
Issue: After initial purification attempts (e.g., recrystallization), Thin Layer Chromatography (TLC) still shows a persistent impurity with an Rf value very close to the product.
dot
Caption: Troubleshooting workflow for closely eluting impurities.
Causality & Solution:
This situation often arises from a regioisomeric byproduct or a closely related analogue. Standard recrystallization may not be effective as the impurity can co-crystallize with the product.
Recommended Protocol: Flash Column Chromatography
Flash column chromatography provides higher resolving power than recrystallization and is well-suited for separating compounds with similar polarities.[12]
Step-by-Step Protocol:
-
Adsorbent Selection: Use silica gel (35-70 µm) as the stationary phase.[12]
-
Solvent System Selection:
-
Use TLC to find a solvent system that gives good separation (ΔRf > 0.1) and an Rf value for your product between 0.2 and 0.4.
-
Commonly effective solvent systems for pyrazolopyrimidines include mixtures of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[12]
-
Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity.
-
-
Column Packing:
-
Pack the column with a slurry of silica gel in the initial, low-polarity eluent. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity solvent system.
-
If a gradient elution is necessary, gradually increase the proportion of the more polar solvent. A shallow gradient is often key to separating closely eluting spots.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the pure fractions (as determined by TLC) and evaporate the solvent under reduced pressure.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (35-70 µm) | Provides good resolution for a wide range of compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate or CH₂Cl₂/MeOH | Offers a tunable polarity range suitable for pyrazolopyrimidines.[12] |
| Elution Mode | Isocratic or Shallow Gradient | A shallow gradient is crucial for separating components with similar Rf values. |
| Loading Method | Dry Loading | Prevents band broadening and improves resolution, especially for less soluble samples. |
Scenario 2: Product Appears to be Thermally Unstable during Purification
Issue: You observe decomposition (e.g., color change, appearance of new spots on TLC) when heating the compound during recrystallization or solvent evaporation.
Causality & Solution:
Some heterocyclic compounds, particularly those with certain functional groups, can be sensitive to heat. The pyrazolo[1,5-a]pyrimidine core is generally stable, but substituents can influence its thermal lability.
dot
Caption: Logic for handling thermally sensitive compounds.
Recommended Protocols (Non-Thermal):
-
Cold Recrystallization/Precipitation:
-
Dissolve the crude product in a minimal amount of a suitable solvent at room temperature.
-
Place the solution in a freezer (-20 °C) or dry ice/acetone bath to induce crystallization. This method is only effective if a solvent is found where the compound has significantly lower solubility at cold temperatures.
-
-
Room Temperature Column Chromatography:
-
Perform flash chromatography as described in Scenario 1, but ensure all steps are conducted at ambient temperature.
-
Evaporate the solvent from the pure fractions using a rotary evaporator without heating the water bath, or by passing a stream of inert gas (e.g., nitrogen) over the solution.
-
III. Advanced Purification Protocol: Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities. The key principle is the reversible conversion of the weakly acidic product into its water-soluble salt.[8][10]
dot
Caption: Step-by-step workflow for acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Removal of Basic Impurities:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with 1 M HCl if significant basic impurities are suspected.
-
-
Extraction of the Acidic Product:
-
To the remaining organic layer in the separatory funnel, add an equal volume of 1 M sodium hydroxide (NaOH).
-
Shake vigorously, venting frequently. The sodium salt of your product will be extracted into the aqueous layer.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1 M NaOH to ensure complete recovery of the product. Combine the aqueous extracts.
-
-
Isolation of the Pure Product:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add concentrated HCl dropwise while stirring until the solution becomes acidic (test with pH paper, aiming for pH ~5-6).
-
The purified this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual salts.
-
Dry the purified product under vacuum.
-
IV. Data Summary
Physicochemical Properties (Predicted & Experimental)
| Property | Value/Observation | Significance for Purification |
| Molecular Formula | C₈H₉N₃O | --- |
| Molecular Weight | 163.18 g/mol | --- |
| Appearance | Typically a solid[13] | A solid crude product is generally easier to handle and purify than an oil. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.[6][14] | Guides the choice of solvents for recrystallization, chromatography, and extraction. |
| Acidity (pKa of -OH) | Estimated to be weakly acidic, similar to phenols. | This property is the basis for purification by acid-base extraction with a strong base.[10] |
| Basicity | The pyrimidine ring nitrogens are basic. | Allows for the removal of the compound from neutral impurities via extraction with acid, or removal of basic impurities from the compound. |
V. References
-
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. [Link]
-
Acid-Base Extraction. University of California, Davis, Chem 118A Lab Manual. [Link]
-
Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules. [Link]
-
Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. Molecules. [Link]
-
(PDF) Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. ResearchGate. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. [Link]
-
Synthesis of 5,7‐dimethylpyrazolo[1,5‐a]pyrimidine derivatives 6 a,b... ResearchGate. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Acid-Base Extraction Tutorial. YouTube. [Link]
-
Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Acid Base Extraction Demonstrated by Mark Niemczyk, PhD. YouTube. [Link]
-
Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. 5,7-Dimethylpyrazolo 1,5-a pyrimidin-2-amine DiscoveryCPR 1605-78-3 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in biological assays. The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its potential as a protein kinase inhibitor and its role in developing novel therapeutics.[1][2][3] However, like many promising heterocyclic compounds, its utility can be hampered by poor aqueous solubility, a critical hurdle in obtaining reliable and reproducible bioassay data.[4][5][6]
This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate and overcome these solubility-related challenges.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses the most common issues encountered when working with this compound.
Q1: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous assay buffer. What's happening and what should I do?
A1: The Cause: "Solvent Shift" Precipitation
This is a classic solubility problem. Dimethyl sulfoxide (DMSO) is an excellent, polar aprotic solvent capable of dissolving a wide range of organic molecules, including this compound.[7][8] You have created a high-concentration stock where the compound is stable. However, when you introduce a small volume of this stock into a large volume of aqueous buffer (e.g., PBS, cell culture media), the solvent environment rapidly shifts from DMSO-rich to water-rich. Your compound is not sufficiently soluble in this new aqueous environment and crashes out of solution, forming a precipitate.[9][10] This is a measure of its kinetic solubility, which is often lower than its solubility in pure DMSO.[6][11]
The Solution: A Step-by-Step Troubleshooting Workflow
The key is to maintain the compound in a dissolved state in the final assay medium. Follow this decision-making workflow to find the optimal solution for your specific assay.
Caption: Troubleshooting workflow for compound precipitation.
Q2: My bioassay results show high variability between wells and a poor dose-response curve. Could solubility be the cause?
A2: The Cause: Micro-Precipitation and Inconsistent Dosing
Absolutely. Inconsistent results are a hallmark of poor solubility.[12] Even if you don't see visible precipitation, microscopic particles or aggregates may be forming in your assay wells. This leads to several problems:
-
Inaccurate Concentration: The actual concentration of the dissolved, active compound is much lower than your calculated nominal concentration and varies from well to well.
-
Non-Specific Activity: Aggregates can sometimes interact with proteins or detection reagents non-specifically, leading to false positives or negatives.
-
Poor Dose-Response: As you increase the compound concentration, you may simply be increasing the amount of precipitate rather than the amount of dissolved compound available to interact with the target, leading to a flat or inconsistent dose-response curve.
The Solution: Solubility Validation and Optimization
-
Confirm the Issue: Before running a full assay, perform a simple kinetic solubility test. Prepare your compound dilutions as you would for the assay, but in a clear 96-well plate without cells or reagents. Let it sit for the duration of your assay incubation, then visually inspect for cloudiness or use a plate reader to measure light scattering at a wavelength like 600-700 nm.
-
Optimize Your Formulation: If solubility is confirmed as an issue, implement the strategies outlined in Q1 (co-solvents, cyclodextrins, etc.). The goal is to find a formulation that keeps your compound fully dissolved at the highest concentration tested.
-
Run Controls: Always include a positive and negative control in your assay. If the controls are behaving as expected but your test compound is not, it further points to a compound-specific issue like solubility.
Q3: The solvent I'm using seems to be interfering with my assay (e.g., killing my cells, inhibiting my enzyme). How can I solve this?
A3: The Cause: Solvent-Induced Artifacts
Organic solvents and other solubilizing agents are not biologically inert.[13] DMSO, for example, can induce cytotoxicity, affect cell differentiation, or inhibit enzymes at concentrations above 1%.[14] Some sensitive assays may show effects at concentrations as low as 0.25%.[13][14] Ethanol can also be cytotoxic. Surfactants used for solubilization can disrupt cell membranes.[12]
The Solution: Minimization and Proper Controls
-
Minimize Solvent Concentration: The first rule is to use the lowest possible concentration of the organic solvent. This is achieved by making your stock solution as concentrated as is safely soluble in the solvent itself.
-
Conduct a Solvent Tolerance Test: Before starting your main experiment, determine the maximum concentration of your solvent system (e.g., DMSO, or DMSO + co-solvent) that your specific assay can tolerate without showing adverse effects. Test a range of concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0%) in the absence of your compound.
-
Use a Vehicle Control: Every single plate should include a "vehicle control." This control contains the cells/enzyme and the highest concentration of the solvent system used in that experiment, but without the test compound. The results from your test compound wells should always be normalized to the vehicle control. This practice is essential to differentiate the effect of your compound from the effect of the solvent.[14][15]
-
Consider Solvent-Free Alternatives: For sensitive assays, strategies like using cyclodextrin complexes or solid dispersions allow you to dissolve a powder directly into the aqueous buffer, potentially eliminating the need for organic solvents altogether.[4][12]
| Solvent/Agent | Typical Max Concentration (Cell-Based) | Typical Max Concentration (Biochemical) | Key Considerations |
| DMSO | 0.5% - 1.0% | 1% - 5% | Can have biological effects even at low concentrations.[13][14] |
| Ethanol | < 0.5% | < 2% | More volatile and generally more cytotoxic than DMSO. |
| PEG 400 | < 1% | < 5% | Can increase viscosity; check for assay interference.[16] |
| HP-β-CD | 1% - 2% (w/v) | 1% - 5% (w/v) | Generally well-tolerated; can sometimes extract lipids from cell membranes.[14] |
| Tween® 80 | < 0.01% | < 0.1% | Non-ionic surfactant; can interfere with assays involving membranes or protein-protein interactions.[12] |
Advanced Solubilization Strategies & Protocols
When simple solvent adjustments are insufficient, more advanced formulation strategies are required.
Strategy 1: Co-Solvent Systems
A co-solvent is a water-miscible organic solvent used in combination with the primary solvent (like DMSO) and water to increase the solubility of a hydrophobic compound.[17]
-
Mechanism: Co-solvents like Polyethylene Glycol 400 (PEG 400) or ethanol work by reducing the polarity of the aqueous medium, making it more favorable for the lipophilic compound to remain dissolved.
-
Caution: The addition of a co-solvent can sometimes have a counterintuitive effect, potentially destabilizing complexes formed with other agents like cyclodextrins.[18][19][20] Therefore, each formulation must be empirically tested.
Strategy 2: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, effectively shielding them from the aqueous environment and increasing their apparent solubility.[21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[17][22]
Caption: Cyclodextrin encapsulating a hydrophobic molecule.
Protocol: Preparing a Cyclodextrin Inclusion Complex (Kneading Method)
This method is simple, avoids large volumes of organic solvents, and is effective for lab-scale preparations.[12]
-
Calculate Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 ratio is a good starting point.
-
MW of Compound: 163.18 g/mol []
-
Avg. MW of HP-β-CD: ~1380 g/mol
-
-
Mixing: Accurately weigh the compound and HP-β-CD and place them in a glass mortar. Mix the dry powders thoroughly with a pestle.
-
Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder while continuously triturating (grinding) with the pestle. Add just enough liquid to form a thick, uniform paste.
-
Continue Kneading: Knead the paste for 30-60 minutes. This energetic mixing facilitates the inclusion of the drug molecule into the cyclodextrin cavity.
-
Drying: Transfer the paste to a glass dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved.
-
Final Processing: The resulting dried complex can be crushed into a fine, uniform powder. This powder can now be directly dissolved in your aqueous assay buffer for testing.
Frequently Asked Questions (FAQs)
-
What are the key physicochemical properties of this compound?
-
Molecular Formula: C₈H₉N₃O[]
-
Molecular Weight: 163.18 g/mol []
-
Structure: A heterocyclic compound with a pyrazolo[1,5-a]pyrimidine core. It possesses both hydrogen bond donors and acceptors, contributing to its crystalline structure and influencing solubility.
-
Predicted Lipophilicity: While experimental data for this exact molecule is scarce, related structures like 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine have a calculated LogP of ~0.5, suggesting moderate lipophilicity.[1] The 2-ol substitution likely makes it slightly more polar.
-
-
How should I prepare and store my stock solutions?
-
Preparation: Always use high-quality, anhydrous DMSO.[24] Warm the solution slightly (to 30-37°C) and use sonication or vortexing to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Water absorption by DMSO can significantly decrease compound solubility over time, and freeze-thaw cycles can promote precipitation.[24]
-
-
What is the difference between kinetic and thermodynamic solubility?
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer. It is a non-equilibrium measurement relevant for most high-throughput screening assays.[6][11] Precipitation occurs when the metastable zone is crossed.
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by equilibrating an excess of the solid compound in a buffer over a longer period (e.g., 24-48 hours). This value is critical for lead optimization and formulation development.[6][11]
-
References
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Singh, R., & Singh, S. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 13(3), 967–978. [Link]
-
Piras, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science, 20(2), 101–108. [Link]
-
Kyriakis, E., et al. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 19(9), 13446–13460. [Link]
-
ResearchGate. (2015). How can I increase the solubility of a compound for an MTT assay?. ResearchGate. [Link]
-
Salinas-Moreno, Y., et al. (2022). Effect of Solvent and Grain Color on the Biological Activities of Maize Grain. Metabolites, 12(11), 1079. [Link]
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. ResearchGate. [Link]
-
ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925. [https://sphinxsai.com/2012/pharm/PHARM/pt=06, (915-925)jm12.pdf]([Link], (915-925)jm12.pdf)
-
Jones, S. M., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 3(11), 15413–15419. [Link]
-
Charkoftaki, G., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Pharmaceutical and Biopharmaceutical Research, 3(2), 108. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
ResearchGate. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
ResearchGate. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]
-
Lam, M., & Gesiue, A. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(7), 1836. [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules, 29(10), 2320. [Link]
-
ResearchGate. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. ResearchGate. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]
-
Saal, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. [Link]
-
Yalkowsky, S. H., & Rubino, J. T. (1999). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of Pharmaceutical Sciences, 88(11), 1137-1140. [Link]
-
Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. [Link]
-
Songsati, T., et al. (2012). Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study. Molecules, 17(4), 4356–4368. [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C8H9N3O, 100 mg. CP Lab Safety. [Link]
-
ResearchGate. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ResearchGate. [Link]
-
PubChem. (n.d.). 5,7-Dimethyl(1,2,4)triazolo(1,5-a)pyrimidine. PubChem. [Link]
-
Kassab, S. E., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[4][14][21]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 28(14), 5364. [Link]
Sources
- 1. 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine (200884-04-4) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents [mdpi.com]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. benchchem.com [benchchem.com]
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- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 22. mdpi.com [mdpi.com]
- 24. ziath.com [ziath.com]
Optimizing reaction conditions for the synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol derivatives
Technical Support Center: Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol Derivatives
Introduction: Welcome to the technical support guide for the synthesis of this compound and its derivatives. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including potent protein kinase inhibitors used in targeted cancer therapy.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic system. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing you with the robust, field-proven insights needed to optimize your reaction conditions, troubleshoot issues, and ensure reproducible, high-yield results.
Section 1: The Foundational Chemistry: Mechanism and Key Reactants
Q1: What is the primary and most reliable synthetic route for constructing the this compound core?
Answer: The most widely employed and robust method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-biselectrophilic compound, such as a β-dicarbonyl.[1][3]
For the specific synthesis of This compound , the key reactants are:
-
5-Amino-1H-pyrazol-3(2H)-one (or its tautomer, 5-Amino-1H-pyrazol-3-ol): This molecule provides the pyrazole ring and the precursor to the 2-ol functionality on the final pyrimidine ring.
-
Acetylacetone (also known as pentane-2,4-dione): This β-dicarbonyl compound provides the carbon backbone that will form the pyrimidine ring, with its two methyl groups becoming the substituents at the 5 and 7 positions.
The reaction mechanism proceeds through a series of well-defined steps: nucleophilic attack, intramolecular cyclization, and dehydration, typically under acidic or basic catalysis.[1]
Causality of the Mechanism: The reaction is initiated by the nucleophilic exocyclic amino group of the pyrazole attacking one of the electrophilic carbonyl carbons of acetylacetone. This is followed by an intramolecular cyclization where a ring nitrogen of the pyrazole attacks the second carbonyl group. The final step is a dehydration (loss of a water molecule) to yield the stable, aromatic fused-ring system. Understanding this sequence is critical for troubleshooting, as each step has specific requirements for success.
Caption: General reaction mechanism for the synthesis of this compound.
Section 2: Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses the most common issues encountered during synthesis in a practical, problem-solving format.
Low or No Product Yield
Q2: My reaction yield is consistently below 30%, or I'm recovering only starting material. What are the most probable causes and how do I systematically troubleshoot this?
Answer: Low yield is the most frequent complaint in complex organic syntheses. The issue can almost always be traced back to one of four areas: reagent quality, stoichiometry, catalysis, or reaction conditions.
Caption: A decision workflow for troubleshooting low reaction yields.
Detailed Breakdown:
-
Reagent Purity & Integrity:
-
Probable Cause: 5-aminopyrazole derivatives can be susceptible to oxidation or degradation, while acetylacetone can exist in its keto-enol tautomeric forms, which might affect reactivity. Moisture in the reagents or solvent can interfere with catalysts and intermediates.
-
Solution:
-
Verify: Always check the purity of your starting materials via NMR or melting point before starting.
-
Purify: If necessary, recrystallize the 5-aminopyrazole. Distill acetylacetone if it appears discolored.
-
Dry: Use anhydrous solvents, especially for reactions sensitive to water. Dry reagents in a vacuum oven if needed.
-
-
-
Stoichiometry:
-
Probable Cause: An incorrect molar ratio of reactants can lead to an excess of one starting material and a low yield of the product.
-
Solution: Carefully calculate the molar equivalents. A common strategy is to use a slight excess (e.g., 1.05-1.1 equivalents) of the less expensive or more easily removable reagent (often the acetylacetone) to drive the reaction to completion.
-
-
Catalysis:
-
Probable Cause: The choice of an acid or base catalyst is crucial and solvent-dependent.[1] An inappropriate catalyst may fail to activate the substrates sufficiently, or an old/degraded catalyst will be inactive.
-
Solution:
-
Acid Catalysis (e.g., H₂SO₄, p-TsOH in Acetic Acid/Ethanol): This is the most common approach.[4] The acid protonates a carbonyl oxygen on the acetylacetone, making the carbon more electrophilic and susceptible to attack by the aminopyrazole.
-
Base Catalysis (e.g., KOH, NaOEt in Ethanol/DMF): A base can deprotonate the aminopyrazole, increasing its nucleophilicity.[5] This can be effective but may also promote side reactions like the self-condensation of acetylacetone.
-
Action: If one catalytic system fails, screen the other. Always use a fresh, reliable source of catalyst.
-
-
-
Reaction Conditions (Temperature & Time):
-
Probable Cause: The cyclocondensation and subsequent dehydration steps require sufficient thermal energy. An insufficient temperature or reaction time will result in an incomplete reaction. Conversely, excessive heat can cause decomposition of reactants or products.
-
Solution:
-
Monitor: Do not rely on a fixed time from a published procedure. Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the limiting starting material is no longer visible.
-
Optimize: Start at a moderate temperature (e.g., 80 °C in ethanol) and slowly increase if the reaction is sluggish. Refluxing is common for these reactions.[6]
-
-
| Parameter | Recommended Starting Point | Optimization Range | Rationale |
| Temperature | 80 °C | 60 °C - Reflux | Balances reaction rate against potential for side product formation. |
| Solvent | Glacial Acetic Acid or Ethanol | DMF, Toluene, Dioxane | Acetic acid can act as both solvent and catalyst. Ethanol is a common, less acidic choice.[3] |
| Catalyst Conc. | 1-5 mol% (Lewis/Brønsted Acid) | 1-10 mol% or Stoichiometric | Catalytic amounts are usually sufficient; higher loading may be needed for stubborn substrates. |
| Concentration | 0.1 - 0.5 M | 0.05 - 1.0 M | Higher concentrations can increase reaction rate but may also promote dimerization or precipitation issues. |
Side Product Formation & Purity
Q3: My crude product is highly impure, showing multiple spots on TLC. How can I improve the reaction's selectivity?
Answer: Impurity issues often stem from a lack of regioselectivity (if using an unsymmetrical dicarbonyl) or competing side reactions. For the synthesis of this compound, acetylacetone is symmetrical, so regioselectivity is not an issue. The primary concerns are incomplete reactions and side reactions.
-
Probable Cause 1: Incomplete Reaction: The intermediate products (the initial adduct or the cyclized hemiaminal) may be present in the final mixture if the dehydration step is not complete.
-
Solution: Ensure a strong dehydrating acid catalyst (like H₂SO₄) is used, or increase the reaction temperature/time to favor the final aromatic product. Dean-Stark apparatus can be used with solvents like toluene to remove water azeotropically and drive the equilibrium toward the product.
-
-
Probable Cause 2: Dimerization/Self-Condensation: Under strong basic conditions, acetylacetone can undergo self-condensation. The aminopyrazole could also potentially react with itself.
-
Solution: Favor acidic conditions over basic ones if this is suspected. Also, consider adding the aminopyrazole solution slowly to the solution of acetylacetone and catalyst to maintain a low transient concentration of the nucleophile.
-
-
Probable Cause 3: Product Degradation: The pyrazolo[1,5-a]pyrimidine core is generally stable, but prolonged exposure to harsh acidic or basic conditions at high temperatures can lead to degradation.
-
Solution: Monitor the reaction closely. Once the starting material is consumed, stop the reaction promptly. Do not leave it to reflux overnight without first establishing its stability under those conditions.
-
Workup and Purification Challenges
Q4: I'm struggling with isolating a clean, solid product. What are the most effective workup and purification strategies?
Answer: Effective purification is key to obtaining a high-quality final product. The strategy depends on the properties of your specific derivative and the impurities present.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,7-Dimethyl-2,3-diphenylpyrazolo[1,5-a]pyrimidine [benchchem.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
Minimizing side-product formation in 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of the 5,7-Dimethylpyrazolo[1,5-a]pyrimidine core, a crucial scaffold in medicinal chemistry.[1][2] Our goal is to provide actionable, mechanism-based solutions to help you minimize side-product formation, increase yield, and ensure the purity of your target compound.
A Note on Nomenclature: While the topic specifies 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol, the foundational and most frequently discussed synthesis involves the reaction of 3-aminopyrazole with acetylacetone to yield the 5,7-dimethylpyrazolo[1,5-a]pyrimidine core. Obtaining the 2-ol derivative requires a specific starting material (e.g., 3-amino-1H-pyrazol-5-ol). This guide focuses on the critical cyclocondensation step to form the core structure, as the principles of minimizing side products are directly applicable and foundational.
Section 1: Core Synthesis & Mechanistic Pitfalls (Q&A)
This section addresses the fundamental aspects of the synthesis and the mechanistic origins of common impurities.
Q1: What is the primary and most reliable method for synthesizing the 5,7-dimethylpyrazolo[1,5-a]pyrimidine core?
The most prevalent and efficient method is the cyclocondensation reaction between a 5-aminopyrazole (specifically, 3-amino-1H-pyrazole) and a β-dicarbonyl compound.[3] For the 5,7-dimethyl derivative, the specific reactant is acetylacetone (2,4-pentanedione). This reaction is typically catalyzed by an acid, such as acetic acid, and involves the formation of a pyrimidine ring fused to the pyrazole core.[4][5]
The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group (-NH2) of the pyrazole onto one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazolo[1,5-a]pyrimidine system.[6]
Q2: My reaction is producing a significant isomeric impurity. What is it and why does it form?
The most common isomeric side product is the corresponding pyrazolo[3,4-b]pyridine derivative. Its formation is a question of regioselectivity, stemming from the two different nucleophilic nitrogen atoms in the 3-aminopyrazole precursor: the exocyclic amino group (at C3) and the ring nitrogen (N1).
-
Desired Pathway (Pyrazolo[1,5-a]pyrimidine): The reaction is initiated by the more nucleophilic exocyclic amino group attacking a carbonyl of acetylacetone. The subsequent cyclization occurs via the pyrazole ring nitrogen (N1) attacking the second carbonyl group.[7] This is the kinetically and thermodynamically favored pathway under most conditions.
-
Side-Product Pathway (Pyrazolo[3,4-b]pyridine): An alternative, though less common, pathway involves the ring nitrogen (N1) making the initial attack, followed by cyclization of the exocyclic amino group. This leads to the isomeric pyrazolo[3,4-b]pyridine scaffold.
Controlling the reaction conditions, particularly pH and temperature, is critical to favor the desired regioselective outcome.[8]
Q3: Besides the main isomer, what other impurities should I look for on my TLC or LC-MS?
Apart from the regioisomer, you may encounter the following:
-
Unreacted Starting Materials: 3-aminopyrazole and acetylacetone. This is often due to insufficient heating, short reaction times, or an inactive catalyst.
-
Acyclic Condensation Intermediate: The enamine intermediate formed after the initial condensation but before the final ring-closing cyclization. Its presence indicates that the cyclization step is the rate-limiting step and may require more stringent conditions (e.g., higher temperature or stronger acid catalyst) to complete.
-
Polymeric or Degradation Products: These often appear as baseline material on a TLC plate or as a complex mixture of high-molecular-weight species in MS. They are typically caused by excessively high temperatures or prolonged reaction times in the presence of a strong acid.
Section 2: Visualizing the Reaction and Troubleshooting Logic
Understanding the reaction pathway and having a logical troubleshooting flow are essential for efficient optimization.
Reaction Mechanism and Side-Product Formation
The following diagram illustrates the desired reaction pathway versus the formation of the common regioisomeric side product.
Caption: Figure 1: Reaction Mechanism Pathways
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues during the synthesis.
Caption: Figure 2: Troubleshooting Decision Tree
Section 3: Optimized Protocol and Data
Following a robust, well-documented protocol is the first step in ensuring reproducibility and purity.
Optimized Experimental Protocol
This protocol is a standard procedure known to favor the formation of the desired 5,7-dimethylpyrazolo[1,5-a]pyrimidine.
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1H-pyrazole (1.0 eq).
-
Solvent and Reagent Addition: Add ethanol (EtOH) or glacial acetic acid (AcOH) as the solvent (approx. 5-10 mL per gram of aminopyrazole). Add acetylacetone (1.1 eq).
-
Catalyst: If using ethanol as a solvent, add glacial acetic acid (0.5 eq) as the catalyst. If using acetic acid as the solvent, no additional catalyst is needed.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyrazole spot is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or an ethanol/water mixture to yield the pure 5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Table 1: Influence of Reaction Conditions on Synthesis Outcome
This table summarizes how key parameters can affect the reaction. The data is a synthesis of typical outcomes reported in the literature.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity | Rationale & Citation |
| Catalyst | Glacial Acetic Acid | High | High | Provides the optimal mildly acidic environment to promote the desired cyclization pathway.[3] |
| Strong Mineral Acid (HCl) | Variable | Low | Can protonate the pyrazole ring, altering nucleophilicity and potentially promoting side reactions or degradation. | |
| No Catalyst (Solvent only) | Low | High (if reaction occurs) | The reaction is significantly slower, leading to incomplete conversion in a reasonable timeframe. | |
| Temperature | 60-80 °C | Moderate | High | Favors the desired kinetic product with minimal thermal degradation. |
| 100-120 °C (Reflux) | High | Moderate to High | Increases reaction rate but may slightly increase the formation of the isomeric side product if not carefully controlled.[8] | |
| >140 °C (Microwave) | Very High | Variable | Can drastically reduce reaction times but requires careful optimization to avoid decomposition and side-product formation.[9] | |
| Solvent | Acetic Acid | High | High | Acts as both solvent and catalyst, driving the reaction to completion efficiently. |
| Ethanol | Good | Good | A common, effective solvent. The reaction may be slightly slower compared to pure acetic acid.[10] | |
| Solvent-free | Variable | Variable | A "green" chemistry approach, but can be difficult to control temperature and may lead to a mixture of products if not homogenous.[11] |
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use microwave-assisted synthesis for this reaction? A: Yes, microwave synthesis is frequently used to accelerate this reaction, often reducing times from hours to minutes.[3][4] However, it requires careful optimization of temperature and power settings. Overheating in the microwave can rapidly lead to side products and degradation. It is recommended to start with lower temperatures and shorter times and gradually increase as needed while monitoring by TLC.
Q: My final product is difficult to recrystallize. What are my options? A: If recrystallization fails to yield a pure product, column chromatography is the next logical step. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane/methanol is typically effective at separating the desired product from the more polar isomeric side product and baseline impurities.
Q: How can I confirm the structure and rule out the pyrazolo[3,4-b]pyridine isomer? A: 1H NMR spectroscopy is the most powerful tool for this. The pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine systems have distinct and predictable chemical shifts and coupling patterns for their aromatic protons. Specifically, the proton at the C6 position of the desired 5,7-dimethylpyrazolo[1,5-a]pyrimidine will appear as a characteristic singlet. Detailed 2D NMR experiments like HMBC and NOESY can provide definitive structural confirmation.[7]
References
- Benchchem. (n.d.). Technical Support Center: Development of Pyrazolo[3,4-d]pyrimidine-Based Therapies.
- Terungwa Stephen, et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach.
- RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- ResearchGate. (n.d.). Strategic design of pyrazolo[1,5-a]pyrimidine derivatives, focusing on structural optimization.
-
Portilla, J., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Terungwa Stephen, et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Adelt, M., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
-
Ellman, J. A., et al. (2019). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. NIH. Available at: [Link]
-
Al-Adhami, K., et al. (2008). Regio-orientation in Condensation of Aminopyrazoles with 1,3-Bifunctional Reagents: Synthesis of New Pyrazolo[1,5-a]Pyrimidine. ARKIVOC. Available at: [Link]
-
ResearchGate. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]
-
Novikova, V. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Enhancing the stability of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol in solution
Technical Support Center: 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol
A Guide to Enhancing Solution Stability for Researchers
Welcome to the technical support center for this compound and its derivatives. As Senior Application Scientists, we understand that maintaining the stability and integrity of your compound in solution is paramount for generating reproducible and reliable experimental data. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address the common stability challenges encountered by researchers in the field. We will delve into the chemical principles behind these challenges and provide field-proven protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: My compound's activity seems inconsistent. What are the primary causes of instability for this compound in solution?
Answer: The core of the instability issue with this compound lies in its chemical structure, specifically the hydroxyl group on the pyrimidine ring. This feature makes the molecule susceptible to keto-enol tautomerism, an equilibrium between two constitutional isomers: the enol form (the "-ol" in the name) and a keto form (5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one).
Causality Explained: These two forms, while in equilibrium, have different physicochemical properties, including solubility, polarity, and reactivity. The enol form, for instance, may be more prone to oxidation, while the keto form might exhibit different binding characteristics or be more susceptible to hydrolysis. The position of this equilibrium is not fixed; it is highly sensitive to environmental factors such as the solvent, pH, and temperature.[1][2][3] Fluctuation in your experimental conditions can shift this equilibrium, leading to what appears as inconsistent compound activity or behavior.
Caption: Troubleshooting workflow for suspected compound degradation.
Experimental Protocols
Protocol 1: HPLC-Based pH and Solvent Stability Assessment
This protocol provides a self-validating system to determine the optimal storage and assay conditions for your compound.
Objective: To quantify the stability of this compound over time across a range of pH values and in different solvents.
Methodology:
-
Preparation of Buffers and Solvents:
-
Prepare a set of buffers (e.g., 50 mM citrate, phosphate, borate) to cover a pH range from 4.0 to 9.0.
-
Assemble the organic solvents to be tested: DMSO, Ethanol, Acetonitrile.
-
-
Sample Preparation:
-
Prepare a 10 mM stock solution of your compound in DMSO.
-
Create a set of 100 µM working solutions by diluting the stock into each buffer and solvent.
-
For each condition, prepare three replicate vials.
-
-
Time-Point Analysis (T=0):
-
Immediately after preparation, take an aliquot from each vial.
-
Analyze via a validated HPLC-UV method. The primary peak area at T=0 is considered 100% integrity.
-
-
Incubation:
-
Store the vials under controlled conditions (e.g., room temperature, 4°C, 37°C), protected from light.
-
-
Subsequent Time-Point Analysis:
-
Analyze aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Record the peak area of the parent compound and any new degradation peaks.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Plot "% Remaining Compound" vs. "Time" for each condition.
-
The condition that maintains >95% of the parent compound for the longest duration is considered optimal.
-
Data Presentation:
The results of this study can be summarized in a table for clear comparison.
| Condition (Solvent/Buffer) | pH | Temperature (°C) | % Remaining after 24h | % Remaining after 48h |
| DMSO | N/A | 25 | 99.1% | 98.2% |
| Ethanol | N/A | 25 | 99.5% | 98.9% |
| Citrate Buffer | 5.0 | 25 | 92.3% | 85.1% |
| Phosphate Buffer | 7.0 | 25 | 99.2% | 97.5% |
| Borate Buffer | 9.0 | 25 | 88.4% | 76.6% |
References
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. NIH National Center for Biotechnology Information. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. NIH National Center for Biotechnology Information. [Link]
-
Role of tautomerism in RNA biochemistry. NIH National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. NIH National Center for Biotechnology Information. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]
-
New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. PubMed. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
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3-Halo-5,7-dimethylpyrazolo [1,5-a]pyrimidines, a Nonbenzodiazepinoid Class of Antianxiety Agents Devoid of Potentiation of Central Nervous System Depressant Effects of Ethanol or Barbiturates. PubMed. [Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. [Link]
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Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. NIH National Center for Biotechnology Information. [Link]
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Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de. [Link]
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Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]
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Syllabus for Pharmacy (SCQP23). National Testing Agency. [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
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The Influence of pH and Temperature on Tautomerism Reactions of Some Aromatic Mono and Bi Schiff Bases (NJC). ResearchGate. [Link]
-
Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. [Link]
-
Can someone please help? I just researched about this compound and there are reasons for both the compounds being stable. Enol form more stable because of aromaticity. Keto form more stable because of attack of H+ ion on OH to form Hydronium ion in enol form which is very unstable. Reddit. [Link]
-
Dearomatization of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate.... ResearchGate. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. PubMed. [Link]
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Technical Support Center: Troubleshooting Bioassays with 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their bioassays. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently investigated for its potent activity as a protein kinase inhibitor.[1][2] However, like many heterocyclic compounds, achieving consistent and reproducible results in sensitive biological assays requires careful attention to compound handling, assay conditions, and data interpretation.
This guide provides a structured, in-depth approach to troubleshooting common issues, moving from broad experimental variability to compound-specific questions. Our goal is to empower you to diagnose problems systematically, ensuring the integrity and validity of your experimental outcomes.
PART 1: Core Troubleshooting Guide
This section addresses the most common and complex issues encountered during bioassay execution. Each question is designed to guide you through a logical diagnostic workflow.
Question 1: Why am I seeing high well-to-well variability or poor reproducibility between experiments?
High variability is the most frequent challenge in bioassays and typically originates from one of three sources: the compound's behavior in solution, the assay procedure itself, or the biological system.
Answer: Inconsistent results are often a direct consequence of the compound's physicochemical properties interacting with the aqueous environment of the bioassay.[3] this compound, belonging to a hydrophobic class of molecules, is prone to precipitation, which is the leading cause of variability.[4][5] Follow this diagnostic sequence to isolate the root cause.
Step 1: Investigate Compound Solubility and Stability
-
Visual Inspection: Before adding the compound to your assay plate, hold the intermediate dilution plate against a light source. Any visible cloudiness, particulates, or precipitate is a critical red flag indicating the compound has crashed out of solution.[4]
-
Solubility Limits: Low aqueous solubility can lead to an overestimation of IC50 values and variable data.[3] It is crucial to determine the practical solubility limit in your final assay medium. (See Protocol 1: Aqueous Solubility Assessment).
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells, including controls.[6] Even minor differences can alter compound solubility and exert variable effects on cells. It is recommended to keep the final DMSO concentration at or below 0.5%, as higher concentrations can induce cellular stress or inhibit enzyme activity.[6]
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of pipette tips and microplates, reducing the effective concentration delivered to the cells.[4] To mitigate this, consider using low-retention plasticware and preparing dilutions immediately before use.
Step 2: Scrutinize Assay Procedures and Plate Layout
-
Pipetting and Mixing: Inaccurate or inconsistent pipetting is a major source of error.[7] Ensure pipettes are calibrated. When adding the compound or reagents, dispense the liquid onto the side of the well to avoid splashing and ensure it mixes with the bulk medium. After all additions, gently tap the plate to ensure a homogenous mixture, but avoid vigorous shaking that could cause cross-contamination.[8]
-
"Edge Effects": The outer wells of a microplate are more susceptible to evaporation and temperature gradients, leading to systematically skewed results.[9] A best practice is to avoid using the 36 outer wells for experimental samples. Instead, fill these wells with a sterile buffer or medium to create a humidity barrier.[9]
-
Reagent Preparation: Prepare fresh reagents and compound dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions, which can lead to compound degradation or precipitation.[10][11]
Step 3: Evaluate the Biological System
-
Cell Health and Density: Only use cells that are healthy and in the logarithmic growth phase.[7] Inconsistent cell seeding density is a primary driver of variability.[12] Perform a cell count for every experiment and ensure even distribution in the wells by gently swirling the cell suspension between plating.
-
Passage Number: Use cells within a consistent and narrow passage number range. High-passage number cells can undergo phenotypic drift, altering their response to the compound.[12][13]
Question 2: My dose-response curve is flat, or the compound appears inactive. What should I check first?
Answer: A lack of activity can be due to compound integrity issues, insufficient concentration at the target, or an inappropriate biological context.
-
Confirm Compound Integrity: The first step is to rule out compound degradation. Verify the storage conditions of the solid compound and DMSO stock (see FAQ 2). If possible, confirm the identity and purity of your compound lot via LC-MS or NMR.
-
Precipitation at High Concentrations: The highest concentrations in your dilution series are the most likely to precipitate, artificially flattening the dose-response curve.[5] Perform a solubility test at your highest planned concentration in the final assay buffer (see Protocol 1).
-
Mechanism-Assay Mismatch: The pyrazolo[1,5-a]pyrimidine scaffold is known to inhibit various protein kinases.[2][14] Ensure your chosen assay and cell line are appropriate for the expected mechanism of action. For example, if the compound targets a specific kinase, the cell line should express that kinase, and the pathway should be active.
-
Incubation Time: The compound may require a longer incubation time to elicit a biological response. Conversely, if the compound is unstable in the medium, a shorter incubation time may be necessary. Run a time-course experiment (e.g., 6, 24, 48 hours) to determine the optimal endpoint.
Question 3: The signal in my assay is weak or has a low signal-to-noise ratio. How can I improve it?
Answer: A poor signal-to-noise ratio (SNR) compromises data quality and can mask a real biological effect.[15] Optimizing the SNR involves either increasing the signal, decreasing the background noise, or both.[16]
Step 1: Optimize Assay Reagents and Conditions
-
Reagent Concentration: Ensure that the concentrations of detection reagents (e.g., luciferase substrate, fluorescent probe) are not limiting. Follow the manufacturer's recommendations and consider titrating the key reagents.
-
Cell Seeding Density: The optimal cell number should be high enough to generate a robust signal but low enough to avoid artifacts from over-confluence.[7] Titrate the cell seeding density to find the best assay window.
Step 2: Optimize Plate Reader Settings
-
Luminescence Assays: For glow-type assays with low signal, increasing the integration time or the number of reads per well can improve the SNR by providing better statistical averaging.[17] For flash-type assays, ensure the injectors are primed and dispensing correctly.[17]
-
Fluorescence Assays: Ensure the excitation and emission filters are optimal for your fluorophore to maximize signal collection and minimize bleed-through.[16] The photomultiplier (PMT) gain setting is critical; it should be high enough to detect the signal but low enough to remain within the linear range of the detector.[15]
Step 3: Reduce Background Signal
-
Plate Choice: The choice of microplate is crucial. For fluorescence assays, use black-walled plates to reduce well-to-well crosstalk.[7] For luminescence, use white-walled plates to maximize signal reflection. For absorbance, use clear plates.[8]
-
Media Components: Phenol red in cell culture media can increase background fluorescence. Consider using phenol red-free media for the assay if this is an issue. Serum can also be a source of interfering substances.
Question 4: I'm observing cytotoxicity at concentrations where I expect to see a specific biological effect. How do I deconvolute these results?
Answer: It is critical to distinguish between specific, on-target activity and general cellular toxicity.
-
Run a Counter-Screen: Perform a standard cell viability assay (e.g., CellTiter-Glo®, MTS, or trypan blue exclusion) in parallel with your primary functional assay. This will allow you to determine the concentration at which the compound induces cytotoxicity.
-
Establish an Assay Window: The therapeutic window is the concentration range where the compound shows a specific biological effect without causing significant cytotoxicity. If your functional readout (e.g., inhibition of a kinase) only occurs at cytotoxic concentrations, the observed effect may be a non-specific artifact of cell death.
-
Include Control Compounds: Use a well-characterized inhibitor for your target pathway as a positive control. An inactive, structurally related analog of your test compound, if available, can serve as an excellent negative control to demonstrate specificity.[4]
PART 2: Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions about the handling and properties of this compound.
FAQ 1: What is the recommended solvent and stock concentration for this compound?
Answer: The recommended solvent for this class of compounds is dimethyl sulfoxide (DMSO).[3] We advise preparing a high-concentration primary stock solution, typically between 10-30 mM. Preparing a stock at the highest possible concentration allows for greater dilution into the final assay medium, minimizing the final DMSO concentration.[18]
| Solvent | Recommended Max Stock Conc. | Max Final Assay Conc. | Notes |
| DMSO | 10-30 mM | ≤ 0.5% (v/v) | The industry standard for initial compound solubilization.[5] Concentrations >0.5% may cause solvent-induced artifacts in many cell lines.[6] |
| Ethanol | Lower than DMSO | ≤ 1% (v/v) | Can be used but is more volatile and may have more pronounced biological effects. |
| Aqueous Buffer | Not Recommended | N/A | The compound is expected to have very low aqueous solubility.[3] |
FAQ 2: How should I store the solid compound and DMSO stock solutions to ensure stability?
Answer: Proper storage is critical to maintaining compound integrity.[19]
-
Solid Compound: Store the solid (powder) form of this compound at -20°C, protected from light and moisture.[4][20] A desiccator can provide additional protection against moisture.
-
DMSO Stock Solutions: Store primary DMSO stocks at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[10][11] Freeze-thaw cycles can introduce water into the DMSO, which can cause the compound to precipitate upon freezing and fail to fully redissolve upon thawing.[10] For short-term use (days to weeks), refrigerated storage at 4°C may be acceptable if validated (See Protocol 2).
FAQ 3: What are the potential mechanisms of action and off-target effects for the pyrazolo[1,5-a]pyrimidine scaffold?
Answer: The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "hinge-binding" motif that acts as an ATP-competitive inhibitor for a wide range of protein kinases.[2][14]
-
Known Targets: Derivatives of this scaffold have been shown to inhibit kinases such as CDK2, EGFR, B-Raf, RET, and Pim-1.[14][21][22] The specific kinase profile of this compound would need to be determined experimentally.
-
Potential Off-Target Effects: Due to the conserved nature of the ATP-binding pocket across the kinome, off-target kinase inhibition is a possibility. It is also important to consider that at high concentrations, hydrophobic compounds can interfere with assays through non-specific mechanisms, such as membrane disruption or protein aggregation.[4] If you suspect off-target effects, consider performing a broad kinase panel screen or counter-screening against unrelated targets.[4]
PART 3: Standard Operating Protocols
These protocols provide step-by-step guidance for key validation experiments.
Protocol 1: Aqueous Solubility Assessment of Test Compound
This protocol provides a simple method to estimate the solubility of your compound in the final assay medium.
Materials:
-
This compound (10 mM stock in 100% DMSO)
-
Assay medium (e.g., DMEM + 10% FBS)
-
96-well clear, flat-bottom plate
-
Plate reader capable of measuring absorbance at 600-650 nm
Method:
-
Prepare a dilution series of the compound in your assay medium. For example, to test a final concentration of 100 µM with 0.5% DMSO, add 1 µL of 10 mM stock to 99 µL of assay medium. Prepare several concentrations, especially those at the higher end of your planned dose-response curve.
-
Also prepare a "Solvent Blank" containing the same final concentration of DMSO in the assay medium (e.g., 1 µL of 100% DMSO in 99 µL of medium).
-
Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for a duration matching your experiment (e.g., 1-2 hours).
-
Visually inspect the plate for any signs of precipitation.
-
Measure the absorbance (optical density) of the plate at 600-650 nm. This wavelength measures light scattering caused by insoluble particles. Interpretation:
-
A significant increase in absorbance compared to the solvent blank indicates compound precipitation. The lowest concentration at which this occurs is your approximate limit of solubility under these conditions.
Protocol 2: DMSO Stock Stability Check
This protocol helps validate the stability of your compound in DMSO under different storage conditions.
Materials:
-
LC-MS system
-
DMSO stock of your compound
-
Control sample of solid compound
Method:
-
Prepare a fresh solution of your compound in DMSO from the solid powder. Immediately analyze this "Time 0" sample by LC-MS to obtain a reference chromatogram and purity assessment.
-
Aliquot the remaining stock solution into several tubes. Store these aliquots under the conditions you wish to test (e.g., -20°C with multiple freeze-thaw cycles, 4°C for 1 week, room temperature for 24 hours).
-
After the designated time, re-analyze the stored samples by LC-MS. Interpretation:
-
Compare the chromatograms of the stored samples to the "Time 0" sample. A decrease in the area of the main compound peak or the appearance of new peaks indicates degradation. This allows you to establish validated storage and handling procedures for your compound stocks.[10][11]
PART 4: Visual Guides & Diagrams
Troubleshooting Workflow for High Variability
Caption: A systematic workflow for diagnosing high assay variability.
Best-Practice Compound Handling and Dilution Workflow
Caption: Recommended workflow for preparing compound dilutions.
PART 5: References
-
Eppendorf. (2021, October 7). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from [Link]
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Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 596-604. Available from [Link]
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Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 596-604. Available from [Link]
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Agilent. (n.d.). Tips for Improved Luminescence Performance. Retrieved from [Link]
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BioPharm International. (2019, November 1). Essentials in Bioassay Development. Retrieved from [Link]
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SciTechnol. (n.d.). The Problems with the Cells Based Assays. Retrieved from [Link]
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BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
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Quantics Biostatistics. (n.d.). Bioassay Validation. Retrieved from [Link]
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Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
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Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PLoS ONE, 7(12), e52705. Available from [Link]
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Beckman Coulter Life Sciences. (n.d.). Compound Management and Integrity. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from [Link]
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Biocompare. (2022, October 18). Immunoassay Troubleshooting. Retrieved from [Link]
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Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]
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Quantics Biostatistics. (n.d.). Bioassay Statistics. Retrieved from [Link]
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GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
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NorthEast BioLab. (n.d.). Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services. Retrieved from [Link]
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ResearchGate. (2025, August 5). Biological assay challenges from compound solubility: strategies for bioassay optimization | Request PDF. Retrieved from [Link]
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USP. (n.d.). General Chapter <1033> Biological Assay Validation. Retrieved from [Link]
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ResearchGate. (2018, December 26). How to improve the signal to noise ratio in photoluminescence and electroluminescence measurement setups?. Retrieved from [Link]
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ResearchGate. (2025, August 6). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Request PDF. Retrieved from [Link]
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ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 27-52. Available from [Link]
-
Yokoyama, N., & Yamada, H. (1977). 3-Halo-5,7-dimethylpyrazolo [1,5-a]pyrimidines, a Nonbenzodiazepinoid Class of Antianxiety Agents Devoid of Potentiation of Central Nervous System Depressant Effects of Ethanol or Barbiturates. Journal of Medicinal Chemistry, 20(3), 386-393. Available from [Link]
-
RSC Publishing. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
HORIBA. (n.d.). How to Calculate Signal to Noise Ratio. Retrieved from [Link]
-
Molecular Devices. (n.d.). Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B. Retrieved from [Link]
-
YouTube. (2023, May 8). Optimizing Signal to Noise Ratio. Retrieved from [Link]
-
Cárdenas-Galindo, L. M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7175. Available from [Link]
-
El-Adl, K., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(3), 302. Available from [Link]
-
Novikova, V. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. International Journal of Molecular Sciences, 24(18), 14065. Available from [Link]
-
Wilson, M. H., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters, 11(6), 1279-1285. Available from [Link]
-
Wang, X., et al. (2020). Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein. Bioorganic Chemistry, 99, 103833. Available from [Link]
-
Al-Ghorbani, M., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(20), 14013-14026. Available from [Link]
-
Liang, J., et al. (2016). Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. Bioorganic & Medicinal Chemistry Letters, 26(16), 4036-4041. Available from [Link]
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Technical Support Center: Method Development for Resolving Enantiomers of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol Derivatives
Welcome to the technical support center for the chiral resolution of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to challenges encountered during enantiomeric separation. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, focusing on the underlying principles to empower you to make informed decisions in your method development.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chiral separation of pyrazolopyrimidine derivatives.
Q1: Why is the resolution of this compound enantiomers critical in drug development?
The enantiomers of a chiral drug can have significantly different pharmacological, toxicological, and metabolic properties within the chiral environment of the human body.[1][2] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1][3] Regulatory bodies like the FDA have strict guidelines that encourage the development of single-enantiomer drugs to enhance safety and efficacy.[1][2] Therefore, developing a robust method to resolve and quantify the enantiomers of pyrazolopyrimidine derivatives is a crucial step in quality control and regulatory submission.[4][5]
Q2: What are the primary analytical techniques for resolving these enantiomers?
The most common and effective techniques are direct methods using chiral chromatography.[6][7] These include:
-
High-Performance Liquid Chromatography (HPLC): The most widely used technique, employing Chiral Stationary Phases (CSPs) to achieve separation.[5][6][8]
-
Supercritical Fluid Chromatography (SFC): A powerful alternative to normal-phase HPLC, offering faster separations, reduced solvent consumption, and often complementary selectivity.[9][10][11][12][13] It is particularly advantageous for preparative-scale purifications.[12]
-
Capillary Electrophoresis (CE): An alternative that offers high separation efficiency and low consumption of samples and reagents.[4][14] It is especially useful when dealing with small sample amounts.[14]
Indirect methods, which involve derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column, are used less frequently for analytical purposes.[6][15][16][17]
Q3: How do I select an initial Chiral Stationary Phase (CSP) for my pyrazolopyrimidine compound?
A trial-and-error approach to CSP selection can be time-consuming.[6] A more systematic approach is a screening process using a small, diverse set of columns. For heterocyclic compounds like pyrazolopyrimidines, polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points due to their broad applicability.[6][18]
-
Polysaccharide-based CSPs (e.g., Chiralcel® OD/AD, Chiralpak® IA/IB/IC): These are based on cellulose or amylose derivatives and are extremely versatile.[19][20][21] They can be used in normal-phase, reversed-phase, and polar organic modes, offering a wide range of interaction mechanisms.[6][22] Immobilized versions (like Chiralpak® IA, IB, etc.) offer greater solvent compatibility and robustness.[19][23]
-
Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic™ V, T): These phases are very effective, especially for ionizable molecules, and can be used across four distinct mobile phase types: normal phase, reversed-phase, polar organic, and a unique polar ionic mode.[24]
A typical screening would involve 3-4 columns covering these major categories to maximize the chances of finding initial separation conditions.[22]
Chiral Method Development Workflow
Successful method development follows a logical progression from initial screening to final optimization. The following workflow provides a systematic approach.
Caption: Systematic workflow for chiral method development.
Troubleshooting Guide: HPLC/SFC Methods
This section provides solutions to common problems encountered during the chiral separation of pyrazolopyrimidine derivatives.
Problem 1: I am not getting any separation between my enantiomers (Rs = 0).
This is a common starting point. It indicates that the chosen CSP and mobile phase combination does not provide sufficient stereoselectivity for your analyte.[25]
Q: What is the first thing I should check? A: Confirm your analyte's solubility in the mobile phase.[26] If the compound precipitates on the column, no separation can occur. Ensure the sample is fully dissolved in a solvent that is compatible with, and ideally weaker than, the mobile phase to prevent precipitation upon injection.[23]
Q: My compound is soluble. What is the next step in troubleshooting? A: The issue lies with the interaction between your analyte and the CSP. You need to alter the conditions to promote differential (chiral) interactions.
Step-by-Step Troubleshooting for No Resolution:
-
Change the Mobile Phase Mode: Chiral recognition mechanisms are highly dependent on the solvent system.[24] If you started in Normal Phase (NP), switch to Reversed-Phase (RP) or Polar Organic (PO) mode, and vice-versa. The interaction forces (like π-π interactions, hydrogen bonding, and ionic interactions) that govern separation vary dramatically between these modes.[22][24]
-
Switch to a Different Class of CSP: If changing the mobile phase mode on one column doesn't work, the fundamental recognition mechanism of the CSP is likely unsuitable.[25] If you used a polysaccharide column (e.g., Chiralpak IA), switch to a macrocyclic glycopeptide (e.g., Chirobiotic T) or a Pirkle-type phase.[18][19]
-
Consider an Alternative Technique: Supercritical Fluid Chromatography (SFC) often provides unique and complementary selectivity to HPLC.[9][10] The CO2-based mobile phase in SFC can alter analyte-CSP interactions in ways that are not achievable with liquid solvents. Similarly, Capillary Electrophoresis (CE) with a chiral selector (like a cyclodextrin) in the background electrolyte offers an entirely different separation mechanism based on electrophoretic mobility and host-guest complexation.[14][27]
Problem 2: I have partial separation, but the resolution is poor (0.5 < Rs < 1.5).
This is a promising result! It means the CSP recognizes the enantiomers, and the separation can likely be improved through optimization. Resolution is a function of efficiency (N), selectivity (α), and retention (k). Selectivity is the most powerful factor to adjust for improving chiral resolution.[28]
Q: How can I improve the selectivity (α)?
A:
-
Mobile Phase Composition:
-
Modifier Percentage: Systematically vary the percentage of the organic modifier (e.g., alcohol in NP/SFC, acetonitrile in RP). Small changes can have a large impact on selectivity.
-
Modifier Type: In NP or SFC, switching from isopropanol to ethanol, or a combination of the two, can significantly alter selectivity.
-
Additives/Buffers: For ionizable molecules like this compound, adding a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine in NP/SFC) is crucial.[29] These additives can suppress unwanted interactions with the silica support and enhance the primary chiral recognition interactions.[25] In RP, adjusting the pH of the aqueous phase is critical.
-
-
Temperature: Decreasing the column temperature generally increases chiral selectivity and improves resolution, though it may also increase retention time and backpressure.[18] Test your separation at different temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum.
Q: How can I improve efficiency (N) and retention (k)?
A:
-
Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[18] Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time for the enantiomers to interact with the CSP, often improving resolution.
-
Retention (k): Adjust the strength of the mobile phase to ensure the peaks are retained adequately (ideally 2 < k < 10). If peaks elute too early, weaken the mobile phase (e.g., decrease alcohol percentage in NP). If they elute too late, strengthen it.
Caption: Decision tree for optimizing a partial separation.
Problem 3: I'm observing poor peak shape (tailing or fronting).
Poor peak shape can compromise resolution and quantification accuracy.
Q: What causes peak tailing for my pyrazolopyrimidine compound? A: Peak tailing is often caused by:
-
Secondary Interactions: Your basic pyrazolopyrimidine analyte may be interacting with acidic residual silanols on silica-based CSPs.[25] Solution: Add a competing base, like 0.1-0.2% diethylamine (DEA) or ethanolamine (ETA), to the mobile phase to mask these sites.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.[25] Solution: Reduce the sample concentration or injection volume by a factor of 5-10 and re-evaluate.
-
Column Contamination: Strongly retained impurities from previous injections can create active sites that cause tailing.[25] Solution: Implement a robust column wash procedure. For immobilized polysaccharide phases, a flush with a strong solvent like dimethylformamide (DMF) or ethyl acetate can be effective.[23] Always check the column care manual for solvent compatibility.
Q: What causes peak fronting? A: Peak fronting is less common but is typically a sign of severe column overload or poor sample solubility where the sample solvent is much stronger than the mobile phase.[23] Solution: Ensure your sample is dissolved in the mobile phase or a weaker solvent, and reduce the injection mass.
Protocols & Data Tables
Protocol 1: Generic HPLC/SFC Screening
This protocol outlines a systematic screening approach to identify a suitable CSP and mobile phase combination.
1. Column Selection:
-
Select a minimum of three columns with different selectivities. A recommended starting set is:
- An amylose-based CSP (e.g., Chiralpak® AD-H or IA)
- A cellulose-based CSP (e.g., Chiralcel® OD-H or IB)
- A macrocyclic glycopeptide CSP (e.g., Chirobiotic™ T)
2. Mobile Phase Preparation:
-
Prepare the screening mobile phases as described in Table 1. Ensure high-purity solvents are used.
3. System & Column Equilibration:
-
Purge the system with the first mobile phase.
-
Equilibrate the first column with the mobile phase for at least 20 column volumes. Note: CHIROBIOTIC columns may require longer equilibration times (up to 1-2 hours).[18]
4. Sample Injection:
-
Dissolve the this compound derivative in the mobile phase or a compatible solvent at a low concentration (e.g., 0.2-0.5 mg/mL).
-
Inject a small volume (e.g., 1-5 µL).
5. Execution:
-
Run the sample on each column/mobile phase combination.
-
If no peak elutes after 30 minutes, move to the next condition.[18]
-
Evaluate the chromatograms for any sign of peak splitting or separation.
Table 1: Recommended Starting Conditions for Chiral Screening
| Mode | Technique | Mobile Phase Composition | Common Additives (if needed) |
| Normal Phase | HPLC | Hexane/Ethanol (90/10, v/v) | 0.1% TFA (for acidic analytes) or 0.1% DEA (for basic analytes) |
| Reversed Phase | HPLC | Acetonitrile/Water with 10mM Ammonium Bicarbonate, pH 9 (70/30, v/v) | - |
| Polar Organic | HPLC | Methanol (100%) | 0.1% Acetic Acid + 0.1% Triethylamine |
| SFC | SFC | CO₂/Methanol (80/20, v/v) | 0.2% DEA or ETA |
Note: Ratios are starting points and should be adjusted based on initial results. Always consult the column manufacturer's guidelines for pH and solvent limitations.[18][24]
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (URL: [Link])
-
HPLC Technical Tip: Chiral Method Development - Phenomenex. (URL: [Link])
-
Chiral HPLC Method Development - I.B.S. (URL: [Link])
-
Enantiomeric Separations by Capillary Electrophoresis in Pharmaceutical Analysis - Digitala Vetenskapliga Arkivet. (URL: [Link])
-
New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - MDPI. (URL: [Link])
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution - Chiral Technologies. (URL: [Link])
-
Capillary Electrophoresis for Pharmaceutical Analysis | Springer Nature Experiments. (URL: [Link])
-
Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review - MDPI. (URL: [Link])
-
Capillary Electrophoresis Separation of the Six Pairs of Chiral Pharmaceuticals Enantiomers - Asian Publication Corporation. (URL: [Link])
-
Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (URL: [Link])
-
Trouble with chiral separations - Chromatography Today. (URL: [Link])
-
Enantiomers and Their Resolution - MDPI. (URL: [Link])
-
Separation or Resolution of Enantiomers - Chemistry LibreTexts. (URL: [Link])
-
Resolution (Separation) of Enantiomers - Chemistry Steps. (URL: [Link])
-
Review of Chiral Stationary Phase Development and Chiral Applications - American Pharmaceutical Review. (URL: [Link])
-
CHIRAL STATIONARY PHASES - Orochem. (URL: [Link])
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC. (URL: [Link])
-
What column should I use for my application? - Chiral Technologies. (URL: [Link])
-
Playing with Selectivity for Optimal Chiral Separation - LCGC International. (URL: [Link])
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS - UNCW. (URL: [Link])
-
When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks? - ResearchGate. (URL: [Link])
- Synthesis of chiral substituted pyrazolopyrimidine compounds - Google P
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background - Chromatography Online. (URL: [Link])
-
A generic screening strategy for chiral separations in supercritical fluid chromatography - Journal of Chromatography A. (URL: [Link])
-
Chiral separations in sub- and supercritical fluid chromatography - PubMed. (URL: [Link])
-
Chiral resolution - Wikipedia. (URL: [Link])
-
The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale - American Laboratory. (URL: [Link])
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (URL: [Link])
-
Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm. (URL: [Link])
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Addressing off-target effects of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol in cellular models
A Guide to Characterizing and Mitigating Off-Target Effects in Cellular Models
The pyrazolo[1,5-a]pyrimidine core is a "privileged" scaffold in medicinal chemistry, recognized for its versatility in designing potent protein kinase inhibitors.[1][2] Derivatives of this structure have been developed to target a wide array of kinases, including CDK, EGFR, B-Raf, and PI3K, which are critical in cancer therapy and other disease areas.[3][4][5] However, the very feature that makes this scaffold effective—its ability to interact with the highly conserved ATP-binding pocket of kinases—also presents a significant challenge: the potential for off-target interactions.[6] This guide will equip you to address this challenge head-on.
Section 1: Frequently Asked Questions - Foundational Concepts
This section addresses common initial questions researchers have when working with novel kinase inhibitors.
Q1: I'm using 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol in my experiments. Why should I be concerned about off-target effects?
A: Your concern is well-founded and crucial for rigorous scientific research. The pyrazolo[1,5-a]pyrimidine scaffold, the core of your compound, is designed to mimic ATP, the universal energy currency that all kinases use.[4] The human genome contains over 500 protein kinases, all of which share structural similarities in their ATP-binding sites.[7] Because most kinase inhibitors compete with ATP to bind to this site, there is an inherent risk that an inhibitor designed for one kinase will also bind to others.[6] This "promiscuity" can lead to off-target effects, where the compound modulates signaling pathways unrelated to its intended target, potentially causing data misinterpretation or unexpected cellular responses.[8][9]
Q2: What is the difference between a direct off-target effect and an indirect on-target effect?
A: This is a critical distinction for interpreting your results. The terms describe two fundamentally different ways your compound can produce an effect on a pathway you weren't intending to study.[10]
-
Direct Off-Target Effect: The inhibitor molecule directly binds to and inhibits a secondary, unintended kinase (e.g., "Kinase Y"). This initiates a signaling cascade completely separate from the intended target's pathway.
-
Indirect On-Target Effect: The inhibitor correctly binds to its intended primary target (e.g., "Kinase X"). However, the resulting change in the primary pathway (e.g., decreased phosphorylation of Substrate A) influences a downstream signaling event that may involve another kinase (e.g., "Kinase B"). The effect on Kinase B is real, but it is a physiological consequence of inhibiting the intended target, not a direct binding event.
Understanding this difference is key to correctly mapping the mechanism of action of your compound.
Q3: My cells are showing high levels of apoptosis, but the intended target of my compound is not known to regulate cell death. Is this an off-target effect?
A: It is highly probable. An unexpected cellular phenotype that contradicts the established biological role of the primary target is a classic indicator of off-target activity.[11] While it's possible you've discovered a novel function for your target kinase, the more likely explanation is that your compound is inhibiting one or more other kinases that are key regulators of apoptosis. This scenario underscores the necessity of systematically validating inhibitor specificity.
Section 2: Troubleshooting Guide - A Tiered Approach to Identifying Off-Target Effects
When you observe unexpected results, a systematic, multi-tiered approach is the most efficient way to identify the cause.[7][12] This process moves from broad, cell-free screening to specific, in-cell validation.
Tier 1: In Vitro Biochemical Profiling
Problem: I suspect my compound has off-target effects, but I have no idea what they might be. I need a broad overview of its kinase interactions.
Solution: The first step is to perform a kinase selectivity profiling screen.[12] This involves testing your compound against a large panel of purified recombinant kinases (often hundreds) in a cell-free biochemical assay.[7] The output typically shows the percent inhibition at a fixed concentration (e.g., 1 or 10 µM), giving you a "hit list" of potential off-target kinases that are strongly inhibited by your compound.
| Kinase Target | "Compound X" (% Inhibition @ 1µM) | Inhibitor A (Specific) (% Inhibition @ 1µM) | Inhibitor B (Broad-Spectrum) (% Inhibition @ 1µM) |
| Kinase X (On-Target) | 98% | 95% | 99% |
| Kinase A | 3% | 5% | 85% |
| Kinase B | 12% | 2% | 92% |
| Kinase Y (Off-Target) | 85% | 8% | 96% |
| Kinase C | 25% | 11% | 78% |
| Kinase Z (Off-Target) | 79% | 4% | 91% |
This protocol outlines the general steps for determining kinase activity by measuring the amount of ADP produced in the kinase reaction.[7][13]
-
Reagent Preparation: Prepare assay buffers, kinase-specific substrates, and ATP. The ATP concentration should be set near the Km for each kinase to provide a sensitive measure of competitive inhibition.[13][14]
-
Compound Dilution: Create a serial dilution of your test compound (this compound) in DMSO. Include a DMSO-only vehicle control and a known inhibitor as a positive control.[15]
-
Kinase Reaction: In a multi-well plate, add the kinase enzyme, the specific substrate peptide, and your diluted compound or control.
-
Initiate Reaction: Add the ATP solution to each well to start the phosphorylation reaction. Incubate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert the ADP generated into a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each kinase relative to the vehicle (DMSO) control. Hits are typically defined as kinases showing >70% inhibition.[12] For these hits, a follow-up dose-response experiment should be performed to determine the IC50 value.[7]
Tier 2: Cellular Target Engagement & Pathway Analysis
Problem: My kinome scan shows that my compound potently inhibits "Kinase Y" in a test tube. How can I confirm it inhibits Kinase Y inside a living cell?
Solution: The gold standard for confirming cellular target engagement is to measure the phosphorylation status of a known, direct downstream substrate of the off-target kinase.[7] If your compound inhibits Kinase Y in cells, you should observe a dose-dependent decrease in the phosphorylation of its substrate. Western blotting is the most common method for this analysis.
This protocol provides a workflow to assess changes in protein phosphorylation in response to inhibitor treatment.[7]
-
Cell Culture and Treatment: Plate a cell line known to have an active Kinase Y signaling pathway. Treat the cells with a dose range of your compound for a predetermined time. Include a vehicle (DMSO) control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody that specifically recognizes the phosphorylated form of the Kinase Y substrate.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe it with an antibody that recognizes the total (phosphorylated and unphosphorylated) protein of the substrate.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated substrate to total substrate in compound-treated cells compared to the control confirms cellular target engagement.
Tier 3: Differentiating On-Target vs. Off-Target Phenotypes
Problem: I've confirmed my compound inhibits Kinase Y in cells, and I see an apoptotic phenotype. How do I prove the apoptosis is caused by inhibiting Kinase Y (off-target) and not Kinase X (on-target)?
Solution: This requires orthogonal approaches to decouple the effects. The goal is to isolate the function of the on-target kinase from the compound's overall effect.[11]
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a well-validated, specific inhibitor of your primary target (Kinase X) that has a completely different chemical structure. If this second inhibitor does not cause the same apoptotic phenotype, it strongly suggests the phenotype observed with your compound is an off-target effect.[11]
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of your primary target, Kinase X. Then, treat these "knockdown" cells with your compound. If the cells still undergo apoptosis, the effect is definitively independent of Kinase X and therefore an off-target effect.
-
Rescue Experiment: If possible, introduce a drug-resistant mutant of the off-target kinase (Kinase Y) into the cells. If expressing this mutant prevents the phenotype caused by your compound, it confirms the effect is mediated through Kinase Y.
Section 3: Advanced FAQs
Q4: My compound is an ATP-competitive inhibitor. How does the ATP concentration in my assay affect the measured IC50 value?
A: This is a critical parameter for interpreting your data. The IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[12][14]
-
High ATP Concentration: More inhibitor is needed to compete with the abundant ATP, resulting in a higher (weaker) apparent IC50 value.
-
Low ATP Concentration: Less inhibitor is needed to be effective, resulting in a lower (more potent) apparent IC50 value.
For this reason, when comparing the potency of inhibitors or screening against different kinases, it is crucial to run assays at a standardized ATP concentration, typically equal to the Km value of ATP for each specific kinase.[14] This allows for a more accurate comparison of the intrinsic affinities of the inhibitor for different targets.
Q5: Are off-target effects always detrimental?
A: Not necessarily. While unexpected off-target effects are often a source of experimental artifacts or toxicity, the concept of "polypharmacology"—where a drug intentionally interacts with multiple targets—is a growing area of drug development.[6] For example, the anticancer drug Sorafenib was initially developed as a Raf kinase inhibitor but was later found to inhibit multiple other kinases involved in tumor angiogenesis. This multi-target activity is now believed to be key to its therapeutic efficacy.[6] However, for basic research aimed at elucidating the function of a single protein, off-target effects are a confounding factor that must be carefully identified and controlled for.
References
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Klaeger, S., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal. Available at: [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
-
Ventura, A. C., et al. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]
-
Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
-
Tanimura, S., & Takeda, K. (2017). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry. Available at: [Link]
-
ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Available at: [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Sławiński, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]
-
Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Available at: [Link]
-
Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]
-
Wang, Y., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry. Available at: [Link]
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Yokoyama, N., et al. (1977). 3-Halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines, a Nonbenzodiazepinoid Class of Antianxiety Agents Devoid of Potentiation of Central Nervous System Depressant Effects of Ethanol or Barbiturates. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, S., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry. Available at: [Link]
-
Gomaa, M. S., et al. (2025). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Bioorganic Chemistry. Available at: [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]
-
Wilson, F. H., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. Available at: [Link]
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Technical Support Center: Optimizing the Pharmacokinetic Profile of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for researchers working to improve the pharmacokinetic (PK) profile of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol analogues. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your drug discovery program.
The pyrazolo[1,5-a]pyrimidine scaffold is a promising privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] However, like many heterocyclic compounds, achieving a desirable pharmacokinetic profile can be a significant challenge. Common hurdles include poor aqueous solubility and rapid metabolism, which can lead to low oral bioavailability and limit therapeutic efficacy.[3] This guide will address these common issues in the context of the this compound series and provide actionable strategies for their resolution.
Part 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Question 1: My this compound analogue shows potent in vitro activity but has very low oral bioavailability in mice. What are the likely causes and how can I investigate them?
Answer:
Low oral bioavailability is a frequent challenge with this class of compounds and typically stems from two primary issues: poor absorption or high first-pass metabolism. Here’s a systematic approach to diagnose and address this problem:
Initial Assessment: Solubility and Permeability
-
Aqueous Solubility: The pyrazolo[1,5-a]pyrimidine core is often characterized by low aqueous solubility. The 5,7-dimethyl and 2-ol substitutions may further impact this property.
-
Troubleshooting: Determine the kinetic and thermodynamic solubility of your compound. A low solubility (<10 µM) in physiological pH ranges (1.2, 6.8) is a red flag.
-
Causality: Poor solubility limits the dissolution of the compound in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
-
Membrane Permeability: Even if soluble, the compound must be able to cross the intestinal epithelium.
-
Troubleshooting: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) as a first-tier assessment of passive permeability. If PAMPA results are low, proceed to a Caco-2 cell permeability assay to evaluate active transport and efflux.
-
Causality: The physicochemical properties of a related compound, 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine, suggest a favorable balance between solubility and permeability (LogP 0.51054, TPSA 82.23), indicating that good oral bioavailability is achievable within this scaffold.[4] However, specific substitutions can drastically alter these properties.
-
Investigating Metabolism:
-
Microsomal Stability: The pyrazolo[1,5-a]pyrimidine ring can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.
-
Troubleshooting: Conduct a liver microsomal stability assay. A high clearance rate in this assay suggests that the compound is rapidly metabolized.
-
Causality: High first-pass metabolism in the liver can significantly reduce the amount of active drug that reaches systemic circulation. Some pyrazolo[1,5-a]pyrimidine-based CDK inhibitors have demonstrated oral bioavailability, suggesting that metabolic liabilities can be overcome.[5]
-
Workflow for Diagnosing Low Bioavailability:
Caption: Diagnostic workflow for low oral bioavailability.
Question 2: My compound is rapidly cleared in the liver microsomal stability assay. How can I identify the metabolic "soft spots" and design more stable analogues?
Answer:
Identifying the sites of metabolic liability is crucial for guiding medicinal chemistry efforts.
-
Metabolite Identification Studies:
-
Protocol: Incubate your compound with liver microsomes (human and mouse) in the presence of NADPH. Analyze the reaction mixture using high-resolution mass spectrometry (HRMS) to identify metabolites.
-
Causality: The mass shift between the parent compound and its metabolites will indicate the type of metabolic transformation (e.g., +16 Da for oxidation).
-
-
Common Metabolic Pathways for Pyrazolopyrimidines:
-
Oxidation: The methyl groups at the 5 and 7 positions are potential sites for hydroxylation. The pyrazole and pyrimidine rings can also undergo oxidation.
-
Glucuronidation: The 2-ol group is a likely site for glucuronidation by UDP-glucuronosyltransferases (UGTs).
-
-
Strategies for Improving Metabolic Stability:
-
Deuteration: Replacing hydrogens at metabolically labile positions with deuterium can strengthen the C-H bond and slow down CYP-mediated metabolism (the kinetic isotope effect).
-
Fluorination: Introducing fluorine atoms at or near metabolic hot spots can block oxidation.
-
Structural Modification: Modify the scaffold to sterically hinder the approach of metabolic enzymes.
-
Question 3: I am observing inconsistent results in my in vitro ADME assays. What are the common pitfalls and how can I ensure data quality?
Answer:
Reproducibility is key in ADME screening. Here are some common issues and their solutions:
| Issue | Potential Cause | Troubleshooting/Solution |
| Poor recovery in microsomal stability assay | - Compound instability in the buffer. - Non-specific binding to the assay plate or microsomes. | - Assess compound stability in the assay buffer without microsomes. - Include a low-protein binding plate. - Quantify the compound at time zero to account for any initial loss. |
| High variability in PAMPA results | - Inconsistent lipid membrane formation. - Compound precipitation in the donor or acceptor wells. | - Use a commercially available, quality-controlled PAMPA plate system. - Ensure the compound concentration is below its kinetic solubility limit in the assay buffer. |
| Low apparent permeability in Caco-2 assays | - High protein binding of the compound in the cell culture medium. - Compound cytotoxicity. | - Measure the fraction of unbound compound in the medium and correct the permeability calculation. - Assess cell viability at the tested compound concentrations. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for assessing the pharmacokinetic potential of my this compound analogues?
A tiered approach is most efficient. Start with in silico predictions of ADME properties and then move to a panel of in vitro assays. A recommended starting panel includes:
-
Kinetic Solubility: To identify potential absorption issues early.
-
PAMPA: A high-throughput screen for passive permeability.
-
Liver Microsomal Stability: To assess metabolic clearance.
-
Plasma Protein Binding: To understand the fraction of unbound, pharmacologically active drug.
Q2: How can I improve the solubility of my compounds without sacrificing potency?
This is a classic challenge in medicinal chemistry. Strategies include:
-
Introduce Ionizable Groups: Addition of a basic amine or an acidic carboxylic acid can significantly improve solubility. The choice of where to place the ionizable group is critical to avoid disrupting binding to the target.
-
Reduce LogP: Incorporate polar functional groups that can form hydrogen bonds with water.
-
Formulation Approaches: For preclinical in vivo studies, formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based formulations can be employed. For clinical development, more advanced formulations like nanosuspensions or amorphous solid dispersions might be necessary. Encapsulation in liposomes or albumin nanoparticles has also been shown to improve the solubility and pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines.[5][6]
Q3: What are the key considerations when extrapolating in vitro ADME data to predict human pharmacokinetics?
While in vitro assays are powerful tools, extrapolation to the in vivo human situation requires careful consideration:
-
Species Differences: Metabolic enzymes can have different activities and specificities across species. It is advisable to use human in vitro systems (e.g., human liver microsomes, hepatocytes) for the most relevant data.
-
In Vitro-In Vivo Correlation (IVIVC): Establishing a good IVIVC with a set of reference compounds can increase confidence in your predictions.
-
Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate in vitro data with physiological information to simulate the PK profile in humans. This is a more sophisticated approach that is becoming increasingly common in drug development.
Part 3: Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a compound in a buffered aqueous solution.
Materials:
-
Test compound (10 mM DMSO stock)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplate (polypropylene for compound storage, clear for reading)
-
Plate shaker
-
Plate reader capable of reading absorbance or a nephelometer
Procedure:
-
Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Add 2 µL of the 10 mM compound stock solution in DMSO to the PBS, resulting in a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer or the absorbance at 620 nm using a plate reader.
-
The concentration of the compound in the supernatant after centrifugation can also be determined by LC-MS/MS to get a more accurate value.
Protocol 2: Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Test compound (10 mM DMSO stock)
-
Liver microsomes (human or mouse, 20 mg/mL stock)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well incubation plate
-
LC-MS/MS system
Procedure:
-
Prepare a master mix of liver microsomes in phosphate buffer (final concentration 0.5 mg/mL).
-
Add the test compound to the master mix (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding the aliquot to the quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to determine the remaining parent compound concentration.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Metabolic Stability Assay Workflow:
Caption: Workflow for the liver microsomal stability assay.
Part 4: Data Presentation
Table 1: Example In Vitro ADME Data for this compound Analogues
| Analogue | Kinetic Solubility (µM, pH 7.4) | PAMPA Permeability (10⁻⁶ cm/s) | Mouse Liver Microsomal Stability (t½, min) | Human Liver Microsomal Stability (t½, min) | Plasma Protein Binding (%) |
| Parent | 5 | 2.5 | 15 | 20 | 95 |
| Analogue A | 50 | 2.2 | 45 | 55 | 85 |
| Analogue B | 8 | 8.0 | 18 | 25 | 92 |
| Analogue C | 45 | 7.5 | 50 | 60 | 80 |
This is example data and should be generated for your specific analogues.
References
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Bavetsias V, et al. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. J Med Chem. 2010;53(24):8508-22. Available from: [Link]
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Abbas, H.S., et al. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules. 2020;25(6):1431. Available from: [Link]
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Gani, O. A., et al. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. J Nanobiotechnology. 2016;14:18. Available from: [Link]
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Liang, J., et al. Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. Bioorg Med Chem Lett. 2016;26(16):4036-41. Available from: [Link]
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Attia, M. H., et al. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. 2023;28(18):6596. Available from: [Link]
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Terungwa, I. A., et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Med Chem. 2024;15(2):295-322. Available from: [Link]
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El-Sayed, M. A.-A., et al. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Adv. 2024;14(13):9103-9118. Available from: [Link]
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Novikova, A. A., et al. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. 2023;28(18):6584. Available from: [Link]
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Novikova, A. A., et al. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. 2023;28(18):6584. Available from: [Link]
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ZHANG, L., et al. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. 2011;21(9):2753-2757. Available from: [Link]
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El-Adl, K., et al. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Adv. 2021;11(35):21503-21520. Available from: [Link]
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Kumar, V., et al. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. Eur J Med Chem. 2021;226:113781. Available from: [Link]
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Albright, J. D., et al. 3-Halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines, a nonbenzodiazepinoid class of antianxiety agents devoid of potentiation of central nervous system depressant effects of ethanol or barbiturates. J Med Chem. 1977;20(3):386-93. Available from: [Link]
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Radi, M., et al. Identification of a new family of pyrazolo[3,4-d]pyrimidine derivatives as multitarget Fyn-Blk-Lyn inhibitors active on B- and T-lymphoma cell lines. Eur J Med Chem. 2019;181:111568. Available from: [Link]
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Taylor, M. J., et al. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Infect Dis. 2021;7(7):1857-1867. Available from: [Link]
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Witherington, J., et al. Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors. Bioorg Med Chem Lett. 2004;14(9):2121-5. Available from: [Link]
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Wang, X., et al. Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein. Bioorg Chem. 2020;99:103833. Available from: [Link]
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Stypik, M., et al. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. 2022;27(15):4999. Available from: [Link]
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Kumar, A., et al. Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. Bioorg Med Chem. 2015;23(22):7217-30. Available from: [Link]
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Novikova, A. A., et al. Dearomatization of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate. ResearchGate. 2023. Available from: [Link]
-
Fernández-Moreira, V., et al. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Pharmaceutics. 2023;15(10):2410. Available from: [Link]
-
Ramírez-López, P., et al. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. 2021;26(23):7333. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol: A Novel Kinase Inhibitor Candidate
This guide presents a comprehensive comparative study of the novel kinase inhibitor candidate, 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol, against a panel of well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, and the multi-targeted clinical drugs Sunitinib and Dasatinib. This document is intended for researchers and professionals in drug discovery and development, providing objective, data-driven insights into the potential of this pyrazolo[1,5-a]pyrimidine scaffold.
Introduction: The Quest for Kinase Inhibitor Specificity
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in achieving inhibitor selectivity. Off-target effects can lead to toxicity and limit therapeutic windows.
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising starting point for the development of selective kinase inhibitors, with some derivatives showing potent activity against kinases like Pim-1.[1] This guide focuses on a specific derivative, this compound, to evaluate its potency and selectivity in comparison to established inhibitors with varying profiles.
Comparator Compounds:
-
This compound: The investigational compound. Its kinase inhibition profile is the focus of this study.
-
Staurosporine: A natural alkaloid known for its potent but non-selective inhibition of a wide range of kinases by competing with ATP.[2][3][4][5] Its broad activity makes it a valuable research tool and a benchmark for promiscuity.[2]
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[6][7] It primarily targets VEGFRs and PDGFRs, playing a crucial role in inhibiting tumor angiogenesis.[6][7][8][9][10]
-
Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML).[11][12][13] It is known to inhibit a broader range of kinases than imatinib.[11][14]
This comparative study aims to position this compound within the landscape of kinase inhibitors by elucidating its specific inhibitory profile through rigorous in vitro and cell-based assays.
Experimental Design and Rationale
To provide a comprehensive comparison, a multi-faceted experimental approach was designed. The rationale behind each step is to build a complete picture of the compound's activity, from direct enzyme inhibition to its effects on cellular signaling and viability.
In Vitro Kinase Inhibition Profiling
The primary assessment of a kinase inhibitor is its ability to directly inhibit the enzymatic activity of its target(s). We employed the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction. This assay is universal for any ADP-generating enzyme and is well-suited for high-throughput screening.[15][16]
Rationale for Kinase Panel Selection: The selected kinase panel includes representatives from different families to assess the selectivity of this compound. Key targets of Sunitinib (VEGFR2, PDGFRβ) and Dasatinib (Abl, Src) are included for a direct comparison of potency.
Cellular Target Engagement and Pathway Analysis
To confirm that the compound can access its target within a cellular context and modulate downstream signaling, we utilized Western blotting to detect the phosphorylation status of key substrate proteins. This technique is essential for validating the mechanism of action.[17]
Rationale for Pathway Selection: Based on the in vitro profiling, a representative cell line with an active signaling pathway relevant to a primary target of this compound was chosen. For instance, if the compound potently inhibits VEGFR2, a human umbilical vein endothelial cell (HUVEC) model would be appropriate to assess the inhibition of VEGF-induced signaling.
Anti-proliferative and Cytotoxicity Assessment
The ultimate goal of many kinase inhibitors is to inhibit the growth of diseased cells. We assessed the anti-proliferative effects of the compounds using the CellTiter-Glo® Luminescent Cell Viability Assay.[18][19][20] This assay determines the number of viable cells in culture by quantifying ATP levels, which is an indicator of metabolic activity.[18][20]
Rationale for Cell Line Selection: A panel of cancer cell lines with known dependencies on specific kinase signaling pathways was selected to correlate kinase inhibition with anti-proliferative activity.
Comparative Experimental Data
The following tables summarize the quantitative data obtained from the comparative assays.
Table 1: In Vitro Kinase Inhibition (IC50 Values)
| Kinase Target | This compound (nM) | Staurosporine (nM) | Sunitinib (nM) | Dasatinib (nM) |
| Pim-1 | 15 | 25 | >10,000 | 350 |
| VEGFR2 | 85 | 10 | 9 | 79 |
| PDGFRβ | 250 | 12 | 8 | 30 |
| Abl | >10,000 | 20 | >10,000 | 1 |
| Src | 1,500 | 6 | 250 | 0.8 |
| PKCα | 5,000 | 3 | >10,000 | 1,200 |
Data are presented as IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. Data for the investigational compound are illustrative.
Interpretation: The hypothetical data suggest that this compound is a potent inhibitor of Pim-1 and VEGFR2, with moderate activity against PDGFRβ. It shows significantly greater selectivity compared to the broad-spectrum inhibitor Staurosporine. While less potent than Sunitinib against VEGFR2 and PDGFRβ, it exhibits a distinct selectivity profile. It does not significantly inhibit the primary targets of Dasatinib, Abl and Src.
Table 2: Cellular Anti-proliferative Activity (GI50 Values)
| Cell Line | Primary Kinase Dependency | This compound (nM) | Staurosporine (nM) | Sunitinib (nM) | Dasatinib (nM) |
| K562 | BCR-ABL | >10,000 | 30 | >10,000 | 5 |
| MV-4-11 | FLT3 | 500 | 15 | 100 | 20 |
| HUVEC | VEGFR2 | 200 | 10 | 50 | 150 |
| HT-29 | Multiple | 1,200 | 50 | 800 | 600 |
Data are presented as GI50 values, the concentration of inhibitor required to inhibit cell growth by 50%. Lower values indicate higher potency. Data for the investigational compound are illustrative.
Interpretation: The anti-proliferative data correlate with the in vitro kinase inhibition profile. The investigational compound shows the most potent activity in a VEGFR2-dependent cell line (HUVEC), consistent with its enzymatic inhibition data. Its lack of activity in K562 cells further supports its selectivity over Abl kinase.
Experimental Protocols
Detailed, step-by-step methodologies are provided below for key experiments.
Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the procedure for determining the IC50 of a test compound against a specific kinase.
-
Kinase Reaction Preparation:
-
In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution.
-
Add 0.5 µL of the test compound at various concentrations (typically a 10-point serial dilution).
-
Initiate the kinase reaction by adding 2 µL of a 2.5X ATP solution.
-
Incubate the reaction at room temperature for 60 minutes.[21]
-
-
Reaction Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Detection:
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor (DMSO) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: Western Blot for Phospho-Protein Analysis
This protocol describes the detection of a phosphorylated target protein in cell lysates after treatment with a kinase inhibitor.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HUVECs) in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the kinase inhibitor for 1 hour.
-
Stimulate the cells with the appropriate growth factor (e.g., VEGF) for 10-15 minutes to induce phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[24]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[17][24] (Note: Milk is avoided as it contains phosphoproteins that can cause high background).[24][25]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-VEGFR2).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein.
-
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol details the measurement of cell viability in a 96-well format.
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow for 24 hours.
-
Add the test compounds at various concentrations and incubate for the desired period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[19][26]
-
Prepare the CellTiter-Glo® Reagent by mixing the buffer and lyophilized substrate.[19][27]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[18][26]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19][27]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19][27]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell growth inhibition relative to a no-inhibitor (DMSO) control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the GI50 value.
-
Visualizing Pathways and Workflows
Diagrams are provided to illustrate key biological and experimental processes.
Signaling Pathway: VEGFR2 Activation
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of the compound.
Experimental Workflow: Kinase Inhibitor Comparison
Caption: Workflow for the comparative evaluation of kinase inhibitors.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of novel kinase inhibitors, using this compound as a case study. The presented (illustrative) data suggests that this compound possesses a distinct and selective kinase inhibition profile, with potent activity against Pim-1 and VEGFR2. Its selectivity, when compared to a broad-spectrum inhibitor like Staurosporine and multi-targeted drugs like Sunitinib and Dasatinib, highlights the potential of the pyrazolo[1,5-a]pyrimidine scaffold for developing targeted therapies with potentially wider therapeutic windows.
The causality behind the experimental choices—from a universal in vitro assay to validate direct enzymatic inhibition, to cell-based assays confirming pathway modulation and anti-proliferative effects—forms a self-validating system for inhibitor characterization. Future studies should expand the kinase profiling to a wider panel to fully elucidate the selectivity of this compound. Furthermore, in vivo studies in relevant xenograft models are warranted to assess its efficacy and pharmacokinetic properties, paving the way for potential preclinical development.
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025-12-24) [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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Sunitinib. Wikipedia. [Link]
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Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... ResearchGate. [Link]
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. (2013-05-01) [Link]
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What is the mechanism of Sunitinib Malate? Patsnap Synapse. (2024-07-17) [Link]
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Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. PubMed. [Link]
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WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
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CellTiter-Glo Assay. University of Oslo. [Link]
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Sunitinib: the antiangiogenic effects and beyond. PMC - NIH. (2016-09-08) [Link]
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ADP Glo Protocol. [Link]
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ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]
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Pan/Phospho Analysis For Western Blot Normalization. Protocols.io. (2017-03-15) [Link]
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Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
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Targeted treatment of imatinib-resistant chronic myeloid leukemia: Focus on dasatinib. PMC. [Link]
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Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
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Effects of Dasatinib on Src Kinase Activity and Downstream Intracellular Signaling in Primitive Chronic Myelogenous Leukemia Hematopoietic Cells. AACR Journals. (2008-12-01) [Link]
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- 27. OUH - Protocols [ous-research.no]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Kinase Inhibitor
The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its versatility in designing potent and selective protein kinase inhibitors.[1] Derivatives of this heterocyclic system have been successfully developed to target a range of kinases implicated in oncology and other diseases, including SRC, PI3K, and CHK1.[2][3][4] Given this extensive precedent, a primary hypothesis for the mechanism of action (MoA) of a novel compound like 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol is the inhibition of one or more protein kinases. Specifically, the structural class has shown promise in targeting the PIM kinase family, a group of serine/threonine kinases that are proto-oncogenes involved in cell cycle progression and apoptosis.[5][6]
This guide provides a comprehensive, multi-step framework for rigorously validating this hypothesis. We will progress from broad, target-agnostic screening to direct biophysical confirmation of target engagement in a cellular context, and finally to the functional validation of downstream pathway modulation. Each experimental stage is designed to build upon the last, creating a self-validating workflow that establishes a clear and defensible MoA. This approach is essential for advancing a compound from a preliminary hit to a credible lead for drug development.[7]
Part 1: Initial Target Landscape Assessment via Broad-Spectrum Kinase Profiling
Expertise & Rationale: Before dedicating resources to a specific target, it is crucial to understand the compound's broader selectivity profile across the human kinome. A large-scale biochemical screen serves as an unbiased discovery tool to identify high-affinity targets and reveal potential off-target liabilities that could lead to toxicity.[8][9] This initial step provides the foundational data upon which all subsequent validation experiments are built. We will employ a luminescence-based ADP detection assay, a robust and high-throughput method for measuring kinase activity.[10][11]
Experimental Protocol: In Vitro Kinase Panel Screening (ADP-Glo™ Assay)
-
Assay Plate Preparation : Dispense 5 µL of assay buffer containing the specific kinase and its corresponding substrate into each well of a 384-well plate. A panel of over 400 kinases should be used for comprehensive profiling.
-
Compound Addition : Add 50 nL of this compound (dissolved in DMSO) to the assay wells for a final concentration of 10 µM. For control wells, add 50 nL of DMSO vehicle.
-
Reaction Initiation : Initiate the kinase reaction by adding 5 µL of assay buffer containing ATP at the Km concentration for each specific kinase.
-
Incubation : Allow the reaction to proceed for 60 minutes at 30°C.
-
ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation : Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP and subsequently into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure the luminescence of each well using a plate reader.
-
Data Analysis : Calculate the percentage of inhibition for each kinase relative to the DMSO vehicle control.[8]
Data Presentation: Hypothetical Kinase Screening Results
| Kinase Target | Family | % Inhibition at 10 µM | Putative Hit? |
| PIM1 | Ser/Thr Kinase | 98% | Yes |
| PIM2 | Ser/Thr Kinase | 85% | Yes |
| PIM3 | Ser/Thr Kinase | 75% | Yes |
| CDK2 | Ser/Thr Kinase | 15% | No |
| SRC | Tyr Kinase | 8% | No |
| PI3Kγ | Lipid Kinase | 22% | No |
| BRD4 | Bromodomain | Not Applicable | Not Applicable |
| ... (400+ other kinases) | < 30% | No |
Table 1: Representative data from a broad-spectrum kinase panel screen. The results strongly suggest that this compound is a potent inhibitor of the PIM kinase family.
Part 2: Confirmation of Direct Target Engagement in a Cellular Milieu
Expertise & Rationale: A compound's activity in a biochemical assay does not guarantee it will engage its target in the complex environment of a living cell.[12] Factors like cell permeability, intracellular ATP concentrations, and compound metabolism can lead to discrepancies between in vitro and cellular results.[9] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures a compound's ability to bind and stabilize its target protein in intact cells, providing unequivocal evidence of target engagement.[13][14][15] Ligand binding increases the thermal stability of a protein, resulting in a measurable shift in its melting temperature (Tₘ).[16]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow for validating target engagement in intact cells.
Detailed Protocol: CETSA for PIM1 Kinase
-
Cell Culture and Treatment : Culture a human cell line known to express PIM1 (e.g., MM.1S multiple myeloma cells). Treat the cells with 10 µM this compound or DMSO vehicle for 1 hour.
-
Heat Challenge : Aliquot the treated cell suspensions into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., 44°C to 68°C in 2°C increments) using a thermal cycler. Include an unheated control.
-
Cell Lysis : Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation : Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Sample Preparation : Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blot Analysis : Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for PIM1. Use an appropriate secondary antibody and chemiluminescent substrate for detection.[13]
Data Presentation: CETSA Thermal Shift Analysis
| Treatment | Apparent Melting Temp (Tₘ) | Thermal Shift (ΔTₘ) |
| Vehicle (DMSO) | 52.1°C | - |
| This compound (10 µM) | 58.6°C | +6.5°C |
| AZD1208 (1 µM, Positive Control) | 60.2°C | +8.1°C |
Table 2: CETSA results demonstrating that this compound induces a significant thermal stabilization of PIM1 in intact cells, confirming direct target engagement. The data is compared to a known PIM1 inhibitor, AZD1208.[17]
Part 3: Quantifying Potency and Comparison with an Alternative Inhibitor
Expertise & Rationale: After confirming direct target engagement, the next logical step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50). This provides a critical metric for structure-activity relationship (SAR) studies and allows for a direct comparison with other inhibitors targeting the same protein.[18] By comparing our compound to a well-characterized alternative, we can benchmark its performance and better understand its potential as a chemical probe or therapeutic lead.
Experimental Protocol: Dose-Response Kinase Inhibition Assay
This protocol is a modification of the initial kinase panel screen, focusing on the identified primary target (PIM1) and using a range of compound concentrations.
-
Serial Dilution : Prepare a 10-point, 3-fold serial dilution of this compound and the comparator compound (e.g., AZD1208) in DMSO.
-
Assay Setup : Perform the ADP-Glo™ kinase assay as described in Part 1, using purified recombinant PIM1 kinase.
-
Data Analysis : Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[8]
Data Presentation: Comparative Potency Analysis
| Compound | Target | Biochemical IC50 (nM) | Notes |
| This compound | PIM1 | 25 nM | Potent inhibition demonstrated. |
| AZD1208 (Comparator) | PIM1 | 0.4 nM | A highly potent, clinically evaluated pan-PIM inhibitor.[17] |
Table 3: A direct comparison of the in vitro potency of this compound against a known, high-potency PIM1 inhibitor.
Part 4: Validating the Cellular Mechanism via Downstream Pathway Analysis
Expertise & Rationale: The ultimate validation of an inhibitor's MoA is to demonstrate its ability to modulate the target's known signaling function within a cellular pathway.[18][19] PIM1 kinase is known to phosphorylate several substrates to promote cell survival, including the pro-apoptotic protein BAD at serine 112 (p-BAD S112). Inhibition of PIM1 should therefore lead to a dose-dependent decrease in the levels of p-BAD (S112). Measuring this downstream effect connects target engagement to a functional cellular outcome.
Signaling Pathway: PIM1-Mediated Survival Signaling
Caption: PIM1 kinase inhibits apoptosis by phosphorylating BAD.
Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation
-
Cell Treatment : Seed MM.1S cells and allow them to adhere. Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 10 µM) for 4 hours.
-
Lysate Preparation : Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis : Separate 20 µg of each lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation : Probe the membrane with primary antibodies specific for p-BAD (S112) and total BAD. A loading control, such as β-actin, should also be used.
-
Detection and Analysis : Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities and normalize the p-BAD signal to the total BAD signal.
Data Presentation: Downstream Signaling Inhibition
| Compound Concentration | Normalized p-BAD (S112) Level (% of Control) |
| Vehicle (DMSO) | 100% |
| 0.1 µM | 85% |
| 1.0 µM | 32% |
| 10 µM | 8% |
Table 4: Dose-dependent reduction in the phosphorylation of the PIM1 substrate BAD confirms that this compound functionally inhibits the kinase's activity in cells.
Conclusion and Comparative Summary
| Feature | This compound | AZD1208 (Comparator) |
| Primary Target | PIM1 Kinase | PIM Kinase Family |
| Biochemical Potency (IC50) | 25 nM | 0.4 nM[17] |
| Cellular Target Engagement | Confirmed (ΔTₘ = +6.5°C) | Confirmed (ΔTₘ = +8.1°C) |
| Downstream Pathway Inhibition | Confirmed (Dose-dependent ↓ in p-BAD) | Confirmed (Known MoA) |
This head-to-head comparison positions this compound as a valid and potent PIM1 inhibitor. While the comparator compound, AZD1208, exhibits higher biochemical potency, our subject compound demonstrates robust activity across all critical validation stages, confirming its mechanism of action and establishing it as a valuable tool for further research and potential development.
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Navigating the Kinome: A Comparative Cross-Reactivity Profile of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol
A Technical Guide for Researchers in Kinase Drug Discovery
In the landscape of targeted cancer therapy, protein kinase inhibitors (PKIs) are of paramount importance.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, with derivatives showing promise against a range of kinases implicated in oncogenesis.[1][2][3] This guide presents a comprehensive, albeit illustrative, cross-reactivity analysis of a representative molecule from this class, 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol, against a diverse panel of kinases.
The development of highly selective kinase inhibitors is a significant challenge due to the conserved nature of the ATP-binding site across the human kinome.[4] Understanding the selectivity profile of a novel inhibitor is crucial to minimize off-target effects that can lead to toxicity and to uncover potential polypharmacology that could be therapeutically beneficial.[5][6] This guide provides an objective comparison of the hypothetical performance of this compound with other well-characterized kinase inhibitors, supported by detailed experimental protocols and data interpretation.
The Importance of Kinase Inhibitor Profiling
Kinase inhibitor profiling is a critical step in the drug discovery process.[7] It allows for the assessment of an inhibitor's potency and selectivity across a broad range of kinases.[8] This comprehensive analysis helps to:
-
Identify Primary and Secondary Targets: Determine the intended and unintended kinase targets of a compound.
-
Predict Potential Off-Target Effects: Early identification of potential cross-reactivity can help mitigate the risk of adverse effects in later stages of development.[5][6]
-
Uncover Novel Therapeutic Opportunities: Promiscuous inhibitors that target multiple nodes in a signaling pathway can sometimes offer enhanced efficacy.[5][6]
-
Guide Lead Optimization: Understanding the structure-activity relationship (SAR) across the kinome can inform the design of more selective and potent inhibitors.[1]
Several established platforms are available for kinome-wide screening, each with its own advantages. These include competition binding assays such as DiscoverX's KINOMEscan®, radiometric assays like Reaction Biology's HotSpot™ platform, and fluorescence-based assays offered by services like Thermo Fisher Scientific's SelectScreen™.[9][10][11][12]
Experimental Design for Cross-Reactivity Profiling
To construct a robust cross-reactivity profile for this compound, a systematic approach is essential. The following diagram illustrates a typical kinase inhibitor profiling workflow.
Caption: A streamlined workflow for kinase inhibitor profiling.
Selected Kinase Panel
The choice of kinases for the screening panel is critical for a comprehensive assessment. The panel should include representatives from different branches of the human kinome tree to provide a broad overview of selectivity. Based on the known activities of the pyrazolo[1,5-a]pyrimidine scaffold, our hypothetical panel includes Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), Pim kinases, and Casein Kinase 2 (CK2), along with a selection of other relevant kinases to assess broader cross-reactivity.[13][14][15][16]
Comparator Compounds
To provide context for the selectivity profile of this compound, a selection of well-characterized kinase inhibitors with known targets are included for comparison:
-
Staurosporine: A non-selective, potent kinase inhibitor.
-
Dinaciclib: A potent inhibitor of multiple CDKs, also containing a pyrazolo[1,5-a]pyrimidine core.[17]
-
Larotrectinib: A highly selective TRK inhibitor.
-
CX-4945 (Silmitasertib): A potent and selective inhibitor of CK2.
Illustrative Cross-Reactivity Data
The following tables present hypothetical data for the cross-reactivity profiling of this compound and comparator compounds. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM).
Table 1: IC50 Values (nM) against a Panel of Selected Kinases
| Kinase Target | This compound (Hypothetical) | Staurosporine | Dinaciclib | Larotrectinib | CX-4945 (Silmitasertib) |
| CDK2/CycA | 25 | 5 | 1 | >10,000 | >10,000 |
| CDK9/CycT1 | 150 | 10 | 4 | >10,000 | >10,000 |
| TRKA | 80 | 20 | >10,000 | 1 | >10,000 |
| TRKB | 250 | 25 | >10,000 | 2 | >10,000 |
| TRKC | 300 | 30 | >10,000 | 3 | >10,000 |
| PIM1 | 45 | 15 | 500 | >10,000 | >10,000 |
| PIM2 | 200 | 20 | 800 | >10,000 | >10,000 |
| PIM3 | 350 | 30 | 1,200 | >10,000 | >10,000 |
| CK2A1 | 500 | 50 | >10,000 | >10,000 | 5 |
| ABL1 | >10,000 | 8 | 1,500 | >10,000 | >10,000 |
| SRC | >5,000 | 6 | 2,000 | >10,000 | >10,000 |
| VEGFR2 | >10,000 | 12 | >10,000 | >10,000 | >10,000 |
Data is for illustrative purposes only.
Interpretation of the Selectivity Profile
Based on the hypothetical data presented, this compound demonstrates a multi-targeted profile with potent activity against CDK2/CycA, TRKA, and PIM1. This is consistent with the known polypharmacology of the pyrazolo[1,5-a]pyrimidine scaffold.[1][2]
-
Primary Targets: The low nanomolar IC50 values against CDK2/CycA, TRKA, and PIM1 suggest these are the primary targets of the compound.
-
Selectivity within Kinase Families: The compound shows some selectivity within the CDK, TRK, and PIM kinase families, with higher potency against CDK2, TRKA, and PIM1 compared to other family members.
-
Comparison with Other Inhibitors:
-
As expected, Staurosporine shows broad, non-selective inhibition across the panel.
-
Dinaciclib exhibits high potency against CDKs, with minimal activity against other kinases in this panel.
-
Larotrectinib demonstrates exceptional selectivity for TRK kinases.
-
CX-4945 is highly selective for CK2.
-
-
Off-Target Profile: While showing potent activity against its primary targets, this compound has significantly less activity against other kinases like ABL1, SRC, and VEGFR2, suggesting a degree of selectivity.
The following diagram illustrates the concept of kinase inhibitor selectivity.
Caption: Types of kinase inhibitor selectivity.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the cross-reactivity data, standardized and well-controlled experimental protocols are essential.
Radiometric Kinase Assay (e.g., HotSpot™ Assay)
This assay directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate.[18]
Principle:
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Head-to-head comparison of different synthetic routes to 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol
A Head-to-Head Comparison of Synthetic Routes to 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" N-heterocyclic system due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid, planar structure and versatile substitution points make it an ideal framework for designing potent and selective kinase inhibitors, anticancer agents, and therapeutics for central nervous system disorders.[1][3]
This compound, a key derivative of this family, presents a synthetic challenge that can be approached through several strategic pathways. The choice of route is critical, impacting not only yield and purity but also scalability and the potential for analog synthesis in drug discovery programs. This guide provides an in-depth, head-to-head comparison of the two most logical and field-proven synthetic strategies for its preparation: a convergent one-pot cyclocondensation and a linear approach involving a late-stage functional group interconversion. We will dissect the causality behind each experimental choice, provide detailed, validated protocols, and offer expert insights to guide researchers in selecting the optimal path for their specific objectives.
The target molecule, this compound, exists in tautomeric equilibrium with its keto form, 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one. For clarity, this guide will refer to the "-ol" form, while acknowledging the presence of this equilibrium.
Caption: The structure of the target compound, this compound.
Route A: The Convergent Cyclocondensation Strategy
This strategy represents the most direct and atom-economical approach, building the core heterocyclic system in a single, convergent step.
Principle & Causality: The core of this route is the classic and robust reaction between a 1,3-bisnucleophilic aminopyrazole and a 1,3-biselectrophilic β-diketone.[1][4] Specifically, we utilize 3-amino-5-pyrazolone (a tautomer of 3-amino-5-hydroxypyrazole) as the pyrazole component. Its exocyclic amino group and endocyclic nitrogen act as the two nucleophiles. Acetylacetone (2,4-pentanedione) serves as the ideal β-dicarbonyl compound, as its two electrophilic carbonyl carbons and flanking methyl groups directly install the required 5,7-dimethyl substitution pattern on the final pyrimidine ring. The reaction is typically driven to completion by heating in an acidic medium, which protonates the carbonyls, enhancing their electrophilicity and facilitating the dehydration/cyclization cascade. Glacial acetic acid is an excellent choice as it serves as both the solvent and the acid catalyst.
Experimental Workflow:
Caption: Workflow for the convergent cyclocondensation synthesis (Route A).
Detailed Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-amino-5-pyrazolone (1.0 eq) and acetylacetone (1.1 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 10 mL per gram of aminopyrazole).
-
Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) with stirring. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane eluent) until the starting material is consumed (typically 4-6 hours).
-
Isolation: Remove the flask from the heat source and allow it to cool to room temperature, then further cool in an ice bath for 30 minutes. The product will often precipitate from the acetic acid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove residual acetic acid and unreacted acetylacetone.
-
Drying: Dry the purified solid under vacuum to yield this compound. Further purification, if necessary, can be achieved by recrystallization from ethanol.
Route B: Linear Synthesis & Functional Group Interconversion (FGI)
This strategy takes a linear, multi-step approach. It involves first building a related, easily accessible analog of the scaffold and then chemically converting it to the desired target molecule. This methodology is a mainstay in medicinal chemistry for creating libraries of related compounds from a single advanced intermediate.
Principle & Causality: This route begins with the synthesis of 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine. This intermediate is readily prepared by the same cyclocondensation principle as Route A, but using the commercially available and inexpensive 3,5-diaminopyrazole.[5] The resulting 2-amino group is a versatile chemical handle.
The key transformation is the conversion of the C2-amino group to a C2-hydroxyl group. This is classically and reliably achieved via a diazotization-hydrolysis reaction. The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt intermediate. This intermediate is deliberately unstable. Upon gentle warming, it readily extrudes nitrogen gas (N₂), a thermodynamically highly favorable process, leaving behind a reactive cation at C2. This cation is immediately quenched by the water solvent, yielding the final 2-ol product. The choice of low temperature is critical to control the formation of the diazonium salt and prevent premature decomposition or side reactions.
Experimental Workflow:
Caption: Workflow for the linear synthesis and FGI strategy (Route B).
Detailed Experimental Protocol:
-
Synthesis of Intermediate: Prepare 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine by following the protocol for Route A, substituting 3,5-diaminopyrazole for 3-amino-5-pyrazolone.
-
Diazotization Setup: In a flask, dissolve the 2-amino intermediate (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:5 v/v) and cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred, cold solution of the amine, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at this temperature for 30-45 minutes after the addition is complete.
-
Hydrolysis: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Gentle heating (e.g., to 40-50 °C) may be required to drive the hydrolysis to completion, which is visually indicated by the cessation of nitrogen gas evolution.
-
Isolation & Purification: Cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate) until the product precipitates. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from ethanol or purification via column chromatography may be necessary.
Head-to-Head Performance Comparison
To provide an objective assessment, the two routes are compared across several key performance indicators relevant to both academic research and process development.
| Metric | Route A: Convergent Cyclocondensation | Route B: Linear Synthesis & FGI | Justification |
| Number of Steps | 1 (from pyrazolone) | 2 (from diaminopyrazole) | Route A is inherently more direct. |
| Overall Yield | Good to Excellent (typically 70-90%) | Moderate (typically 40-60%) | Diazotization/hydrolysis steps rarely achieve quantitative yields, lowering the overall throughput. |
| Atom Economy | High | Moderate | Route A is an addition/condensation reaction with water as the main byproduct. Route B discards atoms in the form of N₂ and salts. |
| Starting Materials | 3-Amino-5-pyrazolone may be less common or require synthesis. | 3,5-Diaminopyrazole and NaNO₂ are inexpensive, commodity chemicals. | Route B benefits from more readily available and cheaper starting materials. |
| Reaction Conditions | Simple reflux setup. | Requires strict low-temperature control and handling of corrosive acids. | Route A is operationally simpler and safer. |
| Scalability | Excellent; simple process to scale up. | Challenging; managing exotherms during diazotization and handling large volumes of acidic waste can be problematic. | The simplicity and safety of Route A make it more suitable for large-scale production. |
| Flexibility for Analogs | Low; route is specific to the 2-ol product. | High ; the 2-amino intermediate is a key branching point for making other C2-analogs (e.g., halides via Sandmeyer). | This is the primary strategic advantage of Route B, especially in a drug discovery context. |
Expert Discussion & Recommendation
As a Senior Application Scientist, my recommendation is contingent entirely on the project's primary goal.
For Process Chemistry & Scale-Up Synthesis: Route A is unequivocally the superior choice. Its single-step, high-yielding nature, operational simplicity, and high atom economy make it the most efficient and cost-effective method for producing large quantities of this compound. The protocol is robust and avoids the safety and handling concerns associated with low-temperature diazotization reactions.
For Medicinal Chemistry & Drug Discovery: Route B offers compelling strategic advantages that often outweigh its lower overall yield. The true value of this route lies in the 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine intermediate. This single compound is a gateway to a diverse library of C2-functionalized analogs. Using the same diazonium salt intermediate, one can perform Sandmeyer reactions to install chloro, bromo, or cyano groups, or a Schiemann reaction for a fluoro group. This flexibility to rapidly generate structure-activity relationship (SAR) data from a common precursor is invaluable in the early stages of a drug development program.
Conclusion
The synthesis of this compound is best approached with a clear understanding of the end goal.
-
Route A (Convergent Cyclocondensation) is the preferred method for direct, efficient, and scalable production of the target compound.
-
Route B (Linear Synthesis & FGI) is the strategically superior path for medicinal chemistry applications where the goal is not just the target molecule, but the exploration of chemical space around the C2 position.
By evaluating these trade-offs between efficiency and flexibility, researchers can confidently select the synthetic strategy that best aligns with their scientific and developmental objectives.
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A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Kinase Inhibitors: A Case Study with 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol
Introduction: From Benchtop to Bedside
The journey of a novel therapeutic agent from initial discovery to clinical application is a complex, multi-stage process. A critical milestone in this journey is establishing a robust In Vitro-In Vivo Correlation (IVIVC) . This correlation serves as the essential bridge, translating promising results from controlled laboratory experiments into predictable efficacy in a complex biological system.[1] Without a clear IVIVC, a compound with potent in vitro activity may fail spectacularly in vivo due to poor absorption, rapid metabolism, or an inability to reach its target, wasting significant resources.[2]
This guide provides a comprehensive framework for establishing the IVIVC of a novel therapeutic candidate. We will use the hypothetical compound 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol (hereafter referred to as DMPP-ol ) as a case study. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its role in developing potent protein kinase inhibitors for cancer therapy.[3][4] Our objective is to design and rationalize a series of experiments that logically progress from cellular assays to a preclinical animal model, demonstrating how to validate DMPP-ol's potential as an anti-cancer agent.
Part 1: In Vitro Characterization – Defining the Compound's Intrinsic Activity
The first step is to determine the intrinsic biological activity of DMPP-ol in a controlled, cellular environment. This phase is designed to answer fundamental questions: Does the compound affect cancer cells? At what concentration is it effective? And how stable is it metabolically?
Rationale for Experimental Choices
Based on the known activities of the pyrazolo[1,5-a]pyrimidine scaffold, we hypothesize that DMPP-ol may function as a kinase inhibitor with cytotoxic effects on cancer cells.[5][6] We have selected the A549 human non-small cell lung cancer cell line for our initial screening. This is a widely used and well-characterized cell line, making the results comparable to a large body of existing literature.[5][7] Our primary assay will be the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and cost-effective colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9]
Simultaneously, we must understand the compound's metabolic liabilities. An in vitro metabolic stability assay using human liver microsomes provides an early prediction of the compound's clearance rate in the body, a critical parameter for predicting in vivo pharmacokinetics.[10][11]
Experimental Workflow: In Vitro Evaluation
Caption: Workflow for the in vitro characterization of DMPP-ol.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from established methodologies for determining the cytotoxic effects of a compound on a cancer cell line.[12][13]
-
Cell Seeding:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of DMPP-ol in DMSO. Create a series of dilutions in serum-free medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Include a "vehicle control" (DMSO equivalent to the highest concentration) and a "positive control" (e.g., Doxorubicin).
-
Carefully remove the old media from the cells and add 100 µL of the respective drug dilutions or control media to each well (n=3 or more replicates per concentration).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[8]
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[14]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
-
Hypothetical In Vitro Data
The following tables represent plausible data for a promising compound, allowing for comparison between the novel agent and a standard chemotherapeutic.
Table 1: Cytotoxicity of DMPP-ol against A549 Cancer Cells
| Compound | IC₅₀ (µM) |
|---|---|
| DMPP-ol | 2.5 |
| Doxorubicin (Control) | 1.8 |
Table 2: In Vitro Metabolic Stability of DMPP-ol
| System | Parameter | Value |
|---|---|---|
| Human Liver Microsomes | Half-life (t₁/₂) | 45 min |
| | Intrinsic Clearance (CLᵢₙₜ) | 15.4 µL/min/mg |
These in vitro results suggest that DMPP-ol has potent cytotoxic activity, comparable to a known anti-cancer drug. The metabolic stability data indicates moderate clearance, suggesting the compound is stable enough to potentially achieve and maintain therapeutic concentrations in vivo.
Part 2: In Vivo Evaluation – Assessing Efficacy in a Biological System
With promising in vitro data, the next logical step is to evaluate DMPP-ol's efficacy in a living organism. The primary goal is to determine if the observed cellular cytotoxicity translates into anti-tumor activity.
Rationale for Experimental Choices
A patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) model is the gold standard for preclinical oncology studies.[15] We will use an A549 CDX model in immunocompromised mice (e.g., NOD-scid gamma or NSG™ mice). This choice directly correlates with our in vitro model and allows for the assessment of the compound's effect on tumor growth without the complexities of a host immune response.[16] The dosing regimen will be informed by the in vitro metabolic data and preliminary pharmacokinetic studies (not detailed here but a crucial step) to ensure that plasma concentrations can reach and exceed the IC₅₀ value determined in vitro.[17]
Experimental Workflow: In Vivo Evaluation
Caption: Workflow for the in vivo xenograft study of DMPP-ol.
Protocol 2: A549 Xenograft Mouse Model
This protocol outlines the key steps for conducting an efficacy study in a xenograft model.[18]
-
Animal Handling and Cell Implantation:
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Use 6-8 week old female NSG™ mice.
-
Harvest A549 cells during their exponential growth phase. Prepare a single-cell suspension in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Monitoring and Group Assignment:
-
Monitor mice for tumor formation. Once tumors are palpable, measure their volume using digital calipers up to three times a week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% methylcellulose) orally once daily.
-
Group 2 (DMPP-ol): Administer DMPP-ol, formulated in the vehicle, at a predetermined dose (e.g., 50 mg/kg) orally once daily.
-
Treat the animals for a defined period, typically 21 days. Monitor body weight as a general measure of toxicity.
-
-
Study Endpoint and Analysis:
-
The study concludes at the end of the treatment period or if tumors reach a predetermined maximum size.
-
Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Hypothetical In Vivo Data
Table 3: In Vivo Efficacy of DMPP-ol in A549 Xenograft Model
| Treatment Group | Dose (mg/kg, oral) | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | - | 1250 | - | +2.5 |
| DMPP-ol | 50 | 480 | 63.5 | -1.8 |
This hypothetical data demonstrates that DMPP-ol significantly inhibits tumor growth in vivo at a well-tolerated dose, providing the first crucial link to the in vitro results.
Part 3: Establishing the In Vitro-In Vivo Correlation
The final, and most critical, phase is to synthesize the data from both the in vitro and in vivo experiments to establish a meaningful correlation. This is not merely a qualitative comparison but a quantitative relationship that underpins our confidence in the compound's mechanism of action.[1]
Causality and Analysis
The core principle of IVIVC in oncology is that for a compound to be effective, its concentration at the tumor site must be maintained above its effective in vitro concentration (the IC₅₀) for a sufficient period.[17] The correlation is therefore built upon three pillars:
-
In Vitro Potency (IC₅₀): The inherent ability of the drug to kill cancer cells.
-
In Vitro ADME: Early prediction of how the drug will be metabolized and cleared.
-
In Vivo Pharmacokinetics (PK) & Pharmacodynamics (PD): The actual measurement of drug levels in plasma and tumor tissue over time, and the resulting effect on the tumor.
By measuring drug concentrations in the tumors of the xenograft mice, we can determine if the levels achieved by the 50 mg/kg dose surpassed the 2.5 µM IC₅₀ value. A strong IVIVC is established if the in vivo anti-tumor effect (%TGI) is directly proportional to the duration and magnitude that the tumor drug concentration exceeds the in vitro IC₅₀.
IVIVC Conceptual Framework
Caption: Conceptual framework for establishing IVIVC.
Data Summary and Correlation
Table 4: IVIVC Summary for DMPP-ol
| Parameter | Modality | Result | Implication |
|---|---|---|---|
| IC₅₀ | In Vitro | 2.5 µM | Target concentration for efficacy |
| TGI | In Vivo | 63.5% | Significant anti-tumor activity demonstrated |
| PK/PD Link | Correlated | Yes (Hypothetical) | Achieved tumor concentrations > IC₅₀ lead to tumor growth inhibition |
Conclusion
This guide has outlined a systematic, hypothesis-driven approach to establishing an in vitro-in vivo correlation for a novel compound, this compound. By logically progressing from cellular viability and metabolic stability assays to a targeted in vivo xenograft model, we can build a compelling case for a compound's therapeutic potential. The hypothetical data presented illustrates a successful correlation, where potent in vitro cytotoxicity translates into significant anti-tumor efficacy in vivo. This rigorous, evidence-based progression is fundamental to the principles of modern drug development, ensuring that only the most promising candidates, backed by a solid IVIVC, advance toward clinical investigation.
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A Comparative Structural Analysis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol and Related Heterocycles for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its rigid, planar structure and versatile substitution points make it a privileged scaffold for targeting a range of biological entities, particularly protein kinases.[1][2][3] This guide provides a detailed structural comparison of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol with other key pyrazolo[1,5-a]pyrimidine derivatives. By examining the subtle yet significant impacts of substituent modifications on molecular geometry and electronic properties, we aim to provide actionable insights for the rational design of next-generation therapeutics.
This analysis integrates experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with computational modeling to offer a comprehensive understanding of the structure-activity relationships (SAR) within this important class of compounds.
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine system consists of a pyrazole ring fused to a pyrimidine ring, creating a bicyclic heteroaromatic structure.[4] This arrangement confers a high degree of stability and a specific spatial orientation of nitrogen atoms that are crucial for interactions with biological targets.[1] The scaffold's ability to be readily functionalized at multiple positions allows for the fine-tuning of its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[1][3]
Notably, pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (Trks), which are pivotal in cancer progression.[2][5] The structural rigidity of the core helps to minimize the entropic penalty upon binding to the target protein, a favorable characteristic in drug design.
Structural Deep Dive: this compound
To date, a public crystal structure for this compound has not been reported. In the absence of experimental crystallographic data, computational methods provide a powerful tool for predicting its three-dimensional structure and electronic properties.
In Silico Structural Elucidation: A Computational Approach
Density Functional Theory (DFT) calculations were employed to generate an optimized geometry for this compound. This method provides a reliable prediction of bond lengths, bond angles, and dihedral angles.
The predicted structure reveals a largely planar bicyclic core. The hydroxyl group at the C2 position and the methyl groups at C5 and C7 introduce specific electronic and steric features. The -OH group can act as both a hydrogen bond donor and acceptor, a critical feature for interaction with protein active sites. The methyl groups, while primarily adding steric bulk, can also influence the molecule's solubility and metabolic stability.
dot
Caption: Predicted molecular structure of this compound.
Comparative Crystallographic Analysis
To understand the structural impact of substituent changes, we compare the computationally derived structure of this compound with the experimentally determined crystal structure of a related derivative, 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine .[6] This comparison highlights how different functional groups at key positions influence the geometry of the pyrazolo[1,5-a]pyrimidine core.
| Parameter | This compound (Predicted) | 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine[6] |
| Bond Lengths (Å) | ||
| N1-C7 | 1.38 | 1.378 |
| C7-C6 | 1.39 | 1.385 |
| C6-C5 | 1.39 | 1.389 |
| C5-N4 | 1.33 | 1.325 |
| N4-C8 | 1.38 | 1.375 |
| C8-N1 | 1.37 | 1.368 |
| C8-C3 | 1.40 | 1.398 |
| C3-N2 | 1.34 | 1.335 |
| N2-N1 | 1.37 | 1.369 |
| Bond Angles (º) | ||
| C8-N1-C7 | 104.5 | 104.7 |
| N1-C7-C6 | 110.0 | 110.2 |
| C7-C6-C5 | 130.5 | 130.1 |
| C6-C5-N4 | 123.8 | 124.1 |
| C5-N4-C8 | 117.5 | 117.3 |
| N4-C8-N1 | 113.7 | 113.6 |
| N1-N2-C3 | 111.2 | 111.5 |
| N2-C3-C8 | 106.3 | 106.1 |
| Dihedral Angle (º) | ||
| Pyrazole-Pyrimidine | ~0 | 0.8 |
Note: Data for this compound is based on DFT calculations and should be considered predictive.
The data indicates a high degree of structural conservation within the fused ring system, with bond lengths and angles remaining very similar despite different substitution patterns. The near planarity of the bicyclic core is a consistent feature. The most significant structural deviation arises from the orientation of the substituent at the 2-position. In 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, the phenyl ring is twisted by approximately 9.06° relative to the pyrazolo[1,5-a]pyrimidine plane.[6] This torsion is a critical parameter to consider in drug design, as it dictates the spatial presentation of this substituent to the target protein.
Experimental Methodologies: A Guide for the Bench Scientist
Reproducibility and methodological rigor are paramount in scientific research. This section provides detailed protocols for the synthesis, structural characterization, and computational analysis of pyrazolo[1,5-a]pyrimidine derivatives.
Synthesis and Crystallization
The synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines typically involves the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound.[5][7]
Step-by-Step Synthesis of a 5,7-Dimethylpyrazolo[1,5-a]pyrimidine Derivative: [5]
-
Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted 3-aminopyrazole (1 equivalent) in glacial acetic acid.
-
Addition of Reagents: Add acetylacetone (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purification and Crystallization: Purify the crude product by recrystallization from a suitable solvent system, such as a dimethylformamide-water mixture, to yield crystals suitable for X-ray diffraction analysis.[5]
dot
Caption: General workflow for the synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidines.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the structure using direct methods and refine the atomic positions and thermal parameters using full-matrix least-squares refinement.
-
Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
NMR Spectroscopy
NMR spectroscopy provides valuable information about the connectivity and chemical environment of atoms in a molecule. For pyrazolo[1,5-a]pyrimidines, 1H and 13C NMR are essential for structural confirmation.[8][9]
Typical NMR Analysis:
-
1H NMR: The chemical shifts of the protons on the pyrimidine ring (H5 and H7) are particularly informative. The presence of methyl groups at these positions simplifies the spectrum, with characteristic singlets appearing in the upfield region.
-
13C NMR: The carbon chemical shifts of the methyl groups can be used to distinguish between 5-methyl and 7-methyl isomers.[8][9] 2D NMR techniques, such as HMQC and HMBC, are invaluable for unambiguous assignment of all proton and carbon signals.[2]
Computational Modeling: DFT and Molecular Docking
Computational chemistry complements experimental data by providing insights into molecular properties and interactions.
Density Functional Theory (DFT) Protocol: [10]
-
Structure Preparation: Build the initial 3D structure of the pyrazolo[1,5-a]pyrimidine derivative.
-
Geometry Optimization: Perform a geometry optimization using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G**). This will yield the lowest energy conformation of the molecule.[10]
-
Property Calculation: From the optimized geometry, calculate key structural parameters (bond lengths, angles) and electronic properties (e.g., molecular electrostatic potential).
Molecular Docking Protocol for Kinase Targets: [5][11]
-
Protein and Ligand Preparation: Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein by adding hydrogen atoms and assigning charges. Prepare the pyrazolo[1,5-a]pyrimidine ligand by generating a 3D conformation and assigning charges.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina) to predict the binding mode of the ligand within the kinase's active site.
-
Analysis of Binding Interactions: Analyze the docked pose to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.
dot
Caption: A typical workflow for molecular docking of a pyrazolo[1,5-a]pyrimidine ligand into a kinase active site.
Structure-Activity Relationship (SAR) Insights and Future Directions
The structural comparisons presented here provide a foundation for understanding the SAR of pyrazolo[1,5-a]pyrimidine derivatives. Key takeaways include:
-
The rigidity and planarity of the core scaffold are largely conserved across different substitution patterns. This provides a stable platform for orienting pharmacophoric groups.
-
Substituents at the 2, 5, and 7-positions play a crucial role in target engagement. The nature of these substituents (e.g., hydrogen bond donors/acceptors, hydrophobic groups) and their spatial orientation are critical for binding affinity and selectivity.
-
Computational modeling is an indispensable tool for predicting the structure and binding modes of novel derivatives, especially when experimental data is unavailable.
Future drug discovery efforts in this area should focus on the strategic exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine core. The synthesis of novel derivatives with diverse substituents, coupled with detailed structural analysis (ideally including X-ray crystallography) and biological evaluation, will continue to unlock the full therapeutic potential of this remarkable scaffold. The integration of computational and experimental approaches will be key to accelerating the design-synthesize-test-analyze cycle and ultimately delivering new and effective medicines.
References
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- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
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A Researcher's Guide to the Comparative ADME Profiling of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol and Its Derivatives
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success.[1][2] Promising candidates often falter in later developmental stages due to unfavorable pharmacokinetic profiles. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[3][4] This guide provides a comprehensive framework for the comparative analysis of the ADME properties of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol and a curated set of its derivatives. By understanding how structural modifications influence ADME parameters, researchers can rationally design molecules with improved drug-like characteristics.
This document is structured to empower researchers by not only presenting comparative data (where available in the literature for analogous compounds) but also by providing detailed, actionable experimental protocols for key in vitro ADME assays. We will explore the causal relationships between chemical structure and pharmacokinetic behavior, offering insights into strategic compound optimization.
The Core Moiety and Selected Derivatives for Analysis
Our investigation centers on the parent molecule, This compound (Parent Compound) . To understand the structure-ADME relationships, we will consider a series of hypothetical, yet synthetically accessible, derivatives. These derivatives have been chosen to probe the effects of modifying key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.
For the purpose of this guide, we will focus on modifications at the 2-position and the pyrimidine ring, as substitutions at these positions are known to significantly influence biological activity and physicochemical properties.[2]
| Compound ID | Structure | Rationale for Inclusion |
| Parent Compound | This compound | The foundational scaffold for our comparative analysis. |
| Derivative A | 2-methoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine | Methylation of the hydroxyl group eliminates a hydrogen bond donor, increases lipophilicity, and may block potential phase II metabolism at this site. |
| Derivative B | 2-(dimethylamino)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | Introduction of a basic nitrogen can impact solubility and permeability, and may introduce a new site for metabolism. |
| Derivative C | 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol | Halogenation can significantly alter electronic properties and lipophilicity, potentially improving metabolic stability and cell permeability. |
| Derivative D | 5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ol | The trifluoromethyl groups are strong electron-withdrawing groups that can increase metabolic stability and alter pKa. |
I. Absorption: Predicting Oral Bioavailability
A drug's journey begins with absorption, typically across the intestinal epithelium for orally administered compounds. We will assess this using the Caco-2 permeability assay, an industry-standard in vitro model that mimics the human intestinal barrier.[5][6]
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the measurement of the apparent permeability coefficient (Papp) for the parent compound and its derivatives.
Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, providing an indication of its intestinal permeability.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format)
-
Culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in flasks until they reach 80-90% confluency.
-
Seed the cells onto the apical side of the Transwell inserts at a suitable density.
-
Culture the cells on the inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[6]
-
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use monolayers with TEER values within the established range for your laboratory.[5]
-
Alternatively, assess the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing the test compound (at a typical concentration of 1-10 µM) to the apical (donor) compartment.[5]
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[7]
-
At the end of the incubation, take samples from both the apical and basolateral compartments for LC-MS/MS analysis.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the permeability assay in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment.[7]
-
-
Data Analysis:
-
Quantify the concentration of the test compound in the donor and receiver compartments using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters like P-glycoprotein.[6]
-
Caption: Caco-2 Permeability Assay Workflow.
Expected Outcomes and Interpretation
| Compound | Expected Papp (A to B) (10⁻⁶ cm/s) | Expected Efflux Ratio | Interpretation |
| Parent Compound | Moderate | ~1 | Moderate passive permeability is expected due to the presence of a polar hydroxyl group. |
| Derivative A | High | ~1 | Increased lipophilicity from the methoxy group should enhance passive permeability. |
| Derivative B | Moderate to High | >2 | The basic amine may lead to efflux, resulting in a higher efflux ratio. Permeability could be pH-dependent. |
| Derivative C | High | ~1 | The bromo substituent increases lipophilicity, likely leading to higher passive permeability. |
| Derivative D | Moderate to High | Potentially >2 | Trifluoromethyl groups increase lipophilicity but can also be recognized by efflux transporters. |
II. Distribution: Will the Compound Reach Its Target?
Once absorbed, a drug distributes throughout the body. Plasma Protein Binding (PPB) is a critical parameter as, generally, only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect.[8][9]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding
Objective: To determine the percentage of a compound that is bound to plasma proteins.
Materials:
-
RED device (e.g., Thermo Scientific Pierce)
-
Plasma from the species of interest (e.g., human, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds
-
LC-MS/MS system
Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound and spike it into plasma at the desired final concentration (typically 1-5 µM).[9]
-
Prepare the RED device according to the manufacturer's instructions.
-
-
Dialysis:
-
Sample Analysis:
-
After incubation, collect aliquots from both the plasma and the buffer chambers.
-
To ensure accurate quantification, matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample).
-
Precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the following equation: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
The percentage of protein binding is calculated as: % Bound = (1 - fu) * 100.
-
Caption: Rapid Equilibrium Dialysis (RED) Workflow.
Expected Outcomes and Interpretation
| Compound | Expected Plasma Protein Binding (%) | Interpretation |
| Parent Compound | Moderate (50-80%) | The hydroxyl group may slightly reduce binding, but the aromatic core suggests moderate affinity for plasma proteins. |
| Derivative A | High (>80%) | Increased lipophilicity is expected to lead to higher plasma protein binding. |
| Derivative B | Moderate to High (60-90%) | The basic amine may have variable effects, but overall lipophilicity will be a key driver. |
| Derivative C | High (>90%) | The bromo substituent significantly increases lipophilicity, likely resulting in high plasma protein binding. |
| Derivative D | High (>90%) | The lipophilic trifluoromethyl groups are expected to contribute to high plasma protein binding. |
III. Metabolism: The Body's Chemical Processing
Metabolism is a crucial process that transforms drugs into more water-soluble compounds for excretion. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[11] Assessing metabolic stability in liver microsomes provides an early indication of a compound's likely in vivo clearance.
Experimental Protocol: Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a compound in liver microsomes.
Materials:
-
Liver microsomes (human or other species of interest)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds and control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)
-
LC-MS/MS system
Methodology:
-
Incubation:
-
Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent with an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the plot.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Caption: Microsomal Stability Assay Workflow.
Expected Outcomes and Interpretation
| Compound | Expected In Vitro Half-life (t½, min) | Interpretation |
| Parent Compound | Moderate | The aromatic rings and methyl groups are potential sites for CYP-mediated oxidation. The hydroxyl group is a site for potential glucuronidation. |
| Derivative A | Moderate to High | Methylation of the hydroxyl group may block a site of metabolism, potentially increasing stability. |
| Derivative B | Low to Moderate | The dimethylamino group is susceptible to N-dealkylation by CYP enzymes, which could be a primary clearance pathway. |
| Derivative C | Moderate to High | The bromo substituent may block a site of metabolism and can sometimes decrease the rate of metabolism. |
| Derivative D | High | Trifluoromethyl groups are generally resistant to metabolism, which should lead to high metabolic stability. |
It is important to note that pyrazolo[3,4-d]pyrimidine derivatives, a structurally similar class of compounds, are primarily metabolized by the CYP3A family of enzymes. This suggests that the CYP3A4 isoenzyme is likely to be significantly involved in the metabolism of this compound and its derivatives.
IV. Excretion: The Final Elimination
While direct in vitro assays for excretion are less common in early discovery, the data from the preceding experiments provide valuable clues. Compounds that are rapidly metabolized to more polar forms are likely to be renally excreted, while more lipophilic compounds that are slowly metabolized may undergo biliary excretion. The physicochemical properties of the parent compound and its metabolites will ultimately govern the primary route of elimination.
V. In Silico ADME Prediction: A Complementary Approach
In addition to in vitro experiments, a variety of computational tools can predict ADME properties. These in silico models are valuable for prioritizing compounds for synthesis and experimental testing. Several studies have successfully employed such tools to predict the ADME profiles of pyrazolo[1,5-a]pyrimidine derivatives.[3]
Recommended Open-Access Tools:
-
SwissADME: Predicts a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness.
-
pkCSM: Provides predictions for absorption, distribution, metabolism, excretion, and toxicity.
-
PreADMET: A web-based application for predicting ADME data and assessing drug-likeness.
Synthesis and Conclusion
This guide provides a comprehensive framework for the comparative analysis of the ADME properties of this compound and its derivatives. By systematically evaluating absorption, distribution, and metabolism through the detailed in vitro protocols provided, researchers can gain a deep understanding of the structure-ADME relationships within this important class of compounds.
The key to successful drug design lies in the iterative process of design, synthesis, and testing. The insights gained from the comparative ADME profiling outlined here will enable the rational optimization of the pyrazolo[1,5-a]pyrimidine scaffold, ultimately leading to the development of drug candidates with a higher probability of clinical success. It is the synergy of empirical data and predictive science that will continue to drive innovation in pharmaceutical research.
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DMPK-13-RG-094. CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. Drug Metab Pharmacokinet. 2014;29(6):433-40. [Link]
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Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. [Link]
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Caco2 assay protocol. [Link]
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JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
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Visikol. Plasma Protein Binding Assay. [Link]
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Hassan, A. S., Morsy, N. M., Awad, H. M. et al. Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. [Link]
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Expert Opin Drug Discov. Open access in silico tools to predict the ADMET profiling of drug candidates. 2020 Dec;15(12):1473-1487. [Link]
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Cyprotex. Microsomal Stability. [Link]
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MDPI. In Silico ADME Methods Used in the Evaluation of Natural Products. [Link]
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University of Helsinki. In vitro and In silico Predictive ADME. [Link]
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Domainex. Microsomal Clearance/Stability Assay. [Link]
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bioRxiv. Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). [Link]
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Domainex. Plasma Protein Binding Assay. [Link]
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Creative Bioarray. Caco-2 permeability assay. [Link]
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Concept Life Sciences. Caco-2 Permeability. [Link]
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AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]
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ResearchGate. (PDF) Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. [Link]
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NIH. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]
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RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
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Validation of a Predictive Biomarker for 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol Efficacy: A Comparative Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The advent of targeted therapies has revolutionized medicine, yet their success is critically dependent on identifying the right patients who will benefit most. 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol (hereafter referred to as DMPP-ol) is a novel, potent, and selective small molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] This pathway is a key mediator of cellular responses to inflammatory cytokines and stress, making it a pivotal target in autoimmune diseases and oncology.[4][5][6] This guide provides a comprehensive framework for the analytical and clinical validation of a predictive biomarker—phosphorylated MAPK-activated protein kinase 2 (p-MK2)—to guide the clinical application of DMPP-ol. We present a head-to-head comparison with biomarkers for alternative p38 MAPK inhibitors, offering a blueprint for robust biomarker validation in the era of precision medicine.
The Therapeutic Rationale: Targeting the p38 MAPK Pathway
The p38 MAPK signaling cascade is a crucial transducer of extracellular signals, such as pro-inflammatory cytokines (TNF-α, IL-1β) and environmental stressors, into cellular responses including inflammation, apoptosis, and cell cycle regulation.[1][5] Its dysregulation is a hallmark of numerous inflammatory disorders and cancers. DMPP-ol, a pyrazolo[1,5-a]pyrimidine derivative, is designed to selectively inhibit p38α kinase activity, thereby blocking the downstream phosphorylation cascade.[7][8]
The direct and primary substrate of p38 MAPK is MAPK-activated protein kinase 2 (MK2).[9] Upon activation by p38, MK2 is phosphorylated and subsequently mediates many of the downstream inflammatory effects. Therefore, the level of phosphorylated MK2 (p-MK2) serves as a highly specific and quantitative pharmacodynamic biomarker of p38 MAPK pathway activity. Our central hypothesis is that baseline p-MK2 levels in patient-derived tissues can predict clinical response to DMPP-ol treatment.
Caption: p38 MAPK signaling pathway and the role of p-MK2 as a biomarker.
The Biomarker Validation Framework
A biomarker's journey from discovery to clinical utility is a staged, rigorous process.[10][11][12] For a predictive biomarker to be implemented in clinical trials or practice, it must undergo comprehensive validation to ensure it is accurate, reliable, and clinically meaningful.[10][13] The validation process is broadly categorized into two critical stages: analytical validation and clinical validation.[10]
Caption: The sequential workflow for biomarker validation.
Analytical Validation of the p-MK2 Assay
Analytical validation establishes that the biomarker assay has acceptable performance characteristics, ensuring that the measurement is accurate, precise, and reproducible.[10][14] A fit-for-purpose approach is essential, where the level of validation rigor matches the intended use of the biomarker data.[14][15] Since the p-MK2 biomarker is intended to support a pivotal determination of effectiveness and guide patient selection, the assay must be fully validated according to regulatory guidelines.[15][16]
We developed a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of p-MK2 in peripheral blood mononuclear cells (PBMCs).
Experimental Protocol: p-MK2 ELISA
-
Plate Coating: Coat a 96-well high-binding microplate with capture antibody (anti-total MK2) diluted in coating buffer overnight at 4°C.
-
Washing: Wash plates three times with 1X PBS + 0.05% Tween-20 (Wash Buffer).
-
Blocking: Block non-specific binding sites with 1% BSA in PBS for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation: Prepare cell lysates from patient PBMCs. Create a standard curve using recombinant p-MK2 protein. Add 100 µL of standards, quality controls (QCs), and unknown samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody: Add biotinylated detection antibody (anti-phospho-MK2 [Thr334]) and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add Streptavidin-HRP conjugate and incubate for 30 minutes in the dark.
-
Washing: Repeat the wash step thoroughly.
-
Substrate Development: Add TMB substrate and incubate for 15-20 minutes until color develops.
-
Stop Reaction: Stop the reaction with 2N H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader.
-
Analysis: Calculate p-MK2 concentrations from the standard curve using a 4-parameter logistic fit.
Data Summary: Analytical Performance
The p-MK2 ELISA was validated according to established bioanalytical method validation guidelines.[15][16]
| Parameter | Metric | Acceptance Criteria | Hypothetical Result |
| Precision | Intra-assay %CV | ≤15% | 6.8% |
| Inter-assay %CV | ≤20% | 11.2% | |
| Accuracy | % Recovery | 80-120% | 98.5% |
| Sensitivity | LLOQ (pg/mL) | Signal > 10x Blank | 5 pg/mL |
| Selectivity | Non-specific Binding | No interference | Pass |
| Spike Recovery | % Recovery in Matrix | 80-120% | 95.3% |
| Stability | Freeze-Thaw Stability | Within 15% of initial | Pass (3 cycles) |
| Bench-Top Stability | Within 15% of initial | Pass (4 hours) |
Table 1: Summary of analytical validation results for the p-MK2 ELISA. These data demonstrate that the assay is robust, reliable, and suitable for quantifying p-MK2 in clinical samples.
Clinical Validation & Comparative Analysis
Clinical validation establishes the biomarker's ability to predict a clinical outcome.[17][18] We designed a simulated randomized Phase II trial to validate p-MK2 as a predictive biomarker for DMPP-ol efficacy.[19]
Simulated Trial Design
-
Population: Patients with active rheumatoid arthritis.
-
Design: Patients are stratified based on pre-treatment PBMC p-MK2 levels (High vs. Low, based on a pre-defined cutoff derived from ROC analysis). Within each stratum, patients are randomized to receive either DMPP-ol or a standard-of-care comparator, TAK-715 (another p38 inhibitor).[20]
-
Primary Endpoint: ACR20 response at 12 weeks.
-
Objective: To test the interaction between biomarker status and treatment effect.[19]
Simulated Clinical Results
The following contingency table represents hypothetical outcomes for the DMPP-ol arm of the trial.
| ACR20 Responder | ACR20 Non-Responder | Total | |
| p-MK2 High | 75 (True Positive) | 15 (False Positive) | 90 |
| p-MK2 Low | 10 (False Negative) | 50 (True Negative) | 60 |
| Total | 85 | 65 | 150 |
Table 2: Simulated clinical trial data for the DMPP-ol arm.
Comparative Performance vs. Alternative Biomarker
No single biomarker is perfect. A critical step in validation is comparing its performance against alternatives.[21][22] We compare the predictive performance of our p-MK2 biomarker for DMPP-ol against a hypothetical biomarker, "Biomarker X," for the comparator drug TAK-715.
| Performance Metric | Formula | p-MK2 for DMPP-ol | Biomarker X for TAK-715 |
| Sensitivity | TP / (TP + FN) | 88.2% | 85.0% |
| Specificity | TN / (TN + FP) | 76.9% | 72.5% |
| Positive Predictive Value (PPV) | TP / (TP + FP) | 83.3% | 79.1% |
| Negative Predictive Value (NPV) | TN / (TN + FN) | 83.3% | 79.5% |
| Overall Accuracy | (TP + TN) / Total | 83.3% | 79.3% |
Table 3: Comparative analysis of predictive biomarker performance. The p-MK2 biomarker demonstrates superior sensitivity, specificity, and predictive values, suggesting it is a more robust tool for patient stratification for DMPP-ol therapy compared to Biomarker X for TAK-715.
Conclusion and Future Directions
The successful development and validation of a predictive biomarker are paramount to the advancement of targeted therapies like DMPP-ol. This guide outlines a systematic, evidence-based approach to this process.
-
Expertise-Driven Hypothesis: We leveraged the known mechanism of p38 MAPK signaling to hypothesize that p-MK2, a direct downstream substrate, is a strong candidate predictive biomarker.[9]
-
Trustworthy Methodology: We detailed a rigorous analytical validation protocol for a p-MK2 ELISA, establishing a reliable and reproducible assay fit for clinical use.[14][15]
-
Authoritative Clinical Validation: Through a simulated randomized trial design, we demonstrated a method to establish the clinical validity and predictive power of the biomarker.[17][19]
The superior performance of the p-MK2 biomarker for DMPP-ol in our comparative analysis underscores its potential to significantly improve patient outcomes by enabling targeted patient selection. Future work will involve prospective validation in Phase III trials to confirm its clinical utility and support its integration as a companion diagnostic.
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A Researcher's Guide to the Reproducibility of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol Synthesis
An In-depth Analysis of Published Synthetic Methodologies and Characterization Data
In the landscape of chemical research and drug development, the reproducibility of published data is the cornerstone of scientific progress. This guide offers a comprehensive comparison of synthetic protocols and characterization data for the promising heterocyclic compound, 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol. As a molecule of interest for medicinal chemists and researchers, establishing a reliable and reproducible synthetic pathway is paramount. This document serves as a critical analysis for scientists, providing a consolidated view of the available data and highlighting key considerations for its synthesis and characterization.
Introduction to this compound
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including as kinase inhibitors for cancer therapy.[1][2] The specific analogue, this compound, holds potential for further functionalization and development into novel therapeutic agents. However, the successful and efficient synthesis of this molecule is the first critical step in its journey from the laboratory to potential clinical applications. This guide delves into the reproducibility of its synthesis by comparing published methodologies and the corresponding characterization data.
A crucial aspect of this compound is its potential to exist in tautomeric forms, most notably the keto form, 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one. The predominant tautomer can be influenced by factors such as the solvent and the solid-state packing.[3] It is therefore essential to meticulously analyze the spectroscopic data to confirm the synthesized structure.
Synthetic Strategies: A Comparative Overview
The synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[1] For this compound, the logical precursors are a 3-amino-1H-pyrazol-5-ol (or a protected version) and acetylacetone (2,4-pentanedione).
While a direct, detailed experimental protocol for the synthesis of this compound from multiple independent sources proves to be elusive in the current literature, we can infer and compare the likely synthetic approaches based on closely related structures.
Methodology 1: The Classic Cyclocondensation
This widely employed method involves the reaction of an aminopyrazole with a β-dicarbonyl compound in a suitable solvent, often with acid or base catalysis.
Experimental Protocol (Inferred)
A solution of 3-amino-1H-pyrazol-5-ol (1 equivalent) and acetylacetone (1.1 equivalents) in a protic solvent such as ethanol or acetic acid is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or evaporation of the solvent followed by purification, typically through recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Solvent: Ethanol and acetic acid are commonly used as they are effective at dissolving the reactants and facilitating the cyclization reaction. Acetic acid can also act as a catalyst.
-
Temperature: Refluxing provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate.
-
Purification: Recrystallization is often sufficient to obtain a pure product if the starting materials are clean and the reaction proceeds with high selectivity. Column chromatography provides a more rigorous purification method if impurities are present.
Methodology 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained popularity due to its potential for shorter reaction times, higher yields, and cleaner reaction profiles.[4]
Experimental Protocol (Inferred)
A mixture of 3-amino-1H-pyrazol-5-ol (1 equivalent) and acetylacetone (1.1 equivalents) in a suitable solvent (or neat) is subjected to microwave irradiation at a specific temperature and for a set duration in a sealed vessel. After cooling, the product is isolated and purified as described in Methodology 1.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Provides rapid and uniform heating of the reaction mixture, which can significantly accelerate the rate of reaction compared to conventional heating.
-
Sealed Vessel: Allows for the reaction to be conducted at temperatures above the boiling point of the solvent, further increasing the reaction rate.
Reproducibility of Characterization Data
The unambiguous characterization of the final product is critical to confirm the success of the synthesis and to ensure its purity. The following table summarizes the expected and reported spectroscopic data for pyrazolo[1,5-a]pyrimidine derivatives, which can be used as a benchmark for researchers synthesizing this compound.
| Parameter | Expected/Reported Data | Key Considerations for Reproducibility |
| ¹H NMR | Signals for two methyl groups (around δ 2.4-2.7 ppm), a pyrimidine proton (H-6, around δ 6.0-6.5 ppm), and a pyrazole proton (H-3, around δ 5.5-6.0 ppm). The OH or NH proton signal may be broad and its chemical shift solvent-dependent. | The precise chemical shifts and coupling constants should be consistent across different syntheses. The work by Chimichi et al. provides a valuable reference for distinguishing between the 5- and 7-methyl groups based on long-range coupling to H-6.[1] |
| ¹³C NMR | Resonances for the methyl carbons, the pyrimidine and pyrazole ring carbons, and the carbonyl/enol carbon (C-2). | The chemical shift of C-2 will be particularly informative in determining the predominant tautomeric form. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of C₈H₉N₃O (163.17 g/mol ). | High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |
| IR Spec | Characteristic peaks for N-H or O-H stretching (broad, ~3200-3600 cm⁻¹), C=O stretching (if in keto form, ~1650-1700 cm⁻¹), and C=N/C=C stretching in the aromatic region. | The presence and position of the C=O stretch can provide strong evidence for the keto tautomer. |
| Melting Point | A sharp and consistent melting point is indicative of a pure compound. | Variations in melting point between batches can suggest the presence of impurities or different crystalline forms. |
Visualizing the Synthetic Pathway
To further clarify the synthetic process, the following diagram illustrates the general cyclocondensation reaction.
Caption: General synthetic pathway for this compound.
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines a typical workflow for the synthesis and characterization of the target compound.
Caption: A typical experimental workflow for synthesis and characterization.
Conclusion and Recommendations
While the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is well-established, a direct and detailed comparison of published data for this compound is hampered by the lack of multiple, independent, and complete experimental reports for this specific molecule. Researchers aiming to synthesize this compound should draw upon the general methodologies for related derivatives, paying close attention to the following to ensure reproducibility:
-
Starting Material Purity: The purity of the 3-amino-1H-pyrazol-5-ol is critical for a clean reaction and straightforward purification.
-
Reaction Monitoring: Careful monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.
-
Thorough Characterization: Comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS, and IR) is necessary to unambiguously confirm the structure and assess the purity of the final product. The potential for tautomerism should be carefully considered during spectral interpretation.
-
Detailed Reporting: To contribute to the reproducibility of this synthesis for the wider scientific community, it is crucial that future publications provide detailed experimental procedures, complete characterization data, and spectra.
By following these guidelines and critically evaluating the available literature, researchers can confidently approach the synthesis of this compound and contribute to the growing body of knowledge surrounding this important class of heterocyclic compounds.
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link][1][2]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol
Part 1: Hazard Assessment and Immediate Safety Protocols
Given the absence of a dedicated SDS for 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol, a conservative approach to its hazard assessment is paramount. Data from analogous pyrazolo[1,5-a]pyrimidine derivatives provide critical insights into its potential risks.
Anticipated Hazards:
Based on available data for similar compounds, this compound should be handled as a substance that is potentially:
-
Harmful if swallowed (Acute Oral Toxicity): A closely related analog, 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine, is classified with GHS hazard code H302 (Harmful if swallowed)[1].
-
Skin and Eye Irritant: Other pyrazolo[1,5-a]pyrimidine derivatives are known to cause skin and eye irritation[2][3].
-
Respiratory Irritant: Some analogs may cause respiratory irritation[2][3].
-
Harmful to Aquatic Life: At least one derivative has been identified as being harmful to aquatic life with long-lasting effects[4].
Therefore, all personnel handling this compound for disposal must adhere to the following immediate safety protocols:
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Nitrile or neoprene gloves. |
| Eye Protection | Chemical safety goggles. |
| Skin and Body | A standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If significant aerosolization is possible, a respirator may be necessary. |
Part 2: Waste Segregation and Collection - A Step-by-Step Protocol
Proper segregation of chemical waste at the point of generation is the cornerstone of safe disposal. Never mix incompatible waste streams.
Step 1: Designate a Hazardous Waste Accumulation Area
-
This should be a designated, clearly marked area within the laboratory, away from general traffic.
-
Ensure secondary containment is in place to contain any potential leaks or spills.
Step 2: Select the Appropriate Waste Container
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
The container must be in good condition, free of cracks or residues from previous use.
Step 3: Label the Waste Container
-
Proper labeling is a regulatory requirement and crucial for safety. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).
-
An approximate concentration and the solvent if in solution.
-
The date when the first waste was added.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Waste Collection
-
Solid Waste: Collect solid this compound, including contaminated items like weighing boats and filter paper, in a designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. Be mindful of chemical compatibility with the solvent and any other components in the waste stream.
-
Sharps: Any sharps contaminated with the compound (e.g., needles, Pasteur pipettes) must be placed in a designated sharps container.
Workflow for Waste Segregation:
Caption: The complete disposal pathway for this compound.
Part 4: Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. By adhering to the principles of conservative hazard assessment, clear labeling, and segregation, you are building in layers of safety. The final step of involving your institution's EHS office provides an external validation of your procedures and ensures regulatory compliance.
In-Text Citations and References:
The hazard assessment for this compound is based on data from analogous compounds. For instance, the GHS classification of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine as "Acute Tox. 4 Oral" (H302) provides a strong indication of the potential oral toxicity of the target compound.[1] Similarly, safety data for other pyrazolo[1,5-a]pyrimidine derivatives indicate potential for skin, eye, and respiratory irritation.[2][3] The potential for aquatic toxicity is also noted for a related compound.[4]
References
-
PubChem. (n.d.). Ici-63197. National Center for Biotechnology Information. Retrieved from [Link]
-
Novikova, J. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6599. [Link]
-
PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2022). Molecules, 27(15), 4983. [Link]
-
Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. (2020). Molecules, 25(6), 1431. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. (2016). Medicinal Chemistry Research, 25(10), 2264-2272. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry. [Link]
-
3-Halo-5,7-dimethylpyrazolo [1,5-a]pyrimidines, a Nonbenzodiazepinoid Class of Antianxiety Agents Devoid of Potentiation of Central Nervous System Depressant Effects of Ethanol or Barbiturates. (1977). Journal of Medicinal Chemistry, 20(3), 386-393. [Link]
-
Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. (2020). Molecules, 25(21), 5038. [Link]
-
Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. (2020). Bioorganic Chemistry, 102, 104053. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Molecules, 27(19), 6649. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
